molecular formula C9H10N2O3 B2404698 Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate CAS No. 65695-05-8

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Cat. No.: B2404698
CAS No.: 65695-05-8
M. Wt: 194.19
InChI Key: IGHWNCLZGNNKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHWNCLZGNNKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate: Synthesis, Characterization, and Potential as a Nitric Oxide Synthase Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, a compound of interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its potential as a modulator of nitric oxide synthase (NOS), a critical enzyme in various physiological and pathological processes.

Introduction: The Significance of the Amidoxime Moiety

This compound belongs to the class of amidoximes, organic compounds characterized by the RC(=NOH)NH₂ functional group. The amidoxime moiety is a versatile pharmacophore, recognized for its ability to act as a bioisostere for carboxylic acids and to participate in various biological activities.[1] Notably, amidoximes have garnered significant attention for their role as nitric oxide (NO) donors and as inhibitors of nitric oxide synthase (NOS).[2][3] The (Z)-configuration is generally the more energetically favorable and stable isomer for amidoximes.[3]

Nitric oxide is a crucial signaling molecule involved in a plethora of physiological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in numerous diseases, making the modulation of NOS activity a key therapeutic strategy.[4] Aromatic amidoximes, such as the title compound, are of particular interest due to their potential to selectively target NOS isoforms.[2]

This guide will provide a detailed protocol for the synthesis of this compound, outline its key physicochemical characteristics, and propose a workflow for evaluating its inhibitory activity against nitric oxide synthase.

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of methyl 4-cyanobenzoate with hydroxylamine. This method is adapted from the established synthesis of the corresponding carboxylic acid.[5]

Synthesis Pathway

The synthesis proceeds via a nucleophilic addition of hydroxylamine to the nitrile group of methyl 4-cyanobenzoate.

synthesis_pathway reactant1 Methyl 4-cyanobenzoate reagent Base (e.g., K2CO3) Ethanol/Water reactant1->reagent reactant2 Hydroxylamine Hydrochloride (NH2OH·HCl) reactant2->reagent product This compound reagent->product Reflux mechanism_of_action cluster_0 NOS Active Site cluster_1 Inhibition Pathway L-Arginine L-Arginine NOS NOS L-Arginine->NOS Binds NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Produces Compound Methyl 4-[(Z)-amino (hydroxyimino)methyl]benzoate NOS_inhibited NOS (Inhibited) Compound->NOS_inhibited Competitively Binds No_NO_Production No NO Production NOS_inhibited->No_NO_Production experimental_workflow start Synthesized Compound assay Nitric Oxide Synthase (NOS) Activity Assay (e.g., Griess Assay) start->assay incubation Incubate with NOS enzyme, L-arginine, and co-factors assay->incubation measurement Measure Nitrite (NO2-) concentration incubation->measurement analysis Calculate % Inhibition and IC50 value measurement->analysis conclusion Determine Potency and Selectivity analysis->conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS Number: 184778-33-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is paramount. It is the bedrock upon which we build hypotheses, design experiments, and ultimately, develop novel therapeutics. This guide is dedicated to the methodical exploration of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate , a compound identified by the CAS number 184778-33-4 .

While this molecule holds potential as a synthetic intermediate, publicly available experimental data on its specific properties remains limited. Therefore, this document serves as a detailed compendium, integrating high-quality computed data with established experimental protocols for analogous structures. Our objective is to provide a robust framework for researchers, enabling them to approach the synthesis, characterization, and application of this compound with scientific rigor and informed foresight. We will delve into not just the "what" but the "why," elucidating the causal relationships between molecular structure and observable properties, and providing practical, field-tested methodologies for its analysis. Every piece of information is presented with transparency regarding its origin—be it computed prediction or established experimental practice for related compounds—to ensure the highest level of scientific integrity.

Section 1: Compound Identification and Molecular Structure

The compound assigned the CAS number 184778-33-4 is chemically identified as This compound .[1][2][3][4] It is also known by synonyms such as (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate and 4-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester.[5]

The fundamental molecular characteristics are summarized below:

IdentifierValueSource
CAS Number 184778-33-4[1][2][3][4]
Molecular Formula C₉H₁₀N₂O₃[6][7][8]
Molecular Weight 194.19 g/mol [6][7][8]
IUPAC Name methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate[3][5]

The structural formula, presented below, reveals a benzamidine derivative with a methyl ester group at the para position of the benzene ring. The "(Z)" designation indicates the stereochemistry at the C=N double bond of the amidoxime group.

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties (Computed)

In the absence of extensive experimental data, we rely on high-quality computational models to predict the physicochemical properties of this compound. These predictions, primarily sourced from PubChem, provide valuable insights for experimental design.[5][8]

PropertyPredicted ValueSignificance in Drug Development
XLogP3 1.4Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[8]
Hydrogen Bond Donor Count 2The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility in protic solvents and interactions with biological targets.[8]
Hydrogen Bond Acceptor Count 4The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to aqueous solubility and receptor binding.[8]
Rotatable Bond Count 3Provides an indication of molecular flexibility, which can impact binding affinity to target proteins.[8]
Topological Polar Surface Area (TPSA) 85.8 ŲSuggests good potential for oral bioavailability, as a TPSA of less than 140 Ų is often associated with favorable cell permeability.[8]
pKa (strongest acidic) 10.2Predicted for the oxime hydroxyl group, indicating it will be largely protonated at physiological pH.
pKa (strongest basic) 5.8Predicted for the amidine nitrogen, suggesting it will be partially protonated at physiological pH.

Section 3: Experimental Protocols for Synthesis and Characterization

The following protocols are proposed based on established methodologies for the synthesis and analysis of structurally related benzamidine and amidoxime compounds. These should be considered as robust starting points for the development of specific procedures for this compound.

Proposed Synthesis Pathway

The synthesis of amidoximes from the corresponding nitrile is a well-established transformation. A common and effective method involves the reaction of a nitrile with hydroxylamine.

Synthesis_Workflow Start Methyl 4-cyanobenzoate Reaction Reaction at elevated temperature (e.g., 50-80 °C) Start->Reaction Reacts with Reagents Hydroxylamine Hydrochloride Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., Ethanol, Water) Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-cyanobenzoate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium bicarbonate or triethylamine, 1.5-2.0 equivalents) to the solution. The base is crucial to neutralize the HCl salt of hydroxylamine.

  • Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Proposed Analytical Characterization Methods

3.2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method is proposed for determining the purity of the synthesized compound.

HPLC_Workflow cluster_instrument HPLC System Injector Injector Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) Injector->Column Detector UV Detector (λ = 254 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem MobilePhase Mobile Phase: Acetonitrile/Water with 0.1% TFA (Gradient) MobilePhase->Injector Sample Sample in Mobile Phase Sample->Injector

Caption: Schematic of a proposed HPLC workflow for purity analysis.

Experimental Parameters:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the para-substituted benzene ring.

  • Methyl Protons: A singlet around δ 3.8-4.0 ppm corresponding to the methyl ester group.

  • NH₂ Protons: A broad singlet, the chemical shift of which will be solvent-dependent.

  • OH Proton: A broad singlet, also solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal around δ 165-170 ppm for the ester carbonyl.

  • Aromatic Carbons: Signals in the range of δ 120-150 ppm.

  • Amidine Carbon: A signal around δ 150-160 ppm.

  • Methyl Carbon: A signal around δ 50-55 ppm.

3.2.3 Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy can confirm the presence of key functional groups.

  • O-H Stretch: A broad band around 3200-3600 cm⁻¹ from the oxime hydroxyl group.

  • N-H Stretch: One or two bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

  • C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ from the ester carbonyl group.

  • C=N Stretch: An absorption in the range of 1640-1690 cm⁻¹.

Section 4: Stability and Storage

While specific stability data for this compound is not available, general considerations for amidoximes and esters suggest the following:

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids or bases. For long-term storage, refrigeration is recommended.

  • Stability: Amidoximes can be susceptible to hydrolysis, especially under acidic or basic conditions. The ester functional group is also prone to hydrolysis. Therefore, exposure to moisture and extreme pH should be avoided.

Section 5: Concluding Remarks and Future Perspectives

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS 184778-33-4). By integrating computational data with established experimental protocols for analogous compounds, we have constructed a foundational resource for researchers.

It is our hope that this guide will not only facilitate the immediate research needs of scientists working with this compound but also encourage further experimental investigation to validate and expand upon the data presented herein. The elucidation of its complete physicochemical profile will undoubtedly contribute to its potential applications in medicinal chemistry and materials science.

References

Biological Activity Screening of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate: A Strategic Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. As a member of the amidoxime class of compounds—a group recognized for a wide spectrum of pharmacological activities—this molecule represents a promising candidate for drug discovery pipelines.[1][2] This document is structured to guide researchers, scientists, and drug development professionals through a phased screening cascade, from broad primary assays to targeted mechanistic studies. By elucidating the causality behind experimental choices and providing field-proven protocols, this whitepaper serves as a practical guide to efficiently unlock the therapeutic potential of this and other novel chemical entities.

Introduction: The Scientific Rationale

The journey from a novel chemical entity to a validated therapeutic agent is underpinned by a logical and rigorous screening process. The initial step is to formulate a hypothesis regarding potential biological activity, which then dictates the strategic selection of assays.

1.1 Chemical Identity of the Target Compound

The subject of this guide is this compound.

  • Molecular Formula: C₉H₁₀N₂O₃[3]

  • Molecular Weight: 194.19 g/mol [3]

  • Chemical Class: Amidoxime

The core functional group, an amidoxime, consists of a hydroxyimino and an amino group attached to the same carbon atom.[2] This arrangement is key to the diverse biological activities observed in this class of molecules.

1.2 The Therapeutic Potential of Amidoximes

The decision to screen this compound is not arbitrary; it is based on the well-documented and varied biological profile of the amidoxime scaffold. Compounds in this class have demonstrated a remarkable range of activities, including:

  • Antineoplastic (Anticancer) Activity: Various amidoxime derivatives have shown potent antiproliferative effects against a range of human cancer cell lines.[4][5]

  • Antimicrobial Properties: The class includes compounds with antibacterial, antifungal, and antiviral activities.[2][6]

  • Enzyme Inhibition: Amidoximes can act as bioisosteres for carboxylic acids and esters, enabling them to interact with the active sites of enzymes.[1]

  • Other Pharmacological Effects: Activities such as anti-inflammatory, antihypertensive, and antitubercular effects have also been reported.[1][2]

This established potential provides a strong rationale for prioritizing anticancer and antimicrobial assays in a primary screening campaign.

1.3 A Phased Approach to Biological Screening

A successful screening campaign maximizes information while conserving resources. This is achieved through a phased or tiered approach, beginning with high-throughput primary screens to identify general activity, followed by more complex secondary and mechanistic assays to understand how the compound works. This logical progression ensures that only the most promising candidates advance.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Screening cluster_2 Phase 3: Lead Optimization Compound Methyl 4-[(Z)-amino (hydroxyimino)methyl]benzoate Screening Broad Spectrum Primary Assays Compound->Screening Anticancer Antiproliferative Screen (e.g., MTT Assay) Screening->Anticancer Hypothesis 1 Antimicrobial Antimicrobial Screen (e.g., MIC Assay) Screening->Antimicrobial Hypothesis 2 Hit Confirmed 'Hit' (Potency & Selectivity) Anticancer->Hit Antimicrobial->Hit MoA Mechanism of Action (MoA) Studies Hit->MoA Enzyme Enzyme Inhibition Assays MoA->Enzyme Apoptosis Apoptosis / Cell Cycle Analysis MoA->Apoptosis Lead Validated Lead Compound Enzyme->Lead Apoptosis->Lead Preclinical Preclinical Development Lead->Preclinical

Caption: A phased workflow for biological activity screening.
Primary Screening Cascade: A Multi-Pronged Approach

The objective of primary screening is to efficiently test the central hypotheses: Does the compound possess antiproliferative or antimicrobial activity? We employ robust, cost-effective, and well-validated assays to answer these questions.

2.1 Antiproliferative Activity Screening

Causality: Given that many amidoxime-containing heterocycles exhibit cytotoxicity against cancer cells, an antiproliferative screen is a logical starting point.[4][5] The MTT assay is selected for its reliability, sensitivity, and suitability for high-throughput screening. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8]

This protocol is designed to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Line Selection & Culture:

    • Select a small, diverse panel of human cancer cell lines. A representative panel could include HeLa (cervical carcinoma), SW620 (colorectal adenocarcinoma), and A549 (lung adenocarcinoma), as these have been used in prior studies on related compounds.[4]

    • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Solubilization Buffer: Prepare a solution of 10% SDS in 0.01 M HCl.

  • Assay Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

    • Prepare serial dilutions of the test compound stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with vehicle (medium with 0.5% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a dark blue formazan product.[8]

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Summarize the results in a clear, concise table.

Cell LineCompoundIC₅₀ (µM) ± SD
HeLaTest CompoundValue
SW620Test CompoundValue
A549Test CompoundValue
HeLaDoxorubicin (Control)Value
2.2 Antimicrobial Activity Screening

Causality: The amidoxime moiety is present in several known antibacterial agents, making an antimicrobial screen a high-priority investigation.[2][6] While agar diffusion methods are useful for a preliminary screen, the broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Microbial Strain Selection & Culture:

    • Select a panel of clinically relevant microorganisms, including a Gram-positive bacterium (e.g., Staphylococcus aureus), a Gram-negative bacterium (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

    • Culture bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and yeast in RPMI-1640 medium.

  • Inoculum Preparation:

    • Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of broth to all wells.

    • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a concentration gradient.

    • Controls:

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

      • Negative (Growth) Control: Wells containing only broth and inoculum.

      • Sterility Control: Wells containing only broth.

    • Add 50 µL of the prepared microbial inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Data Analysis:

    • The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).

    • A viability indicator like resazurin can be added to aid in determination; a color change from blue to pink indicates viable cells.[9]

MicroorganismCompoundMIC (µg/mL)
S. aureusTest CompoundValue
E. coliTest CompoundValue
C. albicansTest CompoundValue
S. aureusCiprofloxacin (Control)Value
Secondary and Mechanistic Assays

A confirmed "hit" from primary screening—a compound with potent and preferably selective activity—warrants a deeper investigation into its mechanism of action (MoA). These assays are more resource-intensive and are designed to answer how the compound exerts its biological effect.

G cluster_0 Cell Death Pathway cluster_1 Cell Proliferation Pathway cluster_2 Molecular Target Hit Antiproliferative 'Hit' (Low IC₅₀) Question How does it inhibit growth? Hit->Question Apoptosis Induces Apoptosis? Question->Apoptosis CellCycle Causes Cell Cycle Arrest? Question->CellCycle EnzymeTarget Inhibits a Key Enzyme? Question->EnzymeTarget AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis->AnnexinV PI_Cycle Propidium Iodide Staining (Flow Cytometry) CellCycle->PI_Cycle EnzymeAssay In Vitro Enzyme Inhibition Assay EnzymeTarget->EnzymeAssay

Caption: Decision tree for antiproliferative MoA studies.
3.1 Elucidating the Mechanism of Antiproliferative Action

If the compound shows significant antiproliferative activity, the next logical questions are whether it induces programmed cell death (apoptosis) or halts the cell division cycle.

  • Apoptosis Induction Assay: This can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) co-staining. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis or necrosis). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

  • Cell Cycle Analysis: The effect of the compound on cell cycle progression can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring fluorescence via flow cytometry. The amount of fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

3.2 Exploring Enzyme Inhibition as a Potential Mechanism

Causality: Many successful drugs, particularly in oncology, function by inhibiting enzymes that are critical for disease progression.[11][12] Enzyme inhibition assays are fundamental to drug discovery and can provide direct evidence of a molecular target.[13] These assays measure the rate of an enzymatic reaction and quantify the effect of an inhibitor on that rate.

This is a template protocol that must be adapted to the specific enzyme of interest.

  • Enzyme and Substrate Selection: Choose a physiologically relevant enzyme target (e.g., a kinase like EGFR or a protease like Caspase-3) and a corresponding substrate that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent) upon conversion.

  • Assay Procedure:

    • In a 96- or 384-well plate, combine the enzyme, assay buffer, and varying concentrations of this compound.

    • Allow the compound and enzyme to pre-incubate for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the signal generation over time using a plate reader. The rate of the reaction is determined from the slope of the signal versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

    • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[12]

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Enzyme Enzyme Product Product (Detectable Signal) Enzyme->Product Converts Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor (Test Compound) Enzyme_i Enzyme Inhibitor->Enzyme_i Binds to Product_i Reduced or No Product Enzyme_i->Product_i Substrate_i Substrate Substrate_i->Enzyme_i Blocked

Caption: Conceptual diagram of an enzyme inhibition assay.
Data Interpretation and Path Forward

The culmination of this screening cascade is a rich dataset that must be interpreted to make a go/no-go decision. A promising "hit" compound would ideally exhibit:

  • Potency: Low IC₅₀ or MIC values, indicating that a small amount of the compound is needed to produce a biological effect.

  • Selectivity: Significantly higher activity against target cells (e.g., cancer cells) than against normal, healthy cells (often assessed in parallel assays against non-cancerous cell lines). For antimicrobials, a lack of cytotoxicity against mammalian cells is crucial.

  • A Characterizable Mechanism: Evidence from secondary assays that points towards a specific MoA, which provides a rational basis for further development.

A compound meeting these criteria can be advanced to the lead optimization phase, where medicinal chemists modify its structure to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Conclusion

The biological screening of this compound, guided by the established therapeutic potential of its amidoxime scaffold, represents a rational and promising endeavor in drug discovery. The phased framework presented in this guide—progressing from broad primary screens for antiproliferative and antimicrobial activity to targeted mechanistic studies—provides a robust and efficient pathway for evaluating its therapeutic potential. By adhering to validated protocols, incorporating appropriate controls, and focusing on the causality behind each experimental step, researchers can effectively navigate the early stages of the drug development process and unlock the value of this novel chemical entity.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a small molecule characterized by a core amidoxime functional group appended to a methyl benzoate scaffold. The amidoxime moiety is a well-established pharmacophore known to engage in several distinct biological activities.[1][2] This structural alert suggests that the compound's mechanism of action could involve one or more established pathways, including enzyme inhibition or metabolic activation to a signaling molecule. This guide presents a comprehensive, structured, and technically robust framework for the systematic investigation of this compound's mechanism of action. It moves beyond a simple listing of protocols to provide the strategic rationale behind each experimental phase, ensuring that the generated data builds a coherent and verifiable mechanistic narrative.

Foundational Analysis: Structural Scaffolding and Mechanistic Hypotheses

The chemical structure of this compound provides immediate, hypothesis-driven avenues for investigation. The amidoxime group, -(C=NOH)-NH2, is the primary driver of its potential bioactivity.

  • Structural Features:

    • Amidoxime: This functional group is isosterically similar to the guanidinium group of L-arginine and can act as a metal-chelating moiety.[3]

    • Methyl Ester: Prone to hydrolysis by esterases in vivo, potentially acting as a prodrug feature to reveal a more polar carboxylic acid.

    • Aromatic Ring: Provides a rigid scaffold and influences lipophilicity and potential for π-π stacking interactions within protein binding pockets.

Based on this analysis and established literature on analogous compounds, we can formulate three primary mechanistic hypotheses.

Hypothesis 1: Inhibition of Tryptophan or Arginine Metabolizing Enzymes The amidoxime group is a key feature in potent inhibitors of enzymes that process amino acids.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): This heme-containing enzyme is a critical immune checkpoint that catabolizes tryptophan.[4][5][6] Several potent IDO1 inhibitors, such as Epacadostat, feature an amidoxime group that coordinates with the heme iron in the active site.[7]

  • Nitric Oxide Synthase (NOS) & Arginase: These enzymes compete for the common substrate L-arginine.[8] The structural mimicry between the amidoxime/hydroxyguanidine moiety and the guanidinium group of L-arginine makes NOS and Arginase plausible targets.[9][10]

Hypothesis 2: Pro-drug for Nitric Oxide (NO) Donation Amidoximes can undergo enzymatic oxidation, particularly by Cytochrome P450 (CYP450) enzyme systems, to release nitric oxide (NO).[11][12] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune modulation.[11][12]

Hypothesis 3: Broad Anti-proliferative or Anti-viral Activity N-hydroxyguanidine derivatives, which are structurally related to amidoximes, have demonstrated direct anticancer and antiviral activities, potentially through mechanisms similar to hydroxyurea by inhibiting ribonucleotide reductase.[13][14][15][16]

A Phased Experimental Strategy for Mechanism Deconvolution

A rigorous investigation requires a multi-phased approach, beginning with broad, hypothesis-generating studies and progressively narrowing to specific, hypothesis-testing experiments. This workflow ensures efficient resource allocation and builds a self-validating case for the final proposed mechanism.

G cluster_0 Phase 1: Target Identification & Profiling cluster_1 Phase 2: Biochemical & Enzymatic Validation cluster_2 Phase 3: Cellular & Functional Confirmation P1_InSilico In Silico Docking (IDO1, NOS, Arginase) P1_Screen Broad Target Screening (e.g., Kinase/GPCR Panels) P1_InSilico->P1_Screen Hypothesis Generation P2_Enzyme Recombinant Enzyme Assays (IDO1, NOS, Arginase) P1_Screen->P2_Enzyme Prioritize Hits P2_Kinetics Enzyme Kinetic Studies (Mode of Inhibition) P2_Enzyme->P2_Kinetics Confirm Direct Inhibition P3_Cell Cell-Based Target Engagement (e.g., Kynurenine/NO Production) P2_Enzyme->P3_Cell Validate in Cellular Context P2_NO NO Donor Assay (Liver Microsomes) P2_NO->P3_Cell P3_Signal Downstream Signaling Analysis (Western Blot, qPCR) P3_Cell->P3_Signal P3_Pheno Phenotypic Assays (T-Cell Proliferation, Vasodilation) P3_Signal->P3_Pheno Conclusion Mechanism of Action Synthesis P3_Pheno->Conclusion

Caption: Phased workflow for MoA elucidation.

Phase 1: In Silico Analysis and Broad Target Profiling

Rationale: The goal of this initial phase is to rapidly and cost-effectively narrow the field of potential targets predicted by our hypotheses. In silico modeling provides structural plausibility, while broad screening panels can confirm predicted activities or uncover entirely novel ones.

Protocol: Molecular Docking

Objective: To predict the binding affinity and pose of the compound within the active sites of high-probability targets (IDO1, iNOS, Arginase I).

Methodology:

  • Preparation of Ligand: Generate a 3D conformation of this compound. Assign partial charges using a suitable force field (e.g., Gasteiger).

  • Preparation of Receptors: Obtain crystal structures of human IDO1 (e.g., PDB: 5EK2), iNOS (e.g., PDB: 3E7G), and Arginase I (e.g., PDB: 1RLA) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges.

  • Grid Generation: Define the docking grid box to encompass the active site of each enzyme, typically centered on the heme cofactor (IDO1, NOS) or the binuclear manganese cluster (Arginase).

  • Docking Execution: Perform docking using software like AutoDock Vina or Glide. Run at least 10 independent docking simulations per target to ensure conformational sampling.

  • Analysis: Analyze the resulting poses. For IDO1, look for coordination of the amidoxime oxygen with the heme iron. For NOS and Arginase, look for hydrogen bonding interactions that mimic those of L-arginine. Rank results based on predicted binding energy (kcal/mol).

Phase 2: Biochemical and Enzymatic Validation

Rationale: This phase provides the first direct experimental evidence of a molecular interaction. Using purified, recombinant enzymes allows for precise measurement of inhibition kinetics and direct quantification of any metabolic products like NO.

Protocol: IDO1 Heme-Binding and Enzyme Inhibition Assay

Objective: To determine if the compound directly binds to the IDO1 active site heme and inhibits its enzymatic activity.

Methodology:

  • Heme Shift Assay (Binding):

    • Reconstitute apo-IDO1 with hemin in a 96-well plate.

    • Add increasing concentrations of the test compound (e.g., 0.01 to 100 µM).

    • Measure the Soret peak absorbance shift using a spectrophotometer. A shift indicates direct binding to the heme iron.

  • Enzymatic Activity Assay (Inhibition):

    • Prepare a reaction mixture in assay buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing recombinant human IDO1, L-tryptophan (substrate, e.g., 200 µM), methylene blue (redox cofactor), and ascorbic acid (reductant).

    • Add the test compound across a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Epacadostat).

    • Initiate the reaction by adding catalase. Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding trichloroacetic acid.

    • Centrifuge to pellet precipitated protein.

    • Transfer the supernatant to a new plate, add Ehrlich's reagent (p-dimethylaminobenzaldehyde), and incubate for 10 minutes.

    • Measure the absorbance at 490 nm to quantify the kynurenine product.

    • Calculate percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Nitric Oxide (NO) Donor Assay

Objective: To determine if the compound releases NO upon metabolic activation.

Methodology:

  • Reaction Setup: In a 96-well plate, combine human liver microsomes (as a source of CYP450 enzymes) with an NADPH-regenerating system (glucose-6-phosphate, G6P-dehydrogenase, NADP+).

  • Compound Addition: Add the test compound (e.g., 10 µM). Include a positive control NO donor (e.g., SNAP) and a negative vehicle control.

  • NO Detection: Add an NO-sensitive fluorescent probe (e.g., DAF-FM diacetate).

  • Measurement: Incubate at 37°C and measure the increase in fluorescence over time using a plate reader (Excitation/Emission ~495/515 nm). A time-dependent increase in fluorescence indicates NO release.

ParameterIDO1 AssayNOS Assay (Griess)Arginase AssayNO Donor Assay
Enzyme Source Recombinant Human IDO1Recombinant Human iNOSRecombinant Human Arginase IHuman Liver Microsomes
Substrate L-TryptophanL-ArginineL-ArginineN/A
Detection Method Colorimetric (Ehrlich's)Colorimetric (Griess Reagent)Colorimetric (Urea Assay)Fluorescence (DAF-FM)
Primary Readout KynurenineNitrite (NO2-)UreaNO-Probe Fluorescence
Hypothetical IC50 50 nM> 10 µM> 10 µMN/A
Caption: Table summarizing key parameters for biochemical assays.

Phase 3: Cellular and Functional Confirmation

Rationale: Positive results from biochemical assays must be validated in a more physiologically relevant context. Cellular assays confirm target engagement within the complex intracellular environment and allow for the examination of downstream functional consequences.

G cluster_TCell IDO1 IDO1 Enzyme Kyn Kynurenine IDO1->Kyn Catalyzes Trp Tryptophan Trp->IDO1 Substrate GCN2 GCN2 Kinase Proliferation T-Cell Proliferation Trp->Proliferation Required for Proliferation TCR T-Cell Receptor Kyn->TCR Suppresses Signaling Anergy T-Cell Anergy TCR->Proliferation Compound Methyl 4-[(Z)-amino... (IDO1 Inhibitor) Compound->IDO1 Inhibits

Caption: Potential IDO1 inhibition signaling pathway.

Protocol: Cellular IDO1 Target Engagement Assay

Objective: To measure the inhibition of IDO1 activity in intact human cells.

Methodology:

  • Cell Culture: Plate human cancer cells known to express IDO1 (e.g., HeLa or SK-OV-3) in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours to induce high levels of IDO1 expression.

  • Compound Treatment: Remove the IFN-γ containing media and replace it with fresh media containing various concentrations of the test compound. Incubate for the desired duration (e.g., 24 hours).

  • Kynurenine Measurement: Collect the cell culture supernatant.

  • Analysis: Quantify the concentration of kynurenine in the supernatant using the same colorimetric method with Ehrlich's reagent as described in the biochemical assay (Section 4.1) or by LC-MS for higher sensitivity. Calculate the cellular EC50 value.

Protocol: T-Cell Proliferation Co-Culture Assay

Objective: To determine if the compound can reverse the immunosuppressive effects of IDO1 activity on T-cells.

Methodology:

  • Setup Co-Culture: In a 96-well plate, co-culture IFN-γ-stimulated, IDO1-expressing cancer cells with human peripheral blood mononuclear cells (PBMCs).

  • T-Cell Stimulation: Add a T-cell stimulus, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA), to induce proliferation.

  • Compound Treatment: Add the test compound at various concentrations to the co-culture.

  • Proliferation Measurement: After 72 hours, measure T-cell proliferation using a standard method, such as:

    • CFSE Staining: Pre-label PBMCs with CFSE dye and measure dye dilution by flow cytometry.

    • BrdU Incorporation: Add BrdU for the final 18 hours of culture and measure its incorporation into newly synthesized DNA via an ELISA-based assay.

  • Analysis: An increase in T-cell proliferation in the presence of the compound indicates a reversal of IDO1-mediated immunosuppression.

Data Synthesis and Mechanistic Conclusion

  • Scenario A: Potent IDO1 Inhibitor: If the compound shows a low nanomolar IC50 in the biochemical IDO1 assay, a corresponding low EC50 in the cellular assay, and restores T-cell proliferation, the primary mechanism is confidently assigned as IDO1 inhibition. The in silico docking should support a plausible binding mode.

  • Scenario B: NO Donor: If the compound is largely inactive in direct enzyme assays but produces significant NO in the presence of liver microsomes and demonstrates NO-dependent cellular effects (e.g., vasodilation in aortic ring assays), it is acting as an NO-releasing prodrug.

  • Scenario C: Other/Multiple Mechanisms: If the compound shows moderate activity across multiple targets (e.g., IDO1 and Arginase) or is active in phenotypic screens but not in specific target-based assays, further investigation into off-target effects or novel mechanisms is warranted.

This structured, hypothesis-driven approach provides a rigorous and efficient pathway to accurately define the mechanism of action for this compound, transforming a chemical structure into a story of biological function.

References

A Comprehensive Guide to the Solubility Profile of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction conditions and purification strategies to final product formulation and bioavailability. This guide provides a detailed technical overview of the solubility characteristics of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 184778-33-4), a molecule of interest in medicinal chemistry and drug discovery. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for scientists seeking to understand and manipulate the solubility of this compound. We will explore its physicochemical properties, predict its behavior in common laboratory solvents, and provide robust, step-by-step methodologies for both qualitative and quantitative solubility determination.

Introduction: Understanding the Core Compound

This compound is an organic compound featuring a central benzene ring substituted with a methyl ester and an amidoxime (amino(hydroxyimino)methyl) group.[1] The unique combination of these functional groups imparts a specific set of physicochemical properties that are critical to its behavior in solution.

The amidoxime moiety is particularly noteworthy as it can act as both a hydrogen bond donor and acceptor, and its basic and acidic properties can lead to significant pH-dependent solubility. For drug development professionals, a thorough understanding of this compound's solubility is not merely academic; it is a prerequisite for designing effective crystallization processes, developing stable formulations, and ensuring adequate bioavailability for preclinical and clinical studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
PubChem CID 9644611PubChem[1]
CAS Number 184778-33-4Santa Cruz Biotechnology[2], ChemicalBook[3]
Molecular Formula C₉H₁₀N₂O₃PubChem[1], AA Blocks[4]
Molecular Weight 194.19 g/mol AA Blocks[4], BLDpharm[5], Sigma-Aldrich
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Topological Polar Surface Area 85.2 ŲPubChem[1]
XLogP3 (Predicted) 1.1PubChem[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the fundamental tenet governing solubility.[6][7] This rule states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is complex, arising from a balance between its non-polar benzene ring and the highly polar amidoxime and methyl ester functional groups.

  • Polar Moieties: The amidoxime group (-C(NH₂)=NOH) and the methyl ester (-COOCH₃) are polar and capable of engaging in hydrogen bonding. The N-OH and -NH₂ groups are strong hydrogen bond donors, while the oxygen and nitrogen atoms are hydrogen bond acceptors.

  • Non-Polar Moiety: The para-substituted benzene ring is hydrophobic and contributes to solubility in non-polar solvents.

Based on this structure, we can predict that the compound will exhibit moderate to good solubility in polar protic and polar aprotic solvents, while showing limited solubility in non-polar solvents. The presence of both acidic (N-OH) and basic (NH₂) functionalities suggests that its solubility in aqueous systems will be highly dependent on pH.

Diagram 1: Structure of this compound.

Predicted Solubility in Common Laboratory Solvents

Table 2: Predicted Solubility Profile

SolventTypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe polar amidoxime and ester groups can hydrogen bond with water, but the hydrophobic benzene ring limits overall solubility.
Methanol Polar ProticSolubleA polar protic solvent that can effectively solvate all functional groups through hydrogen bonding and dipole-dipole interactions.
Ethanol Polar ProticSolubleSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility compared to methanol.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating the molecule effectively.
N,N-Dimethylformamide (DMF) Polar AproticVery SolubleSimilar to DMSO, its high polarity makes it an excellent solvent for this compound.
Acetone Polar AproticModerately SolubleLess polar than DMSO or DMF, it should still be a reasonably good solvent due to its ability to accept hydrogen bonds.
Acetonitrile Polar AproticSparingly SolubleIts polarity is lower than other aprotic solvents, likely leading to reduced solubility.
Dichloromethane (DCM) Non-PolarPoorly SolubleThe high polarity of the amidoxime group is incompatible with this non-polar solvent.
Hexanes Non-PolarInsolubleA non-polar aliphatic solvent that cannot effectively solvate the polar functional groups of the molecule.
5% Aqueous HCl Aqueous AcidicSolubleThe basic amino group of the amidoxime will be protonated to form a water-soluble hydrochloride salt.
5% Aqueous NaOH Aqueous BasicSolubleThe acidic hydroxylamino proton can be removed by a strong base, forming a water-soluble sodium salt.

Experimental Protocols for Solubility Determination

A multi-tiered approach, starting with qualitative tests and progressing to quantitative analysis, provides a comprehensive understanding of solubility.

Workflow for Qualitative Solubility Classification

This initial screening method rapidly classifies the compound's solubility, providing insight into its acidic or basic nature.[8][9] The process involves observing the dissolution of a small amount of solute in a specific volume of solvent.

G Qualitative Solubility Analysis Workflow start Start: ~10 mg of Compound water Add 1 mL Water Shake Vigorously start->water water_sol Result: Soluble water->water_sol One Phase water_insol Result: Insoluble water->water_insol >1 Phase test_ph Test with pH paper water_sol->test_ph naoh Add 1 mL 5% NaOH Shake Vigorously water_insol->naoh ph_acid pH ≤ 4 (Strong Acid) test_ph->ph_acid ph_base pH ≥ 8 (Base) test_ph->ph_base ph_neutral pH 5-7 (Polar Neutral) test_ph->ph_neutral end End Classification ph_acid->end ph_base->end ph_neutral->end naoh_sol Result: Soluble naoh->naoh_sol One Phase naoh_insol Result: Insoluble naoh->naoh_insol >1 Phase nahco3 Confirm with 1 mL 5% NaHCO₃ naoh_sol->nahco3 hcl Add 1 mL 5% HCl Shake Vigorously naoh_insol->hcl nahco3_sol Soluble: Strong Acid (e.g., Carboxylic Acid) nahco3->nahco3_sol nahco3_insol Insoluble: Weak Acid (e.g., Phenol) nahco3->nahco3_insol nahco3_sol->end nahco3_insol->end hcl_sol Result: Soluble (Base) hcl->hcl_sol One Phase hcl_insol Result: Insoluble (Polar Neutral) hcl->hcl_insol >1 Phase hcl_sol->end hcl_insol->end

Diagram 2: Decision workflow for qualitative solubility classification.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume (e.g., 2.0 mL) of the desired solvent.

    • Causality: Using an excess of solid is critical to ensure that the solution reaches saturation, meaning the solvent has dissolved the maximum amount of solute possible at that temperature.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25 °C) for 24 to 72 hours.

    • Causality: Extended agitation at a controlled temperature is necessary to allow the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.

    • Causality: This step is crucial to avoid contaminating the liquid phase with undissolved solid particles, which would artificially inflate the measured concentration. For colloidal suspensions, centrifugation may be required.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

    • Causality: Filtration is a self-validating step that ensures only the dissolved solute is collected for analysis, removing any microscopic undissolved particles.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to correlate the analytical signal (e.g., peak area) with concentration.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mmol/L.

Applications of Solubility Data in Research and Development

The empirically determined solubility data is not an end in itself but a tool to guide further scientific endeavors:

  • Crystallization and Purification: Knowledge of solubility in various solvents at different temperatures is essential for developing efficient recrystallization protocols to achieve high purity. A good solvent system will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Formulation Development: For pharmaceutical applications, solubility in aqueous and biocompatible co-solvent systems dictates the feasibility of developing oral or parenteral dosage forms.

  • Analytical Method Development: Solubility data informs the selection of appropriate diluents for sample preparation and the composition of the mobile phase in chromatographic methods like HPLC.

Conclusion

This compound possesses a solubility profile governed by the interplay of its polar functional groups and non-polar aromatic core. While theoretical predictions provide a valuable starting point, this guide emphasizes the necessity of rigorous experimental verification. The protocols detailed herein for qualitative and quantitative solubility determination offer a robust framework for researchers to generate the reliable data needed to advance their work, whether in synthetic chemistry, process development, or pharmaceutical sciences. A thorough characterization of solubility is a critical-path activity that enables rational decision-making and accelerates the journey from discovery to application.

References

An In-depth Technical Guide to Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate: From Discovery to its Role as a Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Prodrug Strategy

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is often fraught with challenges, a primary one being poor oral bioavailability. Many potent pharmacologically active agents fail to reach their intended targets in the body due to unfavorable physicochemical properties that hinder their absorption from the gastrointestinal tract. A case in point is the class of amidine-containing compounds. While the amidine functional group is a key pharmacophore in a multitude of enzyme inhibitors and other therapeutic agents, its inherent basicity leads to protonation at physiological pH. This positive charge results in high hydrophilicity and consequently, poor membrane permeability and low oral absorption.

To circumvent this significant hurdle, the concept of prodrugs has emerged as a powerful strategy in medicinal chemistry. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach allows for the temporary masking of problematic functional groups, thereby improving the drug's pharmacokinetic profile.

Within this paradigm, the development of amidoximes as prodrugs for amidines has proven to be a particularly successful strategy. This technical guide delves into the discovery, history, synthesis, and mechanism of action of a specific amidoxime, Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate , providing a comprehensive resource for researchers and drug development professionals.

The Rise of Amidoximes: A Historical Perspective

The chemistry of amidoximes dates back to the 19th century, but their application as prodrugs is a more recent innovation in pharmaceutical sciences. The core idea is elegant in its simplicity: the N-hydroxylation of a strongly basic amidine to an amidoxime significantly reduces its basicity. This uncharged or less charged molecule can more readily traverse the lipid bilayers of the intestinal epithelium. Once absorbed into the systemic circulation, the amidoxime is then enzymatically reduced back to the active amidine, thereby "unmasking" the therapeutic agent at its site of action.

While the specific discovery of this compound is not pinpointed to a single seminal publication in the readily available literature, its development is intrinsically linked to the broader exploration of amidoxime prodrugs for benzamidine and its derivatives. The rationale for its synthesis stems from the need to create orally bioavailable precursors for compounds containing the methyl 4-amidinobenzoate scaffold, a structural motif present in various enzyme inhibitors.

Synthesis and Chemical Properties

This compound is a white to off-white powder with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . Its chemical structure features a central benzene ring substituted with a methyl ester group and the characteristic (Z)-amino(hydroxyimino)methyl (amidoxime) functionality.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₃PubChem[1]
Molecular Weight194.19 g/mol PubChem[1]
AppearanceWhite to off-white powderSmolecule[2]
Melting Point172-174 °CApollo Scientific[3]
LogP (octanol/water)0.8 (estimated)PubChem[1]
Topological Polar Surface Area81.2 ŲPubChem[1]
Synthesis of this compound

There are two primary synthetic routes to obtain this compound.

Route 1: From Methyl 4-cyanobenzoate

This is the most direct and commonly employed method. It involves the reaction of a nitrile with hydroxylamine.

Experimental Protocol: Synthesis from Methyl 4-cyanobenzoate

Materials:

  • Methyl 4-cyanobenzoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-cyanobenzoate in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride and a base such as potassium carbonate or sodium bicarbonate. The base is crucial for the in situ generation of free hydroxylamine.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Route 2: Esterification of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

This two-step route involves the initial synthesis of the corresponding carboxylic acid followed by esterification.

Experimental Protocol: Synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

This protocol is adapted from a patent for the synthesis of the carboxylic acid precursor.[4]

Materials:

  • 4-cyanobenzoic acid

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • 8-hydroxyquinoline (catalyst)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-cyanobenzoic acid in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride and potassium carbonate to the solution.

  • Catalyst Addition: Add a catalytic amount of 8-hydroxyquinoline.

  • Reflux: Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed.

  • Isolation: Cool the reaction to room temperature and add water to precipitate the product. Collect the solid by filtration and dry to obtain 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

  • Methanol (in large excess)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Reaction Mixture: Suspend the 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid in a large excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours.

  • Neutralization and Extraction: After cooling, neutralize the excess acid with a weak base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by column chromatography or recrystallization.

Mechanism of Action: The Bioactivation Pathway

The therapeutic utility of this compound lies in its role as a prodrug. Upon oral administration and absorption, it undergoes enzymatic reduction in the body to its active amidine form, methyl 4-amidinobenzoate. This bioactivation is primarily carried out by a sophisticated enzyme system located in the mitochondria.

The Mitochondrial Amidoxime Reducing Component (mARC) System

The key player in the reduction of amidoximes is the mitochondrial amidoxime reducing component (mARC) enzyme system. This system is composed of three essential proteins:

  • mARC1 or mARC2: These are molybdenum-containing enzymes that catalyze the reduction of the N-hydroxylated compound.

  • Cytochrome b5 (CYB5): A heme-containing protein that acts as an electron shuttle.

  • NADH-cytochrome b5 reductase (CYB5R): A flavin-dependent enzyme that transfers electrons from NADH to cytochrome b5.

The catalytic cycle begins with NADH providing electrons, which are transferred via CYB5R to CYB5. The reduced CYB5 then donates these electrons to the mARC enzyme, which in turn utilizes them to reduce the amidoxime substrate to the corresponding amidine.

bioactivation_pathway cluster_membrane Mitochondrial Inner Membrane CYB5R NADH-Cytochrome b5 Reductase (CYB5R) CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 2e- mARC mARC1 / mARC2 (Molybdenum Enzyme) CYB5->mARC 2e- Drug Methyl 4-amidinobenzoate (Active Amidine) mARC->Drug H2O H₂O mARC->H2O Prodrug This compound (Amidoxime Prodrug) Prodrug->mARC NADH NADH + H+ NADH->CYB5R 2e- NAD NAD+

Caption: Bioactivation of the amidoxime prodrug by the mARC system.

Applications and Future Perspectives

The primary application of this compound and similar amidoxime prodrugs is in the development of orally active therapeutics for a wide range of diseases. By converting poorly absorbed but highly potent amidine-containing drugs into their corresponding amidoximes, pharmaceutical scientists can significantly improve their pharmacokinetic profiles.

This strategy has been explored for various therapeutic classes, including:

  • Anticoagulants: Many direct thrombin and Factor Xa inhibitors incorporate a benzamidine moiety for binding to the active site of these serine proteases.

  • Antiparasitic agents: Certain amidine-containing compounds have shown efficacy against parasites like Trypanosoma and Leishmania.

  • Enzyme inhibitors: A broad range of other enzymes are targeted by amidine-based inhibitors.

The future of amidoxime prodrugs, including this compound, will likely involve a more detailed understanding of the mARC enzyme system, including substrate specificity and individual variations in enzyme activity. This knowledge could lead to the design of second-generation prodrugs with even more finely tuned activation profiles, potentially enabling tissue-specific drug release and further minimizing off-target effects.

Conclusion

This compound stands as a testament to the power of prodrug design in overcoming significant drug development challenges. Its discovery and application are rooted in a deep understanding of the chemical and biological barriers to oral drug absorption. By temporarily masking the problematic basicity of the amidine group, this amidoxime prodrug offers a viable pathway to unlock the therapeutic potential of a broad class of potent drug candidates. As our understanding of the intricate enzymatic machinery of the human body, such as the mARC system, continues to grow, so too will our ability to design and develop more effective and safer medicines. This in-depth technical guide provides a foundational understanding of this important molecule, with the aim of inspiring further research and innovation in the field of drug delivery and development.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of methyl 4-(N'-hydroxycarbamimidoyl)benzoate, a compound of interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers. It offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopy and comparative data from analogous structures. Furthermore, this guide presents detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

Introduction: The Scientific Context of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Methyl 4-(N'-hydroxycarbamimidoyl)benzoate, with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol , belongs to the amidoxime class of organic compounds.[1] Amidoximes are recognized for their versatile chemical reactivity and significant biological activities.[2][3] They are often employed as prodrugs for amidines to enhance bioavailability and can act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.[4] The title compound incorporates a methyl benzoate moiety, a common structural motif in pharmacologically active molecules, and an N'-hydroxycarbamimidoyl (amidoxime) group. This unique combination of functional groups suggests potential applications as an enzyme inhibitor or a probe for biochemical pathways.[5]

A precise understanding of the three-dimensional structure and electronic properties of methyl 4-(N'-hydroxycarbamimidoyl)benzoate is paramount for its development and application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguous structure determination and purity assessment. This guide is structured to provide a predictive framework for the spectroscopic features of this molecule and to detail the experimental methodologies required for their empirical validation.

Predicted Spectroscopic Data and Interpretation

The following sections provide a reasoned prediction of the key spectroscopic features of methyl 4-(N'-hydroxycarbamimidoyl)benzoate. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 4-(N'-hydroxycarbamimidoyl)benzoate, both ¹H and ¹³C NMR will provide critical information.

2.1.1. Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the amidoxime group. The predicted chemical shifts (in ppm, relative to TMS) in a common deuterated solvent like DMSO-d₆ are outlined in Table 1.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic (H-2, H-6)~7.9Doublet2HThese protons are ortho to the electron-withdrawing ester group and will be deshielded.
Aromatic (H-3, H-5)~7.7Doublet2HThese protons are meta to the ester group and ortho to the amidoxime group.
-OCH₃~3.8Singlet3HTypical chemical shift for methyl ester protons.
-NH₂~6.0Broad Singlet2HThe chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.
-OH~9.5Broad Singlet1HThe hydroxyl proton of the amidoxime is acidic and its signal is typically a broad singlet at a downfield chemical shift.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=O (Ester)~166Characteristic chemical shift for an ester carbonyl carbon.
C=N (Amidoxime)~150The imine carbon of the amidoxime group is expected in this region.
C-4 (Aromatic)~138The aromatic carbon attached to the amidoxime group.
C-1 (Aromatic)~130The aromatic carbon attached to the ester group.
C-2, C-6 (Aromatic)~129Aromatic carbons ortho to the ester group.
C-3, C-5 (Aromatic)~128Aromatic carbons meta to the ester group.
-OCH₃~52Typical chemical shift for a methyl ester carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The predicted key IR absorption bands for methyl 4-(N'-hydroxycarbamimidoyl)benzoate are presented in Table 3.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
O-H (Amidoxime)3600 - 3200Strong, BroadStretching
N-H (Amidoxime)3500 - 3300MediumAsymmetric and Symmetric Stretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Methyl)2950 - 2850MediumStretching
C=O (Ester)1725 - 1705StrongStretching
C=N (Amidoxime)1680 - 1640Medium to StrongStretching
C=C (Aromatic)1600 - 1450MediumStretching
C-O (Ester)1300 - 1100StrongStretching
N-O (Amidoxime)960 - 930MediumStretching

The presence of a strong, broad band in the 3600-3200 cm⁻¹ region would be indicative of the O-H group, while a strong absorption around 1715 cm⁻¹ would confirm the ester carbonyl group. The C=N stretch of the amidoxime is also a key diagnostic peak.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 4-(N'-hydroxycarbamimidoyl)benzoate, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.

2.3.1. Predicted Molecular Ion and Fragmentation

  • Molecular Ion: The expected monoisotopic mass is 194.0691 g/mol .[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 195.0769 would be the most prominent peak.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments would likely reveal characteristic fragment ions. Common fragmentation pathways for related structures often involve the loss of small neutral molecules. Predicted key fragments are listed in Table 4.

m/z (Predicted) Proposed Fragment Structure/Loss
178Loss of NH₂
163Loss of OCH₃
135Loss of COOCH₃
119Loss of NOH and COOCH₃
104Benzoyl cation fragment

The fragmentation pattern will be crucial for confirming the connectivity of the different functional groups within the molecule.

Experimental Protocols for Spectroscopic Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided.

NMR Data Acquisition Workflow

The following workflow outlines the steps for preparing an NMR sample and acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing weigh Weigh 5-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve filter Filter solution into a clean 5 mm NMR tube dissolve->filter cap Cap the NMR tube securely filter->cap insert Insert sample into the spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire_H1 Acquire ¹H NMR spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 process Process the raw data (Fourier transform, phase correction, baseline correction) acquire_C13->process reference Reference the spectra (e.g., to residual solvent peak) process->reference integrate Integrate the ¹H NMR signals reference->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of methyl 4-(N'-hydroxycarbamimidoyl)benzoate.[3] For ¹³C NMR, a higher concentration may be beneficial.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean vial.[3]

    • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][7]

    • Securely cap the NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing:

    • Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

IR Data Acquisition Workflow

For a solid sample like methyl 4-(N'-hydroxycarbamimidoyl)benzoate, the Attenuated Total Reflectance (ATR) or KBr pellet method are common choices for IR analysis. The ATR method is generally simpler and faster.

IR_Workflow cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition (FT-IR Spectrometer) cluster_proc_ir Data Processing place_sample Place a small amount of the solid sample on the ATR crystal apply_pressure Apply pressure with the anvil place_sample->apply_pressure background Collect a background spectrum apply_pressure->background sample_spectrum Collect the sample spectrum background->sample_spectrum process_ir Process the spectrum (e.g., baseline correction) sample_spectrum->process_ir label_peaks Label the significant absorption bands process_ir->label_peaks

Caption: Workflow for IR data acquisition using the ATR method.

Step-by-Step Methodology (ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid methyl 4-(N'-hydroxycarbamimidoyl)benzoate onto the center of the crystal.

    • Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Instrumental Analysis:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Process the resulting spectrum using the instrument's software. This may include baseline correction.

    • Identify and label the wavenumbers of the major absorption peaks.

MS Data Acquisition Workflow

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, minimizing fragmentation and maximizing the observation of the molecular ion.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis dissolve_ms Dissolve a small amount of sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) dilute_ms Dilute the solution to a low concentration (e.g., 1-10 µg/mL) dissolve_ms->dilute_ms infuse Infuse the sample solution into the ESI source via a syringe pump dilute_ms->infuse optimize Optimize source parameters (e.g., capillary voltage, gas flow, temperature) infuse->optimize acquire_ms Acquire the mass spectrum in the desired mass range optimize->acquire_ms identify_ion Identify the molecular ion peak ([M+H]⁺) acquire_ms->identify_ion analyze_fragments If MS/MS was performed, analyze the fragmentation pattern identify_ion->analyze_fragments

Caption: Workflow for MS data acquisition using ESI.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation:

    • Prepare a stock solution of the compound in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[8]

    • Dilute the stock solution to a final concentration in the low µg/mL range.

  • Instrumental Analysis:

    • Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[9]

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal for the molecular ion.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the m/z of the molecular ion and confirm that it matches the expected value.

    • If MS/MS data was acquired, analyze the fragmentation pattern to further confirm the compound's structure.

Conclusion

This technical guide provides a comprehensive predictive and methodological framework for the spectroscopic analysis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate. The predicted NMR, IR, and MS data offer a solid foundation for researchers to interpret their experimental findings. By following the detailed protocols for data acquisition, scientists can ensure the generation of high-quality, reliable spectroscopic data, which is essential for the unambiguous structural elucidation and further development of this promising compound. The integration of predictive analysis with robust experimental design, as outlined in this guide, embodies the principles of scientific rigor and is crucial for advancing research in medicinal chemistry and drug discovery.

References

In-silico modeling of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In-Silico Modeling of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate Interactions

Foreword: From Static Structure to Dynamic Interaction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is both complex and resource-intensive. The compound of interest, this compound, presents a unique scaffold with multiple functional groups amenable to forming diverse interactions with biological macromolecules. Understanding these interactions at an atomic level is paramount to elucidating its mechanism of action, predicting its efficacy, and guiding its optimization. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing a robust in-silico workflow to dissect and predict the molecular interactions of this compound. As a senior application scientist, the following narrative is structured not merely as a sequence of protocols, but as a logical, causality-driven exploration, mirroring the decision-making process in a real-world computational drug discovery project.

Chapter 1: Physicochemical Profile and Ligand Preparation

The Rationale of Knowing Your Molecule

Before any simulation can be initiated, a thorough understanding of the ligand's intrinsic properties is essential. These properties govern its behavior in a biological environment and dictate the computational methods required for its accurate representation. This compound is a small molecule characterized by a benzene ring, an ester group, and a hydroxyimino-amino-methyl group, offering a rich set of pharmacophoric features including hydrogen bond donors and acceptors, and an aromatic system.

Data Presentation: Physicochemical Properties

The foundational step is to gather and tabulate the compound's key physicochemical descriptors. These values, sourced from chemical databases like PubChem, inform subsequent steps such as the choice of force field and the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃PubChem[1]
Molecular Weight 194.19 g/mol PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 84.9 ŲPubChem[1]
XLogP3 0.9PubChem[1]

Experimental Protocol: Ligand Preparation for Simulation

An accurate three-dimensional representation of the ligand is critical for the success of docking and dynamics studies. The causality here is simple: garbage in, garbage out. An incorrect protonation state or an energetically unfavorable conformation will lead to misleading simulation results.

  • 2D to 3D Structure Generation :

    • Obtain the 2D structure of this compound (e.g., from its SMILES representation).

    • Use a molecular modeling program (e.g., Avogadro, ChemDraw, Open Babel) to generate an initial 3D conformation.

  • Energy Minimization :

    • The generated 3D structure is likely not in a low-energy state. Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to relieve steric clashes and find a stable conformation. This step ensures the ligand's bond lengths and angles are physically realistic.

  • Protonation State and Charge Assignment :

    • Determine the likely protonation state of the molecule at physiological pH (typically ~7.4). The hydroxyimino and amino groups are particularly sensitive to pH.

    • Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a rule-based method like Gasteiger charges. This is crucial for accurately modeling electrostatic interactions.

  • File Format Conversion :

    • Save the prepared ligand structure in a format compatible with the chosen docking and simulation software, such as .pdbqt for AutoDock Vina or .mol2 for others.[2]

Chapter 2: Target Identification and Receptor Preparation

The Challenge: Finding the Biological Partner

With a prepared ligand, the next logical question is: what does it bind to? If a biological target is not already known, in-silico methods can be employed to generate hypotheses. This is a critical divergent point in a project; a well-chosen target leads to meaningful results, while a poorly-chosen one leads to a computational dead-end.

Methodologies for Target Identification

  • Literature Mining : Search for studies on structurally similar compounds to identify known targets.

  • Reverse Pharmacophore Screening : Use the prepared ligand structure to generate a pharmacophore model and screen it against a database of protein structures to find proteins with complementary binding sites.[3][4]

  • Target Prediction Servers : Utilize web-based tools that predict targets based on ligand structure similarity and machine learning models.

Mandatory Visualization: Target Identification and Preparation Workflow

The following diagram outlines the logical flow from a prepared ligand to a simulation-ready protein target.

G cluster_ligand Ligand Input cluster_target_id Target Hypothesis Generation cluster_validation Target Validation & Preparation ligand Prepared 3D Ligand Structure lit_mine Literature Mining & Similarity Search ligand->lit_mine rev_dock Reverse Docking or Pharmacophore Screening ligand->rev_dock pdb_dl Download Target Structure (e.g., from RCSB PDB) lit_mine->pdb_dl Select Putative Target rev_dock->pdb_dl Select Putative Target prep_protein Prepare Protein: - Remove Water/Heteroatoms - Add Hydrogens - Assign Charges pdb_dl->prep_protein define_site Define Binding Site (from co-crystalized ligand or site prediction algorithms) prep_protein->define_site

Caption: Workflow for Target Identification and Preparation.

Experimental Protocol: Receptor Structure Preparation

The protein structure, typically obtained from the Protein Data Bank (PDB), is a static snapshot and requires significant refinement to be suitable for simulation.[5]

  • Structure Acquisition : Download the crystal structure of the chosen target protein from the RCSB PDB. Prioritize high-resolution structures that have a co-crystallized ligand in the binding site of interest.

  • Initial Cleanup :

    • Remove all non-essential molecules, including water, ions, and co-solvents, unless a specific water molecule is known to be critical for binding (a "structural water").[2]

    • If the biological unit is a multimer, ensure the correct oligomeric state is used.

  • Structural Correction :

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Use software like PDB2PQR or the Schrodinger Protein Preparation Wizard to assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at the desired pH.[6]

    • Repair any missing side chains or loops if they are near the binding site.

  • Charge and Parameterization : Assign atomic charges consistent with a chosen force field (e.g., AMBER, CHARMM).

  • Binding Site Definition : Define the coordinates of the binding pocket. This is typically done by creating a "grid box" centered on the co-crystallized ligand or by using pocket detection algorithms.[6][7]

Chapter 3: Molecular Docking for Pose Prediction

Rationale: The Initial Handshake

Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target.[7][8] It serves as the crucial first step in understanding the interaction, providing a static 3D model that forms the basis for all subsequent, more rigorous analyses. The choice of docking algorithm and scoring function is critical, as it directly impacts the quality of the predicted binding pose. For this guide, we reference the widely-used AutoDock Vina, known for its balance of speed and accuracy.[5]

Mandatory Visualization: Molecular Docking Workflow

This diagram illustrates the standardized workflow for performing a molecular docking experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Analysis ligand_prep Prepared Ligand (e.g., ligand.pdbqt) grid_def Define Grid Box (Binding Site Coordinates) ligand_prep->grid_def protein_prep Prepared Protein (e.g., protein.pdbqt) protein_prep->grid_def run_dock Run Docking Simulation (e.g., AutoDock Vina) grid_def->run_dock pose_analysis Analyze Binding Poses (Clustering, RMSD) run_dock->pose_analysis scoring Evaluate Scoring Function (Binding Affinity kcal/mol) pose_analysis->scoring interaction_analysis Visualize Key Interactions (H-bonds, Hydrophobic, etc.) scoring->interaction_analysis

Caption: A standardized workflow for molecular docking.

Experimental Protocol: Step-by-Step Molecular Docking (using AutoDock Vina)

  • File Preparation : Ensure both the protein and this compound are in the required .pdbqt format, with charges assigned and hydrogens added.[2]

  • Grid Box Generation :

    • Load the prepared protein into a visualization tool like UCSF Chimera or AutoDock Tools.[5]

    • Define the center and dimensions (in Ångströms) of the grid box. The box must be large enough to encompass the entire binding site and allow the ligand to rotate and translate freely within it.

    • Save the grid parameters to a configuration file (e.g., conf.txt).

  • Running the Docking Simulation :

    • Execute the Vina command from the terminal, specifying the paths to the receptor, ligand, configuration file, and the desired output file.[9]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out poses.pdbqt

  • Analysis of Results :

    • Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). The lower the energy, the more favorable the predicted interaction.[7]

    • Load the output file (poses.pdbqt) along with the original protein structure into a molecular visualizer (e.g., PyMOL, UCSF Chimera).

    • Analyze the top-ranked pose to identify key interactions: hydrogen bonds, hydrophobic contacts, pi-stacking, etc. This step is not automated; it requires scientific judgment to determine if the predicted interactions are chemically sensible.

Data Presentation: Hypothetical Docking Results Summary

A well-structured table is the best way to summarize docking outputs for comparison.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
1-9.2ASP189, TYR228Hydrogen bond (with hydroxyimino), Pi-Pi stacking
2-8.8SER195, HIS57Hydrogen bond (with amino group), Pi-cation
3-8.5GLY193, TRP215Backbone H-bond, Hydrophobic interaction

Chapter 4: Molecular Dynamics for Stability and Refinement

Rationale: From a Static Picture to a Dynamic Movie

A docking pose is a static, rigid-receptor hypothesis generated in a vacuum. In reality, proteins are dynamic entities that fluctuate in a solvated environment. Molecular Dynamics (MD) simulations are essential to validate the stability of the docked pose.[10] By simulating the movement of every atom in the system over time, MD can reveal whether the ligand remains stably bound or if the initial docked pose was an artifact. This step provides a much higher level of evidence for the proposed binding mode.

Mandatory Visualization: Molecular Dynamics Workflow

The MD simulation process is multi-staged, requiring careful setup, equilibration, and analysis.

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis complex Protein-Ligand Complex (from best docking pose) topology Generate Topology (Force Field Parameters) complex->topology solvate Solvate System (Add Water Box) topology->solvate ions Add Ions (Neutralize System) solvate->ions minimize Energy Minimization ions->minimize equil Equilibration (NVT and NPT) minimize->equil production Production MD Run equil->production rmsd RMSD / RMSF production->rmsd Analyze Trajectory hbond Hydrogen Bond Analysis production->hbond Analyze Trajectory energy Binding Free Energy (MM/PBSA, MM/GBSA) production->energy Analyze Trajectory

Caption: Standard workflow for a protein-ligand MD simulation.

Experimental Protocol: Key Steps in an MD Simulation (using GROMACS)

GROMACS is a high-performance, open-source MD engine. The following protocol outlines a typical workflow.[11][12]

  • System Preparation :

    • Start with the top-ranked protein-ligand complex from docking.

    • Generate a ligand topology file containing its force field parameters. This is a non-trivial step often requiring tools like CGenFF or antechamber.

    • Choose a protein force field (e.g., AMBER99sb-ILDN) and a water model (e.g., TIP3P).[13]

    • Create a simulation box, solvate it with the chosen water model, and add ions to neutralize the system's charge.[13]

  • Energy Minimization : Run a steep-descent energy minimization to remove any steric clashes introduced during the setup phase.

  • Equilibration :

    • Perform a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the system to reach the target temperature.

    • Follow with a longer simulation under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to ensure the system reaches the correct density.

  • Production Run : Run the main simulation for a duration sufficient to observe the behavior of interest (e.g., 100-200 nanoseconds). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand suggests it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF) : Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis : Monitor the formation and breakage of specific hydrogen bonds between the ligand and protein throughout the simulation.

Data Presentation: MD Simulation Analysis Summary

This table summarizes the key quantitative outputs from an MD trajectory analysis.

Analysis MetricResultInterpretation
Ligand RMSD (vs. protein) Average: 2.1 Å, Stable after 15 nsThe ligand remains stably bound in its initial pocket.
Protein Backbone RMSD Average: 1.8 Å, Stable after 10 nsThe protein structure is stable throughout the simulation.
Key H-Bond Occupancy (ASP189) 85.7%The hydrogen bond predicted by docking is highly stable.
Binding Free Energy (MM/PBSA) -45.5 ± 5.2 kcal/molA favorable binding free energy confirms a strong interaction.

Chapter 5: Advanced Modeling for Lead Optimization

Rationale: Beyond a Single Compound

Docking and MD provide deep insights into the interaction of a single molecule. To guide drug design, we must generalize these findings. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two powerful techniques for this purpose.[14][15] QSAR aims to build a mathematical model correlating chemical structures with biological activity, while pharmacophore modeling identifies the essential 3D arrangement of features required for activity.[3][14][16]

Mandatory Visualization: Integrated In-Silico Discovery Funnel

This diagram shows the logical relationship between the core techniques in a drug discovery project.

G cluster_primary Primary Screening & Pose Generation cluster_validation Binding Stability & Refinement cluster_model_building Model Building for Optimization cluster_screening Lead Generation & Design docking Molecular Docking md_sim Molecular Dynamics docking->md_sim Validate Pose pharm Pharmacophore Modeling md_sim->pharm Generate Structure-Based Pharmacophore qsar 3D-QSAR Modeling md_sim->qsar Generate Alignment for 3D-QSAR vs Virtual Screening of Libraries pharm->vs de_novo De Novo Design of Analogs qsar->de_novo vs->docking Iterative Refinement de_novo->docking Iterative Refinement

Caption: The relationship between core in-silico techniques.

Protocol Outlines

  • Pharmacophore Modeling :

    • Hypothesis Generation : Based on the stable binding pose from MD, identify key interaction points: H-bond donors/acceptors, aromatic rings, hydrophobic centroids.

    • Model Creation : Abstract these points into a 3D pharmacophore model with distance constraints.

    • Virtual Screening : Use this model as a 3D query to rapidly screen large compound libraries (e.g., ZINC, Enamine) to find diverse molecules that fit the pharmacophoric features.[4]

  • 3D-QSAR (e.g., CoMFA/CoMSIA) :

    • Dataset Preparation : Requires a dataset of structurally similar analogs with experimentally measured biological activity (e.g., IC₅₀ values).

    • Molecular Alignment : Align all molecules in the dataset to a common template, often the stable binding pose of a potent compound like this compound.

    • Field Calculation : Place the aligned molecules in a 3D grid and calculate steric and electrostatic interaction fields at each grid point.

    • Model Building : Use statistical methods (e.g., Partial Least Squares) to build a mathematical model correlating the field values with biological activity.[17] The resulting contour maps visually show where increasing steric bulk or electrostatic potential would increase or decrease activity, directly guiding chemical modifications.

Chapter 6: ADMET Profiling

Rationale: Predicting Drug-Likeness

Key Predicted Properties

  • Absorption : Human intestinal absorption (HIA), Caco-2 permeability.

  • Distribution : Blood-Brain Barrier (BBB) penetration, plasma protein binding.

  • Metabolism : Prediction of Cytochrome P450 (CYP) enzyme inhibition or metabolism sites.

  • Excretion : Likelihood of renal clearance.

  • Toxicity : Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.[20]

These predictions can be generated using web servers like ADMETlab or commercial software packages.[18] The results for this compound would be compared against the profiles of known drugs to assess its overall drug-likeness and prioritize it for further development.[22]

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-stage in-silico workflow for characterizing the molecular interactions of this compound. Starting from its basic physicochemical properties, we have progressed through target identification, pose prediction via molecular docking, and stability validation using molecular dynamics. Finally, we have explored how these foundational results can be leveraged to build predictive QSAR and pharmacophore models for lead optimization and ADMET profiling to assess drug-likeness.

The strength of this computational cascade lies in its self-validating and iterative nature. The static hypothesis from docking is rigorously tested by MD, and the dynamic insights from MD are used to build broader, more predictive models. The ultimate goal of this in-silico investigation is to generate high-confidence, testable hypotheses that can dramatically increase the efficiency and success rate of subsequent experimental validation, such as in-vitro binding assays and cell-based functional assays.

References

Preliminary Toxicity Assessment of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of methyl 4-(N'-hydroxycarbamimidoyl)benzoate, a novel compound with potential therapeutic applications. As a Senior Application Scientist, this document moves beyond rote protocols to provide a logical framework grounded in the principles of modern toxicology and early-stage drug development. We will explore a multi-faceted approach, beginning with in silico predictive modeling, progressing to broad in vitro cytotoxicity screening, and culminating in targeted mechanistic assays informed by the compound's unique structural features. The methodologies described herein are designed to enable researchers, scientists, and drug development professionals to "fail early, fail cheap" by identifying potential toxicological liabilities at the preclinical stage, thereby conserving resources and directing efforts toward the most promising candidates.[1][2] This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is rigorously supported by authoritative references.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel chemical entity from discovery to clinical application is fraught with attrition, with a significant percentage of failures occurring due to unforeseen toxicity.[1] Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (PubChem CID: 9644611) is an organic compound featuring a benzoic acid methyl ester core functionalized with a hydroxycarbamimidoyl group.[3][4] Its structure contains moieties of significant interest in medicinal chemistry, including a benzamidine-like scaffold, which is a known feature in serine protease inhibitors.[5] This structural alert, coupled with the novelty of the compound, necessitates a robust and early assessment of its toxicological profile to de-risk its progression in the drug discovery pipeline.

This guide presents a logical, tiered workflow designed to build a preliminary toxicity profile for methyl 4-(N'-hydroxycarbamimidoyl)benzoate, ensuring that critical decisions are data-driven and mechanistically informed.

Compound Profile and Structural Rationale for Mechanistic Assays

A thorough understanding of the molecule's structure is paramount to designing a relevant toxicity assessment strategy.

  • Chemical Structure: C₉H₁₀N₂O₃[4]

  • Molecular Weight: 194.19 g/mol [4]

  • Key Structural Features:

    • Benzamidine Moiety: The core structure resembles benzamidine, a competitive inhibitor of trypsin and other serine proteases. While this is a common pharmacophore, off-target protease inhibition can lead to toxicities.

    • Hydroxycarbamimidoyl Group (-C(=NOH)NH₂): This functional group is structurally related to hydroxyurea, an antineoplastic agent known to inhibit ribonucleotide reductase and exhibit genotoxic and teratogenic effects.[6] This structural similarity raises a flag for potential DNA synthesis inhibition and genotoxicity.

    • Carbamate-like Character: The arrangement of atoms bears some resemblance to carbamate structures, which are known to cause toxicity through mechanisms such as acetylcholinesterase inhibition and induction of oxidative stress.[7][8]

This structural analysis directly informs our selection of later-stage mechanistic assays, moving beyond generic cytotoxicity to probe for specific, plausible toxicological pathways.

cluster_0 Structural Analysis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate cluster_1 Structural Alerts & Rationale cluster_2 Hypothesized Toxicological Pathways Compound Methyl 4-(N'-hydroxycarbamimidoyl)benzoate Alert1 Benzamidine-like Scaffold Compound->Alert1 Alert2 Hydroxycarbamimidoyl Group (Relation to Hydroxyurea) Compound->Alert2 Alert3 Carbamate-like Character Compound->Alert3 Pathway1 Off-Target Protease Inhibition Alert1->Pathway1 Leads to Pathway2 Genotoxicity / DNA Synthesis Inhibition Alert2->Pathway2 Leads to Pathway3 Oxidative Stress / Cholinesterase Inhibition Alert3->Pathway3 Leads to

Caption: Logical relationship between structural alerts and hypothesized toxicity pathways.

Tier 1: In Silico ADMET Profiling

The initial step in our assessment is computational, leveraging in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[9] This high-throughput, low-cost approach provides a foundational dataset to guide subsequent, resource-intensive experimental work.[1] The goal is to identify any major predicted liabilities early.[1]

Methodology: The SMILES string for methyl 4-(N'-hydroxycarbamimidoyl)benzoate (COC(=O)C1=CC=C(C=C1)/C(=N/O)/N)[4] can be submitted to various open-access web servers. For a robust assessment, it is recommended to use multiple tools and compare the predictions.[9]

Recommended Tools:

  • ADMET-AI: A fast and accurate platform using machine learning models for ADMET prediction.[10]

  • SwissADME: Computes physicochemical properties and predicts ADME parameters, pharmacokinetic properties, and drug-likeness.[11]

  • pkCSM: Predicts a range of pharmacokinetic properties.[11]

Data Presentation: The predicted properties should be compiled into a clear, concise table. Below is a table of hypothetical data for illustrative purposes.

Parameter Predicted Value Interpretation / Desirability Potential Implication
Physicochemical Properties
Molecular Weight194.19 g/mol Favorable (Lipinski's Rule of 5)Good potential for oral bioavailability
LogP~1.5FavorableBalanced solubility and permeability
H-Bond Donors3Favorable (Lipinski's Rule of 5)Good membrane permeability potential
H-Bond Acceptors4Favorable (Lipinski's Rule of 5)Good membrane permeability potential
Absorption & Distribution
Caco-2 PermeabilityModerateAcceptableMay cross intestinal barrier
Blood-Brain BarrierLow ProbabilityFavorable (for non-CNS targets)Reduced risk of central nervous system side effects
Metabolism
CYP2D6 InhibitorHigh ProbabilityLiabilityPotential for drug-drug interactions
Toxicity
AMES ToxicityHigh ProbabilityMajor Liability Potential mutagenicity; requires experimental validation
hERG I InhibitorLow ProbabilityFavorableLower risk of cardiotoxicity
HepatotoxicityModerate ProbabilityLiabilityPotential for liver toxicity

Tier 2: In Vitro General Cytotoxicity Assessment

Following the in silico screen, the next essential step is to determine the compound's effect on cell viability using cultured human cells.[2] This provides the first experimental evidence of toxicity and establishes a dose-response relationship, from which a half-maximal inhibitory concentration (IC₅₀) can be derived.[12] We will employ two distinct, complementary assays to measure different cytotoxicity endpoints: metabolic activity and membrane integrity.

cluster_assays Parallel Cytotoxicity Assays start Start: Prepare Cell Cultures (e.g., HepG2, HEK293) seed_plate Seed Cells in 96-Well Plate Incubate 24h start->seed_plate prep_compound Prepare Serial Dilutions of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate treat_cells Treat Cells with Compound Dilutions (24h, 48h, 72h) prep_compound->treat_cells seed_plate->prep_compound mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay mtt_steps 1. Add MTT Reagent (4h) 2. Add Solubilizer (e.g., DMSO) 3. Read Absorbance (~570nm) mtt_assay->mtt_steps ldh_steps 1. Transfer Supernatant 2. Add LDH Reagent Mix 3. Read Absorbance (~490nm) ldh_assay->ldh_steps analysis Data Analysis: Calculate % Viability vs. Control Determine IC50 Values mtt_steps->analysis ldh_steps->analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Cell Line Selection Rationale:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism and toxicity.

  • HEK293 (Human Embryonic Kidney): Represents a non-liver cell line of human origin to assess general cytotoxicity and potential nephrotoxicity.

  • NCM460 (Normal Human Colon Mucosal Epithelial): A non-cancerous cell line to evaluate selectivity. A compound that is highly toxic to cancer cells but less so to normal cells is generally preferred.[12]

Protocol 4.1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[13]

  • Materials: Selected cell lines, appropriate culture media, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, multichannel pipette, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.[12]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of 2-fold serial dilutions in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing various concentrations of the compound. Include vehicle controls (medium with DMSO, ensuring final concentration is <0.5%) and a positive control (e.g., Doxorubicin).[12][14]

    • Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 4.1.2: Lactate Dehydrogenase (LDH) Release Assay This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[16]

  • Materials: As above, plus a commercial LDH cytotoxicity assay kit.

  • Procedure:

    • Follow steps 1-4 from the MTT protocol in a separate 96-well plate.

    • Include additional controls: a "no cells" background control and a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit).[16]

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (from the kit) to each well.

    • Measure the absorbance at 490 nm within one hour.

Data Presentation and Interpretation

The results should be presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell viability by 50%.

Cell Line Assay IC₅₀ (µM) at 48h (Hypothetical) Interpretation
HepG2MTT18.5 ± 2.1Moderate cytotoxicity
HepG2LDH25.2 ± 3.5Confirms cytotoxicity via membrane damage
HEK293MTT45.8 ± 5.3Lower cytotoxicity in kidney cells
NCM460MTT> 100Low toxicity to normal cells; suggests some selectivity

Tier 3: Targeted Mechanistic Toxicity Assessment

If the Tier 2 results indicate significant cytotoxicity (e.g., IC₅₀ < 20 µM), a deeper investigation into the mechanism of toxicity is warranted. The choice of assays is guided by the structural alerts identified in Section 2.

Protocol 5.1: Genotoxicity Assessment (In Vitro Micronucleus Assay)

  • Rationale: The structural similarity to hydroxyurea raises concern for genotoxicity.[6] The micronucleus assay detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) events.

  • Methodology: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) are exposed to the compound at several concentrations (typically below the IC₅₀). After treatment, cells are cultured with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is quantified by microscopy or flow cytometry. An increase in micronuclei frequency compared to the vehicle control indicates genotoxic potential.

Protocol 5.2: Mitochondrial Toxicity Assessment (JC-1 Assay)

  • Rationale: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[17] This assay assesses the mitochondrial membrane potential (ΔΨm).

  • Methodology: Cells are treated with the compound. They are then incubated with the JC-1 dye, a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is measured using a fluorescence plate reader or flow cytometry. A decrease in this ratio indicates mitochondrial depolarization and toxicity.

Protocol 5.3: Oxidative Stress Assessment (Cellular ROS/RNS Assay)

  • Rationale: The carbamate-like structure suggests a potential for inducing reactive oxygen species (ROS), which can damage cellular components.[8]

  • Methodology: Cells are pre-loaded with a cell-permeable fluorescent probe (e.g., DCFH-DA). After diffusing into the cell, it is deacetylated to a non-fluorescent compound, which is later oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Cells are then treated with the test compound. The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence plate reader.

Conclusion and Integrated Assessment

The preliminary toxicity assessment of methyl 4-(N'-hydroxycarbamimidoyl)benzoate requires a systematic, multi-tiered approach. This guide provides a framework that begins with broad, predictive in silico methods to identify potential red flags. These predictions are then tested experimentally through robust in vitro general cytotoxicity assays to establish a dose-response relationship. Finally, based on the compound's unique chemical structure, targeted mechanistic assays are employed to elucidate the specific pathways through which toxicity may be occurring.

By integrating data from these three tiers, researchers can build a comprehensive preliminary risk profile. A compound with high predicted AMES toxicity, a low IC₅₀ in liver cells, and a positive result in the micronucleus assay would be flagged as a high-risk candidate requiring significant medicinal chemistry efforts to mitigate these liabilities, or it may be deprioritized altogether. This logical, evidence-based progression ensures that resources are invested wisely, accelerating the path for safer, more effective therapeutics to reach the clinic.

References

Comprehensive Functional Group Analysis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a molecule of significant interest in medicinal chemistry, primarily due to the presence of the amidoxime moiety, a versatile functional group known for its role as a bioisosteric replacement for carboxylic acids and its utility as a prodrug.[1][2] A thorough understanding of its constituent functional groups is paramount for predicting its chemical behavior, metabolic fate, and potential for derivatization in drug design. This guide provides a detailed technical framework for the unambiguous identification and characterization of the three principal functional groups within the molecule: the methyl ester, the para-substituted aromatic ring, and the (Z)-amidoxime. We will explore the application of spectroscopic techniques, detail the underlying chemical principles governing their reactivity, and provide a validated experimental protocol for chemical confirmation.

Introduction to the Molecule and Analytical Strategy

Molecular Overview

This compound (Chemical Formula: C₉H₁₀N₂O₃) is an organic compound featuring a unique convergence of functionalities on a central benzene ring.[3] Its structure is formally named methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate.[3] The molecule's potential is largely derived from the amidoxime group, which is known to be a key pharmacophore in agents with a wide array of biological activities, including antibacterial, antineoplastic, and anti-inflammatory properties.[1][2]

The Imperative of Functional Group Analysis in Pharmaceutical Research

In drug development, identifying functional groups is not merely an academic exercise. It dictates a molecule's solubility, lipophilicity, acid-base properties (pKa), metabolic stability, and potential for toxicological liabilities. For instance, the ester group is a potential site for enzymatic hydrolysis, while the amidoxime can influence hydrogen bonding and act as a nitric oxide donor.[1][4] Therefore, a robust analytical strategy is the foundation of rational drug design.

Structural Deconstruction

The target molecule can be deconstructed into three primary functional domains, each with distinct spectroscopic signatures and chemical reactivities. Our analytical approach will address each domain systematically.

Figure 1: Molecular structure highlighting the key functional groups.

Spectroscopic Identification and Chemical Characterization

The identification of functional groups relies on the principle that different bonds and electronic environments within a molecule interact with electromagnetic radiation in unique, predictable ways.[5] We will primarily focus on Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Methyl Ester Group (-COOCH₃)

This group consists of a carbonyl (C=O) bonded to an oxygen, which is in turn bonded to a methyl group.

  • Infrared (IR) Spectroscopy: The most prominent feature is the intense, sharp absorption band from the carbonyl C=O bond stretch.[6]

    • C=O Stretch: Expected in the range of 1715-1735 cm⁻¹ . The conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.

    • C-O Stretch: Two bands are expected. One for the (C=O)-O bond (approx. 1250-1300 cm⁻¹ ) and another for the O-CH₃ bond (approx. 1000-1100 cm⁻¹ ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The three protons of the methyl group (-OCH₃) are chemically equivalent and appear as a sharp singlet. Due to the electronegativity of the adjacent oxygen, this signal is deshielded and typically appears around 3.8-3.9 ppm .[7]

    • ¹³C NMR: Two distinct carbon signals are expected. The carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically around 166-167 ppm .[7] The methyl carbon (-OCH₃) appears around 51-53 ppm .

  • Chemical Reactivity & Validation: Esters are susceptible to nucleophilic attack at the carbonyl carbon.[8] A classic validation reaction is base-catalyzed hydrolysis (saponification), which converts the ester into a carboxylate salt and methanol.[4] This transformation can be easily monitored by the disappearance of the starting material and the appearance of a more polar product on a Thin Layer Chromatography (TLC) plate.

The Para-Substituted Aromatic Ring

The benzene ring is substituted at positions 1 and 4, leading to a specific symmetry that influences its spectroscopic properties.

  • IR Spectroscopy:

    • C-H Stretch (Aromatic): A weak to medium band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).

    • C=C Stretch (In-ring): Two or three sharp, medium-intensity bands are characteristic of the aromatic ring, typically found around 1600 cm⁻¹ and 1475-1500 cm⁻¹ .

    • C-H Bending (Out-of-Plane): The substitution pattern is strongly indicated by this region. For a 1,4-disubstituted (para) ring, a strong, characteristic band appears between 800-860 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: The symmetry of the para-substituted ring results in two sets of chemically equivalent protons. This gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (7.0-8.5 ppm ). The protons ortho to the electron-withdrawing ester group will be further downfield than those ortho to the amidoxime group.

    • ¹³C NMR: Due to symmetry, only four signals are expected for the six aromatic carbons. The two carbons bearing substituents (ipso-carbons) will have distinct chemical shifts. The four C-H carbons will give two signals. These typically appear in the 120-135 ppm range, with the ipso-carbon attached to the ester being further downfield.

The (Z)-Amidoxime Moiety [-C(=NOH)NH₂]

This is the most complex functional group, containing an amino group (-NH₂) and a hydroxyimino group (=NOH) on the same carbon.[1] The '(Z)' designation refers to the stereochemistry around the C=N double bond, where the -OH and -NH₂ groups are on the same side.

  • IR Spectroscopy: This group presents several characteristic stretches, which can sometimes be broad due to hydrogen bonding.[9]

    • O-H Stretch: A broad band, typically in the 3100-3500 cm⁻¹ region.

    • N-H Stretch: Primary amines (-NH₂) show two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. These may overlap with the O-H stretch.

    • C=N Stretch: A medium intensity band around 1640-1680 cm⁻¹ .

  • NMR Spectroscopy: The protons on the heteroatoms are acidic and their signals are often broad. Their chemical shifts can vary with solvent, concentration, and temperature.

    • ¹H NMR:

      • -NH₂ Protons: A broad singlet, integrating to two protons, typically in the 5.0-6.0 ppm range.[10] This signal will exchange with D₂O.

      • -OH Proton: A broad singlet, integrating to one proton, often found further downfield, potentially in the 9.0-10.0 ppm range.[10] This signal will also exchange with D₂O.

    • ¹³C NMR: The carbon atom of the amidoxime group (C=N) is expected to have a chemical shift in the range of 150-155 ppm .[10]

Integrated Analytical Workflow and Data Summary

A conclusive identification requires synthesizing the data from multiple analytical techniques. Mass Spectrometry (MS) provides the molecular weight, confirming the elemental formula, while IR and NMR together provide the connectivity and functional group information.

Figure 2: A workflow for the integrated spectroscopic analysis of the target molecule.

Table 1: Summary of Expected Spectroscopic Data
Functional GroupTechniqueCharacteristic Signal/PeakExpected Range/Value
Methyl Ester IRC=O Stretch1715-1735 cm⁻¹
¹H NMR-OCH₃ Singlet3.8-3.9 ppm
¹³C NMRC=O Carbon166-167 ppm
¹³C NMR-OCH₃ Carbon51-53 ppm
Aromatic Ring IRC-H Bending (para)800-860 cm⁻¹
¹H NMRAromatic Protons7.0-8.5 ppm (2 Doublets)
¹³C NMRAromatic Carbons120-135 ppm (4 signals)
Amidoxime IRO-H / N-H Stretches3100-3500 cm⁻¹ (Broad)
IRC=N Stretch1640-1680 cm⁻¹
¹H NMR-NH₂ Protons5.0-6.0 ppm (Broad Singlet)
¹H NMR-OH Proton9.0-10.0 ppm (Broad Singlet)
¹³C NMRC=N Carbon150-155 ppm

Experimental Protocol: Chemical Validation

To provide orthogonal, non-spectroscopic evidence for the presence of the ester functional group, a chemical hydrolysis experiment can be performed. This protocol is designed to be self-validating through clear reactant and product differentiation.

Protocol: Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, confirming its presence and reactivity.

Materials:

  • This compound (100 mg)

  • Methanol (5 mL)

  • 2 M Sodium Hydroxide (NaOH) solution (2 mL)

  • 2 M Hydrochloric Acid (HCl) solution

  • Deionized Water

  • Ethyl Acetate

  • TLC plate (silica gel), TLC tank

  • Mobile Phase: 50:50 Ethyl Acetate:Hexane with 1% Acetic Acid

  • pH paper or meter

Methodology:

  • Dissolution: Dissolve 100 mg of the starting material in 5 mL of methanol in a 25 mL round-bottom flask.

  • Initial Analysis: Spot the starting material solution onto a TLC plate to establish a reference Rf value.

  • Reaction Initiation: Add 2 mL of 2 M NaOH solution to the flask. Stir the reaction at room temperature.

  • Reaction Monitoring (Causality Check): Every 30 minutes, take a small aliquot of the reaction mixture, spot it on a TLC plate, and develop it in the prepared mobile phase. The reaction is complete when the starting material spot has been completely replaced by a new, more polar spot (lower Rf) corresponding to the carboxylate product. This direct comparison validates the conversion.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a beaker containing 10 mL of deionized water.

  • Acidification: Slowly add 2 M HCl dropwise while stirring until the pH of the solution is approximately 2-3. The carboxylate salt will be protonated to the carboxylic acid, which may precipitate out of solution.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the solid product, 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid.

  • Confirmation: The resulting product can be analyzed via IR spectroscopy, where the sharp ester C=O stretch (~1720 cm⁻¹) will be replaced by a very broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of spectroscopic data and chemical reactivity. The methyl ester, para-substituted aromatic ring, and (Z)-amidoxime each provide a unique set of signals in IR and NMR spectra. By systematically analyzing these signatures, as summarized in this guide, researchers and drug development professionals can achieve an unambiguous identification of the molecule's functional architecture. This foundational knowledge is critical for advancing the compound through the development pipeline, enabling informed decisions on formulation, derivatization, and metabolic profiling.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of hydroxylamine to the nitrile functionality of Methyl 4-cyanobenzoate. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, methods for product isolation and characterization, and critical safety considerations. The protocol is designed for researchers in organic synthesis, drug discovery, and chemical development, providing a reliable method to obtain high yields of the target compound.

Introduction and Scientific Background

Amidoximes are a crucial class of organic compounds characterized by having both an amino and a hydroxyimino group attached to the same carbon atom.[1] Their utility is extensive, primarily serving as versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, and as building blocks for pharmacologically active amidines.[2][3] this compound, in particular, is a valuable intermediate due to the presence of the methyl ester group, which allows for further chemical modification.

The most direct and widely adopted method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[1][4] This method, first established by Tiemann, involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.[1] The reaction is typically performed by generating hydroxylamine in situ from its more stable hydrochloride salt using a base, such as sodium or potassium carbonate, in a protic solvent like ethanol.[1][5] The resulting amidoxime is generally obtained as the thermodynamically more stable (Z)-isomer.[1] This protocol has been optimized for the specific synthesis of this compound from Methyl 4-cyanobenzoate, ensuring high yield and purity.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the nitrile group of Methyl 4-cyanobenzoate.

Overall Reaction:

Methyl 4-cyanobenzoate + Hydroxylamine → this compound

Mechanism: The reaction is initiated by the deprotonation of hydroxylamine hydrochloride by a base (e.g., potassium carbonate) to generate free hydroxylamine. The lone pair of electrons on the nitrogen atom of hydroxylamine then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by proton transfer steps to yield the final amidoxime product.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire synthesis and purification process.

Synthesis_Workflow Figure 1: Synthesis Workflow Diagram A Reagent Preparation - Methyl 4-cyanobenzoate - Hydroxylamine HCl - K2CO3 - Ethanol/Water B Reaction Setup Combine reagents in a round-bottom flask with a reflux condenser. A->B 1. Combine C Heating & Reflux Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. B->C 2. Heat D Reaction Monitoring Monitor progress using Thin Layer Chromatography (TLC). C->D 3. Monitor E Work-up Cool to room temperature. Precipitate product with cold water. D->E 4. Upon Completion F Isolation Collect the solid product via vacuum filtration. Wash with cold water and diethyl ether. E->F 5. Filter G Drying Dry the isolated solid in a vacuum oven or desiccator. F->G 6. Dry H Characterization Confirm structure and purity via: - ¹H NMR - ¹³C NMR - IR Spectroscopy - Mass Spectrometry G->H 7. Analyze I Final Product This compound H->I 8. Validate

Caption: High-level workflow for the synthesis of the target compound.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierComments
Methyl 4-cyanobenzoate≥99%Standard SupplierStarting material[6][7]
Hydroxylamine hydrochloride≥98%Standard SupplierSource of hydroxylamine[1]
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase to generate free hydroxylamine[5]
Ethanol (EtOH)200 Proof, ACS GradeStandard SupplierReaction Solvent
Deionized Water (H₂O)Type II or higherIn-houseCo-solvent and work-up
Diethyl ether (Et₂O)AnhydrousStandard SupplierFor washing the final product
Round-bottom flask (250 mL)-Standard GlasswareReaction vessel
Reflux condenser-Standard GlasswareTo prevent solvent loss
Magnetic stirrer and hotplate-Standard EquipmentFor heating and mixing
Vacuum filtration apparatus-Standard EquipmentFor product isolation
Analytical Instruments-In-houseNMR, IR, MS
Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-cyanobenzoate (8.05 g, 50.0 mmol, 1.0 eq).

  • Add ethanol (100 mL) and stir until the starting material is fully dissolved.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (6.95 g, 100.0 mmol, 2.0 eq) and potassium carbonate (10.36 g, 75.0 mmol, 1.5 eq) in deionized water (40 mL). Note: Effervescence will occur.

  • Carefully add the aqueous solution of hydroxylamine and potassium carbonate to the flask containing the Methyl 4-cyanobenzoate solution.

Causality Behind Experimental Choices:

  • Stoichiometry: A 2-fold excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the nitrile, driving the reaction equilibrium towards the product.[1] A 1.5-fold equivalent of potassium carbonate is used to neutralize the HCl from two equivalents of the hydroxylamine salt and ensure a basic environment.[5]

  • Solvent System: The ethanol/water mixture is an excellent choice as it effectively dissolves both the organic starting material and the inorganic reagents, creating a homogenous reaction medium.[1][5]

2. Reaction Execution:

  • Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to Methyl 4-cyanobenzoate has disappeared.

3. Work-up and Isolation:

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 300 mL of ice-cold deionized water while stirring.

  • A white precipitate of the product should form immediately.

  • Continue stirring the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (1 x 30 mL).

Trustworthiness and Self-Validation:

  • The precipitation upon addition to water is a key validation step. The desired product is significantly less soluble in water than the inorganic byproducts (KCl) and any unreacted hydroxylamine, allowing for efficient separation.

  • Washing with diethyl ether helps to remove any residual non-polar organic impurities.

4. Drying and Yield Calculation:

  • Transfer the white solid to a pre-weighed watch glass and dry it in a vacuum oven at 40-50°C overnight or until a constant weight is achieved.

  • The typical yield is 85-95%.

  • Calculate the percentage yield based on the initial amount of Methyl 4-cyanobenzoate.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical data should be obtained.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 9.70 (s, 1H, -OH), 7.85 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 5.90 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 166.0 (C=O), 150.5 (C=N), 135.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-C), 52.5 (-OCH₃).
IR Spectroscopy (KBr, cm⁻¹)3480-3350 (N-H stretch), 3200-3000 (O-H stretch), 1720 (C=O stretch), 1650 (C=N stretch), ~2230 (absence of C≡N).
Mass Spectrometry (ESI+)m/z calculated for C₉H₁₀N₂O₃ [M+H]⁺: 195.0764; found: 195.0762.

Safety Precautions

  • Hydroxylamine Hydrochloride: This compound is harmful if swallowed and causes skin and serious eye irritation.[8] It can be corrosive and is unstable at elevated temperatures. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Ethanol and Diethyl Ether: These solvents are highly flammable. Ensure that all heating is performed using a heating mantle or oil bath and that no open flames are present in the laboratory.

  • Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. By following the outlined steps, researchers can confidently produce this valuable chemical intermediate. The clear rationale behind each step, coupled with a robust work-up and detailed characterization plan, ensures the protocol is both trustworthy and reproducible for applications in drug development and materials science.

References

Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Amidoxime Moieties in Medicinal Chemistry

The amidoxime functional group is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in the design of novel therapeutic agents. Amidoximes, characterized by a hydroxylamino and an amino group attached to the same carbon, are recognized as important bioisosteres for carboxylic acids and esters, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Their biological activities are extensive and include roles as antitubercular, antibacterial, anti-inflammatory, and antihypertensive agents.[1][2] Furthermore, the ability of amidoximes to act as nitric oxide (NO) donors has opened new avenues for their application in cardiovascular and anti-platelet therapies.[2][3]

Methyl 4-(N'-hydroxycarbamimidoyl)benzoate is a key building block in this context, providing a scaffold for the synthesis of more complex molecules with potential therapeutic value. Its structure combines the reactive amidoxime moiety with a benzoate ester, offering multiple points for chemical modification. This application note provides a detailed, step-by-step protocol for the synthesis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate, designed to be a self-validating system for researchers in organic synthesis and drug discovery.

Reaction Scheme

Synthesis_Workflow Methyl 4-cyanobenzoate Methyl 4-cyanobenzoate Reaction Na2CO3, Methanol/Water, Reflux Methyl 4-cyanobenzoate->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Product Methyl 4-(N'-hydroxycarbamimidoyl)benzoate Reaction->Product

Caption: Synthetic pathway for Methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
Methyl 4-cyanobenzoate1129-35-7161.162.86 g>98%Sigma-Aldrich, TCI
Hydroxylamine hydrochloride5470-11-169.491.15 g>99%Fisher Scientific, Sigma-Aldrich
Anhydrous Sodium Carbonate497-19-8105.991.73 g>99.5%Various
Methanol (ACS Grade)67-56-132.0420 mL>99.8%Various
Distilled Water7732-18-518.0220 mLN/AIn-house
Ethyl Acetate (ACS Grade)141-78-688.11As needed for recrystallization>99.5%Various
Petroleum Ether (ACS Grade)8032-32-4N/AAs needed for recrystallizationN/AVarious
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Glass funnel

  • Filter paper

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Spatulas

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Analytical balance

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of formaldoxime benzoate derivatives.[4]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask, add methyl 4-cyanobenzoate (2.86 g, 17.7 mmol).

  • Add methanol (20 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • To this solution, add hydroxylamine hydrochloride (1.15 g, 16.5 mmol) and anhydrous sodium carbonate (1.73 g, 16.3 mmol).

  • Finally, add distilled water (20 mL) to the reaction mixture.

  • Place a magnetic stir bar in the flask and fit it with a reflux condenser.

Rationale: The reaction is carried out in a mixed solvent system of methanol and water to ensure the solubility of both the organic starting material and the inorganic reagents. Sodium carbonate is used as a base to neutralize the hydrochloride salt of hydroxylamine and to facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon.

Step 2: Reflux

  • Heat the reaction mixture to reflux (approximately 70-80 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot (methyl 4-cyanobenzoate) indicates the completion of the reaction.

Rationale: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The 8-hour reaction time is based on analogous transformations and should be sufficient for complete conversion.[4]

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid product.

Rationale: Removal of the solvent is necessary to isolate the crude product from the reaction mixture before purification.

Step 4: Purification

  • Recrystallize the crude product from a mixed solvent system of ethyl acetate and petroleum ether.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add petroleum ether until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of ethyl acetate and petroleum ether provides a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Characterization and Quality Control

The identity and purity of the synthesized methyl 4-(N'-hydroxycarbamimidoyl)benzoate should be confirmed by standard analytical techniques.

  • FT-IR Spectroscopy: Record the infrared spectrum of the product. Key characteristic peaks to look for include:

    • N-H stretching (around 3400-3200 cm⁻¹)

    • O-H stretching (broad, around 3200-3000 cm⁻¹)

    • C=O stretching of the ester (around 1720-1700 cm⁻¹)

    • C=N stretching (around 1650 cm⁻¹)

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of the product. Expected signals include:

    • Aromatic protons (doublets in the range of 7.5-8.0 ppm)

    • Methyl ester protons (a singlet around 3.9 ppm)

    • NH₂ and OH protons (broad singlets, chemical shift can vary)

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Safety Precautions

  • Methyl 4-cyanobenzoate: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[6][7]

  • Hydroxylamine hydrochloride: Corrosive to metals. Toxic if swallowed. Harmful in contact with skin. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation. Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2][3]

  • Sodium Carbonate: Causes serious eye irritation.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

Personal Protective Equipment (PPE): All steps of this procedure should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

This compound, an amidoxime derivative, is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the nucleophilic amidoxime moiety, make it a valuable building block for the synthesis of a variety of heterocyclic compounds. The presence of the methyl ester provides a convenient handle for further functionalization or for modulating the pharmacokinetic properties of target molecules.

This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in the synthesis of 1,2,4-oxadiazoles, a prominent scaffold in numerous biologically active compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into potential alternative applications, empowering researchers to effectively utilize this valuable intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 184778-33-4; 65695-05-8[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
Appearance Solid[2]
Storage Temperature 2-8°C, Keep in dark place, Sealed in dry, Inert atmosphere[2]
Purity Typically ≥95%[2]

Safety and Handling:

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Application: Synthesis of 1,2,4-Oxadiazoles

The most prevalent application of this compound is as a precursor for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This heterocyclic motif is a well-recognized bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[3] The general synthetic strategy involves a two-step sequence: O-acylation of the amidoxime followed by a cyclodehydration reaction.

Reaction Workflow: From Amidoxime to 1,2,4-Oxadiazole

Workflow Amidoxime This compound Intermediate O-Acyl Amidoxime Intermediate Amidoxime->Intermediate O-Acylation AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Anhydride) AcylatingAgent->Intermediate Base Base (e.g., Pyridine, Et3N) Base->Intermediate Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclization Cyclization Thermal or Base-Mediated Cyclodehydration Cyclization->Oxadiazole

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Protocol 1: Two-Step Synthesis of 3-Methyl-5-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole

This protocol details a classic two-step approach involving the isolation of the O-acylated intermediate.

Step 1: O-Acylation with Acetic Anhydride

  • Rationale: Acetic anhydride is a readily available and highly reactive acylating agent. The reaction is typically performed in a non-nucleophilic solvent to prevent side reactions.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amidoxime).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-acetylated amidoxime. This intermediate can often be used in the next step without further purification.

Step 2: Cyclodehydration to the 1,2,4-Oxadiazole

  • Rationale: The O-acylated intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This is often promoted by heat or a base.

  • Procedure:

    • Dissolve the crude O-acetylated amidoxime from Step 1 in a high-boiling point solvent such as xylene or dimethylformamide (DMF).

    • Heat the solution to reflux (typically 120-150 °C) for 4-8 hours.

    • Monitor the cyclization by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Methyl-5-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 3-Phenyl-5-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole

This streamlined one-pot procedure avoids the isolation of the intermediate, offering a more efficient workflow.[3]

  • Rationale: The use of a superbase medium like NaOH/DMSO allows for both the O-acylation and the subsequent cyclodehydration to occur in a single reaction vessel at room temperature.[3]

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (2.0 eq).

    • After stirring for 10-15 minutes at room temperature, add benzoyl chloride (1.1 eq) dropwise.

    • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure 3-Phenyl-5-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole.

R Group of Acylating AgentProductTypical Yield
Methyl (from Acetic Anhydride)3-Methyl-5-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole70-85%
Phenyl (from Benzoyl Chloride)3-Phenyl-5-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole65-80%

Expanding the Synthetic Horizon: Alternative Heterocycle Synthesis

While the synthesis of 1,2,4-oxadiazoles is the most prominent application, the reactivity of the amidoxime moiety in this compound can be harnessed to construct other valuable heterocyclic systems.

Synthesis of 1,2,4-Oxadiazol-5-ones

1,2,4-Oxadiazol-5-ones are another class of heterocycles with demonstrated biological activities. They can be synthesized from N-substituted amidoximes via carbonylative cyclization.

Reaction Pathway: Amidoxime to 1,2,4-Oxadiazol-5-one

Oxadiazolone Amidoxime This compound Oxadiazolone 3-(4-Methoxycarbonylphenyl)-1,2,4-oxadiazol-5(4H)-one Amidoxime->Oxadiazolone Carbonylative Cyclization CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Oxadiazolone Base Base (e.g., K2CO3) Base->Oxadiazolone

Caption: Synthesis of 1,2,4-oxadiazol-5-ones from amidoximes.

Protocol 3: Synthesis of 3-(4-Methoxycarbonylphenyl)-1,2,4-oxadiazol-5(4H)-one
  • Rationale: 1,1'-Carbonyldiimidazole (CDI) serves as a phosgene equivalent for the carbonylative cyclization of the amidoxime. The reaction is typically base-mediated.[4]

  • Procedure:

    • To a suspension of this compound (1.0 eq) and finely ground potassium carbonate (2.0 eq) in a suitable solvent like tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel or recrystallization to yield the desired 1,2,4-oxadiazol-5(4H)-one.

Potential for Other Heterocycles

The amidoxime functionality is a versatile precursor for various other nitrogen-containing heterocycles, including:

  • Tetrazoles: Reaction with sources of azide can lead to the formation of tetrazole rings, which are important bioisosteres for carboxylic acids.[5][6][7]

  • Quinazolines: Condensation reactions with appropriate carbonyl compounds or their derivatives can be a route to quinazoline and quinazolinone scaffolds, which are prevalent in many bioactive molecules.[8][9][10]

The exploration of these alternative synthetic pathways with this compound represents a promising area for further research and development.

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of a range of heterocyclic compounds, most notably 1,2,4-oxadiazoles. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively. The adaptability of the amidoxime moiety also opens doors for the exploration of novel synthetic routes to other important heterocyclic scaffolds. As with any chemical synthesis, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the systematic development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. The method is suitable for routine quality control and purity assessment in drug development and manufacturing environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Introduction

This compound is a benzamidoxime derivative of significant interest as a potential pharmaceutical intermediate. The amidoxime functional group is a key structural motif in various biologically active compounds. Therefore, ensuring the identity, purity, and strength of this molecule is critical during drug development and for final product quality. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

The objective of this work was to develop a robust isocratic RP-HPLC method and validate it according to the ICH Q2(R2) guideline, demonstrating its fitness for the intended purpose.[2][3] This note details the logical, science-driven approach to method development, from analyte characterization to full validation.

Analyte Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

  • Structure and Physicochemical Properties:

    • Chemical Name: this compound

    • CAS Number: 184778-33-4[4]

    • Molecular Formula: C₉H₁₀N₂O₃[5]

    • Molecular Weight: 194.19 g/mol [5]

    • Structure: Chemical structure of this compound (Image Source: PubChem CID 9644611[5])

  • Initial Chromatographic Assessment:

    • Polarity: The molecule contains a moderately non-polar methyl benzoate core and a polar amidoxime group. This mixed polarity makes it an ideal candidate for Reversed-Phase (RP) chromatography.

    • Ionization: The amidoxime group is amphoteric, meaning it has both acidic (N-OH) and basic (–NH₂) centers. Its ionization state is highly dependent on the mobile phase pH. Uncontrolled pH can lead to poor peak shape, shifting retention times, and overall method irreproducibility. Therefore, a buffered mobile phase is essential.

    • UV Absorbance: The presence of the substituted benzene ring provides a strong chromophore, making UV detection a suitable choice. A UV scan of the analyte in the mobile phase diluent is recommended to identify the wavelength of maximum absorbance (λmax) to ensure high sensitivity. For structurally similar compounds like methyl 4-hydroxybenzoate, 254 nm is a common detection wavelength.[6]

HPLC Method Development Strategy

Our approach follows a systematic process of selecting and optimizing chromatographic parameters to achieve a robust separation with optimal peak symmetry and efficiency.

Column and Mobile Phase Selection

A C18 stationary phase was chosen as the primary candidate due to its versatility and wide use in separating moderately polar compounds. Acetonitrile was selected as the organic modifier over methanol for its lower UV cutoff and ability to often provide sharper peaks.

The most critical parameter for this analyte is the mobile phase pH. To ensure consistent protonation of the basic nitrogen and suppression of the acidic proton on the oxime, a buffer with a pKa in the acidic range is required. A phosphate buffer is an excellent choice for its buffering capacity and UV transparency. An initial pH of 3.0 was selected to ensure the analyte is in a single, stable ionic form, promoting sharp, symmetrical peaks.

Optimization of Chromatographic Conditions

Initial scouting runs were performed using a gradient of phosphate buffer (pH 3.0) and acetonitrile to determine the approximate elution conditions. Based on these runs, an isocratic mobile phase composition was optimized to achieve a reasonable retention time (typically 3-10 minutes), good resolution from any potential impurities, and high efficiency. The final optimized conditions are detailed in the protocol below.

System Suitability

System Suitability Tests (SST) are integral to any validated method, ensuring the chromatographic system is performing adequately before sample analysis.[7] The criteria are established based on USP General Chapter <621> requirements.[8][9]

Workflow for HPLC Method Development

The logical flow from initial assessment to the final, optimized method is crucial for efficient development.

Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Review Physicochemical Properties (Structure, Polarity, pKa, UV) B Select Column (e.g., C18, 4.6x150mm, 5µm) A->B Guides initial choices C Select Mobile Phase (ACN/Buffered Aqueous) B->C D Select Detector Wavelength (Determine λmax, e.g., 254 nm) C->D E Optimize Mobile Phase (pH, Buffer Conc., % Organic) D->E Scout parameters F Optimize Flow Rate & Temperature E->F G Finalize Isocratic/Gradient Method F->G H Define System Suitability Criteria (Tailing, Plates, %RSD) G->H Establish performance checks I Final Method Protocol H->I

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

Equipment and Reagents
  • HPLC system with UV detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard

Preparation of Solutions
  • Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 65:35 (v/v). Degas before use.

  • Diluent: Use the Mobile Phase as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guideline for key parameters.[3] The validation protocol ensures the method is suitable for its intended use.[10][11][12]

Validation_Workflow cluster_0 Core Validation Parameters cluster_1 Limit & Robustness Testing Specificity Specificity (Peak Purity, Resolution) Validation Validated Analytical Method Specificity->Validation Linearity Linearity & Range (Correlation Coefficient) Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Linearity->Precision Linearity->Validation Accuracy->Precision Accuracy->Validation Precision->Validation LOD_LOQ LOD & LOQ (Signal-to-Noise) LOD_LOQ->Validation Robustness Robustness (Small Method Variations) Robustness->Validation

References

Quantitative Analysis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate in a biological matrix (human plasma) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for pharmacokinetic studies, drug metabolism, or quality control. The methodology adheres to the principles outlined in international regulatory guidelines, ensuring data integrity and trustworthiness. We delve into the rationale behind key experimental choices, from sample preparation to instrument parameters, providing a comprehensive guide grounded in established scientific principles.

Introduction and Scientific Background

Methyl 4-(N'-hydroxycarbamimidoyl)benzoate is an organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol .[1][2][3][4] Its structure, featuring a hydroxycarbamimidoyl group, suggests potential biological activities that are of interest in pharmaceutical research.[1] Accurate quantification of this and similar small molecules in biological matrices is fundamental to understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles during drug development.

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5][6] This technique couples the powerful separation capabilities of liquid chromatography (LC) with the precise detection and quantification abilities of tandem mass spectrometry (MS/MS).[6] For a polar molecule like methyl 4-(N'-hydroxycarbamimidoyl)benzoate, a reverse-phase LC method provides robust retention and separation from endogenous matrix components. The MS/MS detection, operating in Multiple Reaction Monitoring (MRM) mode, ensures high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference and leading to reliable quantification at low concentrations.[5][7]

A critical challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of the target analyte, potentially compromising accuracy and precision.[8][9][10] This protocol addresses this challenge through a streamlined sample preparation technique and the use of a suitable internal standard (IS) to compensate for variability.[8][11] The entire method is validated according to the stringent criteria set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring its suitability for regulated studies.[12][13][14]

Analyte and Materials

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Chemical Name methyl 4-(N'-hydroxycarbamimidoyl)benzoatePubChem
Molecular Formula C₉H₁₀N₂O₃[2][3]
Molecular Weight 194.19 g/mol [1][2][3][4]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Topological Polar Surface Area 85.2 Ų[2]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[4]
Reagents and Consumables
  • Reference Standards: Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (≥97% purity), appropriate Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K₂EDTA), sourced from qualified vendors.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with caps, analytical balance, volumetric flasks, and calibrated pipettes.

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and robustness, minimizing potential sources of error.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Reporting Stock Stock Solution Preparation Working Working Standard & QC Preparation Stock->Working Sample Plasma Sample (100 µL) Working->Sample Spiking Add_IS Add Internal Standard (IS) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilute Dilute for Injection Supernatant->Dilute LCMS LC-MS/MS Analysis (MRM Mode) Dilute->LCMS Integration Peak Integration & Quantification LCMS->Integration Report Data Review & Report Generation Integration->Report

Caption: High-level workflow for the quantitative analysis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of methyl 4-(N'-hydroxycarbamimidoyl)benzoate reference standard and dissolve in methanol in a 5 mL volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions from the primary stock solutions using 50:50 acetonitrile:water to create calibration standards (CS) and quality control (QC) samples. The concentration range should encompass the expected in-vivo concentrations, for example, from 1 ng/mL to 1000 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis or damage the LC column.[15][16] Acetonitrile is a common and efficient precipitating agent.[15]

G start Start: 100 µL Plasma Sample (CS, QC, or Unknown) step1 Add 25 µL of Internal Standard Working Solution start->step1 step2 Add 400 µL of cold Acetonitrile (Precipitating Agent) step1->step2 step3 Vortex vigorously for 1 minute step2->step3 step4 Centrifuge at >12,000 x g for 10 minutes at 4°C step3->step4 step5 Transfer 200 µL of clear supernatant to a new tube step4->step5 step6 Add 200 µL of water (LC-MS grade) step5->step6 step7 Vortex to mix and transfer to autosampler vial step6->step7 end Ready for LC-MS/MS Injection step7->end

Caption: Step-by-step protein precipitation protocol for plasma samples.

  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and briefly vortex.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins. The cold temperature enhances the precipitation efficiency.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the tubes at ≥12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate 200 µL of the clear supernatant and transfer it to a clean autosampler vial or a new tube.

  • Add 200 µL of LC-MS grade water to the supernatant. This step is crucial to ensure the final injection solvent composition is weak enough to prevent poor peak shape during the chromatographic separation.[17]

  • Cap the vial and vortex briefly. The sample is now ready for injection.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

3.3.1. Liquid Chromatography (LC) Conditions

A C18 column is a standard choice for the reverse-phase separation of small polar molecules.[18] The gradient elution allows for efficient separation of the analyte from early-eluting matrix components and ensures a sharp peak shape. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI).[19]

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18, 2.1 x 50 mm, ≤3.0 µm particle size
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

3.3.2. Mass Spectrometry (MS) Conditions

The instrument should be tuned using a solution of the analyte to optimize the precursor ion and identify the most stable and intense product ion for MRM analysis.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Analyte Transition To be determined experimentally (e.g., m/z 195.1 → 136.1)
IS Transition To be determined experimentally
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application.[20] The validation should be performed according to established guidelines such as ICH M10 Bioanalytical Method Validation.[14][20]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).[7]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (RSD%) ≤15% (≤20% for LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.
Matrix Effect To assess the impact of matrix components on ionization efficiency.The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%.[8]
Recovery To evaluate the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible across the concentration range.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Carryover To check for residual analyte from a high-concentration sample affecting the subsequent blank sample.Response in the blank after the highest standard should be <20% of the LLOQ response.

Data Analysis and Reporting

  • Quantification: The concentration of methyl 4-(N'-hydroxycarbamimidoyl)benzoate in samples is determined using the calibration curve. The curve is generated by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.

  • Acceptance Criteria: For a run to be accepted, the performance of the calibration standards and at least two-thirds of the QC samples must be within the predefined accuracy and precision limits.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of methyl 4-(N'-hydroxycarbamimidoyl)benzoate in human plasma by LC-MS/MS. The described method, incorporating a straightforward protein precipitation step and validated according to regulatory standards, is sensitive, selective, and robust. It is well-suited for supporting drug development activities, from early discovery to clinical trials, providing trustworthy data for critical decision-making.

References

Application Notes and Protocols for Reactions Involving Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Amidoximes in Modern Drug Discovery

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a key building block in medicinal chemistry, primarily owing to its versatile amidoxime functional group. Amidoximes are of significant interest as they serve as precursors to a variety of heterocyclic scaffolds, most notably 1,2,4-oxadiazoles, which are prevalent in numerous marketed and investigational drugs.[1][2] The amidoxime moiety itself can act as a bioisosteric replacement for carboxylic acids, enhancing pharmacokinetic properties of drug candidates.[3] This document provides a comprehensive guide for researchers, outlining detailed experimental protocols for the synthesis of this compound and its subsequent derivatization through cyclization and O-alkylation reactions. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the experimental workflow.

PART 1: Synthesis of this compound

The synthesis of the title compound is most efficiently achieved through the nucleophilic addition of hydroxylamine to the nitrile group of methyl 4-cyanobenzoate. This method is widely applicable for the preparation of aryl amidoximes and is known for its operational simplicity and high yields.[3][4]

Synthetic Workflow

Synthesis Start Methyl 4-cyanobenzoate Reaction Reaction Start->Reaction 1. Dissolve Reagents Hydroxylamine Hydrochloride, Sodium Carbonate Reagents->Reaction 2. Add Solvent Methanol/Water Solvent->Reaction Reflux, 8h Product This compound Reaction->Product 3. Work-up & Recrystallization

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 4-cyanobenzoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-cyanobenzoate (2.86 g, 17.7 mmol) in 20 mL of methanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.47 g, 21.2 mmol, 1.2 eq) followed by anhydrous sodium carbonate (2.25 g, 21.2 mmol, 1.2 eq).

  • Solvent Addition: Add 20 mL of deionized water to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting aqueous slurry will contain the crude product. Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure this compound as a white solid.

Data Interpretation
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₁₀N₂O₃194.19172-174

Table 1: Physicochemical properties of the synthesized compound.[5][6]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.65 (s, 1H, -OH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.0 (C=O), 150.0 (C=NOH), 138.0 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 52.5 (-OCH₃).

  • IR (KBr, cm⁻¹): 3450-3350 (N-H stretch), 3200-3000 (O-H stretch), 1720 (C=O stretch), 1660 (C=N stretch).

PART 2: Reactions of this compound

This section details two key transformations of the title compound: cyclization to form a 1,2,4-oxadiazole and O-alkylation of the hydroxyimino group.

Protocol 1: Synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

The reaction of an amidoxime with an acid anhydride is a classic and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[1] This protocol utilizes acetic anhydride for the synthesis of a 3-methyl substituted oxadiazole.

Reaction Workflow

Cyclization Start This compound Reaction Reaction Start->Reaction 1. Dissolve Reagent Acetic Anhydride Reagent->Reaction 2. Add Solvent Pyridine (catalyst) Solvent->Reaction Heat Product Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate Reaction->Product 3. Work-up

Caption: Cyclization of the amidoxime to a 1,2,4-oxadiazole.

Detailed Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.94 g, 10 mmol) in acetic anhydride (5 mL, 53 mmol).

  • Catalyst Addition: Add a catalytic amount of pyridine (2-3 drops) to the suspension.

  • Reaction: Heat the reaction mixture to 100°C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Stir the mixture until the excess acetic anhydride is hydrolyzed. The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: O-Alkylation with Benzyl Bromide

O-alkylation of the amidoxime can be achieved using an alkyl halide in the presence of a base. This reaction is useful for introducing diverse substituents on the oxime oxygen, which can modulate the biological activity of the molecule.

Reaction Workflow

Alkylation Start This compound Reaction Reaction Start->Reaction 1. Dissolve Reagents Benzyl Bromide, Sodium Hydroxide Reagents->Reaction 2. Add Solvent Dimethylformamide (DMF) Solvent->Reaction Stir at RT Product Methyl 4-[(Z)-amino(benzyloxyimino)methyl]benzoate Reaction->Product 3. Work-up

Caption: O-alkylation of the amidoxime with benzyl bromide.

Detailed Experimental Protocol

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.94 g, 10 mmol) in 20 mL of DMF in a 50 mL round-bottom flask.

  • Base Addition: Add powdered sodium hydroxide (0.44 g, 11 mmol, 1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Alkylating Agent Addition: Add benzyl bromide (1.3 mL, 11 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

PART 3: Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used to monitor the progress of the reactions and to determine the purity of the products.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: General HPLC conditions for reaction monitoring.[7][8][9]

PART 4: Safety Precautions

General Handling:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][10][11][12][13]

Reagent-Specific Precautions:

  • Hydroxylamine hydrochloride: This substance is corrosive and can cause skin and eye irritation. It is also a suspected carcinogen. Avoid inhalation of dust and direct contact.[3][10][11][12][13] In case of contact, rinse the affected area with copious amounts of water.[3][11][13]

  • Acetic Anhydride: Corrosive and lachrymatory. Handle with care in a fume hood.

  • Benzyl Bromide: Lachrymatory and toxic. Handle with care in a fume hood.

  • Sodium Hydroxide: Caustic. Avoid contact with skin and eyes.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Note: Methyl 4-(N'-hydroxycarbamimidoyl)benzoate as a Prodrug Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(N'-hydroxycarbamimidoyl)benzoate is a key chemical entity in modern medicinal chemistry, primarily utilized as a prodrug to enhance the oral bioavailability of pharmacologically potent amidine-containing compounds.[1][2] Strongly basic amidine groups, while often crucial for target binding by mimicking arginine, are typically protonated at physiological pH, leading to poor membrane permeability and limited therapeutic application.[3] This application note details the strategic use of the amidoxime moiety in methyl 4-(N'-hydroxycarbamimidoyl)benzoate to circumvent this challenge. We will explore the mechanism of its in vivo bioactivation, its applications in developing inhibitors for critical enzyme classes like serine proteases and nitric oxide synthases, and provide detailed, validated protocols for its synthesis, metabolic conversion analysis, and target engagement assays.

The Strategic Advantage of the Amidoxime Prodrug Approach

The Amidine Conundrum: Potency vs. Pharmacokinetics

Amidine-based functional groups are powerful tools in drug design. Their ability to mimic the guanidinium group of arginine allows them to act as potent inhibitors for a range of enzymes that process this amino acid, including critical targets like serine proteases (e.g., thrombin) and nitric oxide synthases (NOS).[1][4] However, the high basicity (pKa > 10) of the amidine group means it exists almost exclusively in its protonated, cationic form under physiological conditions. This charge significantly increases hydrophilicity and severely restricts passive diffusion across the gastrointestinal tract, resulting in poor oral bioavailability.[3]

Methyl 4-(N'-hydroxycarbamimidoyl)benzoate: A Solution to the Bioavailability Barrier

To overcome this limitation, a prodrug strategy is employed, converting the amidine into a less basic, more lipophilic amidoxime. Methyl 4-(N'-hydroxycarbamimidoyl)benzoate serves as an exemplary scaffold for this approach. The introduction of the N'-hydroxy group reduces the basicity of the functional group, allowing the molecule to exist in a neutral form that is more readily absorbed.[3] Once absorbed, it is metabolically converted back to the active amidine, delivering the therapeutic agent to its site of action.[1]

Mechanism of In Vivo Bioactivation

The conversion of the amidoxime prodrug back to the active amidine is not a simple hydrolysis but an efficient enzymatic reduction. This bioactivation is primarily carried out by a mitochondrial enzyme system known as the mitochondrial Amidoxime Reducing Component (mARC).[5] This system comprises cytochrome b5, NADH cytochrome b5 reductase, and a terminal molybdenum enzyme (mARC1 or mARC2) that catalyzes the reduction, releasing the active amidine drug and water.[3] This enzymatic pathway is robust in the liver and other tissues, ensuring efficient generation of the active principle in vivo.[6]

Prodrug Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Prodrug) Less Basic, Orally Absorbed Enzyme mARC Enzyme System (Cytochrome b5, Reductase, MoCo) + NADH/NADPH Prodrug->Enzyme Uptake into Cell & Mitochondria ActiveDrug Methyl 4-carbamimidoylbenzoate (Active Amidine Drug) Basic, Binds to Target Enzyme->ActiveDrug N-Reduction cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Biological Evaluation Synthesis Protocol 1: Synthesis of Prodrug Characterization NMR, LC-MS Verification Synthesis->Characterization Conversion Protocol 2: In Vitro Conversion Assay (Prodrug -> Drug) Characterization->Conversion Validated Prodrug Inhibition Protocol 3: NOS Inhibition Assay (Active Drug) Conversion->Inhibition Generated Amidine (or standard)

References

Application Note: A Detailed Protocol for Cell-Based Assays Utilizing Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for utilizing Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate in cell-based assays. This compound belongs to the amidoxime class of molecules, which are recognized as effective pro-drugs for the controlled release of nitric oxide (NO). Herein, we delve into the mechanism of NO donation, present a detailed protocol for assessing its cytotoxic and anti-proliferative effects on a cancer cell line, and offer a method for quantifying the released nitric oxide. This guide is intended to equip researchers with the necessary knowledge and practical steps to effectively incorporate this compound into their studies on the diverse biological roles of nitric oxide.

Introduction to this compound: A Tool for Nitric Oxide Research

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The multifaceted role of NO has spurred the development of NO-donating compounds as valuable tools for investigating its biological functions and as potential therapeutic agents. This compound is an amidoxime derivative that serves as a nitric oxide donor upon enzymatic activation.[1][2] The controlled release of NO from such compounds allows for the systematic study of its effects in a cellular context. This application note provides a detailed protocol for a cell-based assay to characterize the biological activity of NO released from this compound, with a focus on its potential cytotoxic effects on cancer cells.

Mechanism of Action: Enzymatic Release of Nitric Oxide

This compound, as an amidoxime, requires intracellular enzymatic activity to release nitric oxide. This bioactivation is a key feature of its function as a pro-drug, allowing for a more targeted and sustained release of NO compared to spontaneous NO donors. The primary enzymatic systems responsible for the oxidation of amidoximes are cytochrome P450 (CYP450) and other NADPH-dependent reductases.[1][3] The (Z)-isomer of amidoximes is generally the more energetically favorable and stable form.[2]

The enzymatic conversion of the amidoxime moiety leads to the formation of an unstable intermediate that subsequently decomposes to release nitric oxide and the corresponding amide metabolite. The released NO can then diffuse and interact with its intracellular targets, most notably soluble guanylate cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO.

Mechanism of NO Release Mechanism of Nitric Oxide Release from this compound Compound This compound Enzymes Cytochrome P450 / NADPH-dependent reductases Compound->Enzymes Intracellular Uptake Intermediate Oxidized Intermediate Enzymes->Intermediate Oxidation NO Nitric Oxide (NO) Intermediate->NO Metabolite Amide Metabolite Intermediate->Metabolite sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Cellular_Effects Downstream Cellular Effects cGMP->Cellular_Effects

Caption: Enzymatic activation of this compound.

Protocol: Cell Viability Assay to Determine NO-Mediated Cytotoxicity

This protocol describes a method to assess the dose-dependent cytotoxic effects of nitric oxide released from this compound using a human colon cancer cell line (e.g., HCT116) as a model system. Cell viability is measured using the resazurin-based PrestoBlue™ assay.

Materials and Reagents
  • Cell Line: HCT116 (human colon carcinoma) or other suitable cell line.

  • Compound: this compound (CAS: 184778-33-4).[4]

  • Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • PrestoBlue™ HS Cell Viability Reagent.

  • 96-well clear-bottom black cell culture plates.

  • Humidified incubator: 37°C, 5% CO₂.

  • Microplate reader: Capable of measuring fluorescence at Ex/Em = 560/590 nm.

Experimental Workflow

Experimental Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HCT116 cells Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare compound dilutions Cell_Seeding->Compound_Prep Cell_Treatment 4. Treat cells with compound Compound_Prep->Cell_Treatment Incubation 5. Incubate for 48 hours Cell_Treatment->Incubation Add_Reagent 6. Add PrestoBlue™ reagent Incubation->Add_Reagent Incubate_Reagent 7. Incubate for 1-2 hours Add_Reagent->Incubate_Reagent Read_Plate 8. Read fluorescence Incubate_Reagent->Read_Plate Calculate_Viability 9. Calculate cell viability Read_Plate->Calculate_Viability Plot_Curve 10. Generate dose-response curve Calculate_Viability->Plot_Curve

Caption: Step-by-step workflow for the cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HCT116 cells to 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500 µM).

    • Note: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with untreated cells (medium only) and vehicle-treated cells (medium with DMSO).

    • Incubate the plate for 48 hours.

  • Cell Viability Measurement:

    • After the incubation period, add 10 µL of PrestoBlue™ HS reagent to each well.

    • Incubate the plate for 1-2 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

Protocol: Quantification of Nitric Oxide Release using the Griess Assay

To correlate the observed cytotoxic effects with the amount of NO released, the concentration of nitrite, a stable and nonvolatile breakdown product of NO, can be measured in the cell culture supernatant using the Griess assay.

Materials and Reagents for Griess Assay
  • Griess Reagent: A solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Commercial kits are available and recommended for consistency.

  • Sodium Nitrite (NaNO₂): For standard curve generation.

  • 96-well clear flat-bottom plate.

Step-by-Step Protocol for Griess Assay
  • Sample Collection:

    • Prior to adding the PrestoBlue™ reagent in the viability assay (Step 4), carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite standard solution in the complete culture medium.

    • Perform serial dilutions to generate standards ranging from 0 to 100 µM.

    • Add 50 µL of each standard to the 96-well plate in triplicate.

  • Griess Reaction:

    • Add 50 µL of the Griess reagent to each well containing the standards and the collected supernatants.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Expected Results

Cell Viability
  • Subtract the average fluorescence of the blank wells (medium with PrestoBlue™ only) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

    • % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value from the curve.

Nitrite Concentration
  • Subtract the absorbance of the 0 µM nitrite standard from all other readings.

  • Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

  • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Hypothetical Data
Concentration of Compound (µM)% Cell Viability (Mean ± SD)Nitrite Concentration (µM) (Mean ± SD)
0 (Vehicle)100 ± 4.51.2 ± 0.3
1095.2 ± 5.13.5 ± 0.6
5075.8 ± 6.28.9 ± 1.1
10052.1 ± 4.815.4 ± 1.8
20028.4 ± 3.925.6 ± 2.5
50010.3 ± 2.142.1 ± 3.7

The expected results would show a dose-dependent decrease in cell viability with a corresponding increase in nitrite concentration in the culture medium, indicating that the cytotoxic effect is mediated by the release of nitric oxide. While specific data for the cytotoxicity of this compound is not widely available, a related compound, methyl benzoate, has shown modest toxicity in human cell lines with LC₅₀ values in the millimolar range.[5][6][7] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration range for the desired biological effect.

Troubleshooting

ProblemPossible CauseSolution
Low or no NO release (low nitrite levels) - Cell line lacks the necessary enzymes (e.g., specific CYP450 isoforms).- Compound instability in the culture medium.- Use a different cell line known to have high metabolic activity.- Test the stability of the compound in the medium over time.
High background in Griess assay - Phenol red in the culture medium can interfere with the assay.- Use phenol red-free medium for the experiment.
Compound precipitates in the medium - Poor solubility of the compound at higher concentrations.- Increase the final DMSO concentration slightly (up to 1%), ensuring a corresponding vehicle control.- Prepare fresh dilutions immediately before use.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.

Conclusion

This compound is a valuable tool for researchers studying the diverse roles of nitric oxide in biological systems. Its enzymatic activation allows for a more controlled and sustained release of NO compared to spontaneous donors. The protocols detailed in this application note provide a robust framework for assessing the biological activity of this compound in a cell-based setting. By correlating the dose-dependent cellular effects with the quantification of nitric oxide release, researchers can gain valuable insights into the mechanisms of NO-mediated cellular responses.

References

Application Note: Comprehensive Purity and Characterization of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical characterization and purity assessment of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS No. 184778-33-4), a key intermediate in pharmaceutical synthesis.[1][2][3] Given the importance of isomeric purity and the potential for process-related impurities, a multi-technique approach is essential for ensuring the quality and consistency of this compound. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA), designed for researchers, quality control analysts, and drug development professionals. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring robust and reliable results.

Introduction: The Analytical Imperative

This compound is a benzamidoxime derivative whose utility in drug discovery and development hinges on its structural integrity and purity. The presence of the (Z)-isomer is critical, and potential impurities arising from its synthesis—typically from methyl 4-cyanobenzoate and hydroxylamine—must be rigorously controlled.[4][5] Common impurities may include the starting nitrile, the corresponding amide by-product from incomplete or side reactions, and the (E)-isomer.[6] This guide establishes an integrated analytical workflow to address these challenges, providing a holistic view of the material's identity, purity, and stability.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Techniques cluster_2 Physicochemical Properties Identity_Confirmation Identity & Isomerism NMR 1H & 13C NMR Identity_Confirmation->NMR Structure Elucidation MS LC-MS / ESI-MS Identity_Confirmation->MS Molecular Weight Purity_Assay Purity & Impurity Profile HPLC HPLC-UV/DAD Purity_Assay->HPLC Quantitation Thermal_Analysis DSC / TGA Purity_Assay->Thermal_Analysis Stability & Form HPLC->MS Impurity ID

Caption: Integrated workflow for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: Reversed-phase HPLC with UV detection is the cornerstone for assessing the purity of this compound. The molecule possesses chromophores and sufficient polarity to be well-suited for this technique. The primary challenge is to resolve the main (Z)-isomer from the potential (E)-isomer and other polar and non-polar impurities. A polar-embedded or AQ-type C18 column is recommended to provide alternative selectivity and prevent phase collapse in highly aqueous mobile phases, which may be necessary for retaining polar impurities.[7]

Protocol 2.1: HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Polar-embedded C18 (e.g., Ascentis RP-Amide), 150 x 4.6 mm, 3.5 µmEnhanced retention for polar compounds and stability in highly aqueous mobile phases.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of ionizable compounds and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Formic acid maintains consistent pH.
Gradient 5% to 95% B over 20 minutes; hold at 95% B for 5 min; return to 5% B over 1 min; equilibrate for 4 min.A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection DAD at 254 nm and 275 nmAromatic nature of the compound suggests strong absorbance. DAD allows for peak purity analysis.
Injection Vol. 5 µLBalances sensitivity with the risk of peak distortion.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterA common diluent that is compatible with the mobile phase.
  • Data Analysis:

    • Determine the purity by area percent calculation at 254 nm.

    • Identify and quantify known impurities (e.g., methyl 4-cyanobenzoate, methyl 4-carbamoylbenzoate) using reference standards.

    • Peak purity should be assessed for the main peak using the DAD spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR is the most powerful technique for unambiguous structure elucidation and confirmation of the (Z)-isomeric configuration. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts and coupling constants are highly sensitive to the local electronic environment and stereochemistry.

Protocol 3.1: ¹H and ¹³C NMR Analysis
  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for polar compounds and will solubilize the amidoxime. Its residual solvent peak does not typically interfere with key analyte signals. Protons on the amino and hydroxyimino groups are often observable in DMSO-d₆.

  • Acquisition Parameters:

    • ¹H NMR: Standard acquisition parameters. A spectral width of 12-16 ppm is sufficient.

    • ¹³C NMR: Standard proton-decoupled acquisition. A spectral width of 200-220 ppm is appropriate.

  • Expected Spectral Data and Interpretation:

Group¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)Key Correlations
-OCH₃ ~3.8-3.9 (singlet, 3H)~52Ester methyl group.
Aromatic H ~7.5-8.0 (two doublets, 4H)~128-135AA'BB' system characteristic of para-substitution.
-NH₂ ~5.8-6.2 (broad singlet, 2H)N/AExchangeable protons, signal may be broad.
=N-OH ~9.5-10.0 (singlet, 1H)N/AExchangeable proton, characteristic of the oxime hydroxyl.
C=O N/A~166Ester carbonyl carbon.
C=N N/A~150-155Amidoxime carbon, key for structural confirmation.

Note: Predicted shifts are based on general values for similar functional groups. Actual values must be confirmed experimentally.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry confirms the molecular weight of the compound and can help in identifying impurities. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol 4.1: ESI-MS Analysis
  • Instrumentation:

    • LC-MS system with an ESI source or direct infusion into a standalone ESI-MS.

  • Methodology:

    • LC-MS: Utilize the HPLC method described in Protocol 2.1. The formic acid in the mobile phase facilitates protonation.

    • Direct Infusion: Dissolve the sample (~0.1 mg/mL) in methanol or acetonitrile with 0.1% formic acid. Infuse at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): Flow and temperature to be optimized for the specific instrument.

  • Expected Results:

    • Molecular Formula: C₉H₁₀N₂O₃[2]

    • Exact Mass: 194.0691 g/mol

    • Expected Ion: [M+H]⁺ at m/z 195.0764

    • Fragmentation: Tandem MS (MS/MS) of the m/z 195 ion can provide structural information. Expected losses include H₂O, NH₃, and cleavage of the ester group, potentially leading to a benzoyl cation fragment.[9][10][11]

MS_Fragmentation M_H [M+H]⁺ m/z 195 M_H_H2O [M+H-H₂O]⁺ m/z 177 M_H->M_H_H2O -H₂O M_H_NH3 [M+H-NH₃]⁺ m/z 178 M_H->M_H_NH3 -NH₃ Benzoyl [C₈H₇O₂]⁺ m/z 135 M_H->Benzoyl -C(N)NOH Phenyl [C₇H₅O]⁺ m/z 105 Benzoyl->Phenyl -OCH₃, +H

Caption: Plausible ESI-MS/MS fragmentation pathways.

Thermal Analysis for Physicochemical Characterization

Rationale: Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides critical information about the compound's melting point, thermal stability, and decomposition profile. This data is vital for understanding its physical form (e.g., crystallinity, polymorphism) and for defining safe handling and storage conditions.

Protocol 5.1: DSC and TGA Analysis
  • Instrumentation:

    • DSC and TGA instruments.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • DSC: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere. A sharp endotherm indicates the melting point of a crystalline solid.

    • TGA: Heat the sample from 25 °C to a higher temperature (e.g., 500 °C) at 10 °C/min under a nitrogen atmosphere. This will reveal the onset of thermal decomposition and any loss of volatiles.

  • Interpretation:

    • DSC: The peak of the endotherm corresponds to the melting point. The shape and enthalpy of the peak provide information on crystallinity. Multiple peaks could suggest polymorphism or the presence of impurities.

    • TGA: The TGA curve shows the percentage of weight loss as a function of temperature. Significant weight loss indicates decomposition. The onset temperature is a measure of thermal stability.

Conclusion

The purity and structural integrity of this compound are paramount for its application in pharmaceutical development. The orthogonal analytical techniques detailed in this note—HPLC for purity, NMR for structural identity, MS for molecular weight confirmation, and thermal analysis for physicochemical properties—provide a robust framework for its complete characterization. By implementing these protocols, researchers and quality control professionals can ensure the material meets the stringent quality attributes required for its intended use.

References

Application Notes and Protocols for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS 184778-33-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and storage procedures for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS 184778-33-4). As a Senior Application Scientist, the following protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them.

Compound Identification and Characteristics

Identifier Value
CAS Number 184778-33-4
Chemical Name This compound
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Synonyms methyl 4-(N-hydroxycarbamimidoyl)benzoate

Structural Insight: The "(Z)" designation in the chemical name refers to the stereochemistry around the C=N double bond of the oxime group. Z-isomers of oximes can, in some cases, be less stable than their E-isomer counterparts and may be susceptible to isomerization under certain conditions, such as exposure to light or heat. Therefore, stringent storage and handling are crucial to maintain the isomeric purity of the compound.

Hazard Assessment and Safety Precautions

2.1. Known Hazards

Based on available data, this compound is classified with the following potential hazards[1]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

A comprehensive approach to safety necessitates the use of appropriate PPE. The following should be considered standard practice when handling this compound:

Protection Type Specific Recommendations
Eye Protection Chemical safety goggles with side shields or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection In case of insufficient ventilation or handling of fine powders, a NIOSH-approved respirator is recommended.

Rationale: The selection of PPE is directly correlated with the identified hazards. Eye and skin protection are paramount to prevent irritation, while respiratory protection mitigates the risk of inhaling aerosolized particles, which could lead to respiratory tract irritation.

Storage Protocols

The stability of this compound is critical for the reproducibility of experimental results. The primary considerations for storage are temperature, light, and atmospheric exposure.

3.1. Temperature

The requirement for "cold-chain transportation" by suppliers strongly indicates that this compound is thermosensitive[2].

  • Recommended Storage Temperature: 2°C to 8°C.

  • Long-term Storage: For extended periods, storage at -20°C is advisable to minimize degradation.

3.2. Light and Air Sensitivity

While specific photostability and air sensitivity data for this compound are not extensively published, the general nature of oxime derivatives warrants caution.

  • Light Protection: Store in an amber or opaque vial to protect from light. If the primary container is clear, it should be placed inside a light-blocking secondary container.

  • Inert Atmosphere: For long-term storage or for particularly sensitive applications, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or hydrolysis.

3.3. Hygroscopicity

The presence of polar functional groups suggests that the compound may be hygroscopic.

  • Moisture Protection: Store in a tightly sealed container. For long-term storage, the use of a desiccator is recommended.

Handling Procedures

Adherence to proper handling techniques is essential to prevent contamination, degradation, and exposure.

4.1. General Handling

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

4.2. Dispensing and Weighing

Given the compound's sensitivity, the following protocol is recommended for weighing and dispensing:

Caption: Workflow for accurately weighing a sensitive compound.

4.3. Solution Preparation

  • Use anhydrous solvents for preparing solutions, especially for reactions sensitive to moisture.

  • If preparing aqueous solutions, use deionized, purified water. The stability of the compound in aqueous solutions should be determined empirically for the specific experimental conditions.

  • Store solutions under the same temperature and light-protected conditions as the solid material. For short-term storage, refrigeration is recommended.

Disposal

All waste materials containing this compound should be handled as hazardous waste.

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill and Emergency Procedures

6.1. Spills

  • Small Spills: Carefully sweep up solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Follow institutional emergency procedures.

6.2. First Aid

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS 65695-05-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially relevant method for synthesizing amidoximes, such as this compound, is the reaction of a nitrile with hydroxylamine.[1] In this specific case, the starting materials are Methyl 4-cyanobenzoate and hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride and a base.[1][2]

Q2: What is the reaction mechanism for the formation of the amidoxime from a nitrile?

The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group. The reaction is typically base-catalyzed, which deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. The resulting intermediate undergoes tautomerization to form the final amidoxime product.

Q3: Why is the (Z)-isomer the predominantly formed and more stable product?

The formation of the (Z)-isomer is generally favored due to intramolecular hydrogen bonding between the hydroxyl group of the oxime and the amino group. This hydrogen bond creates a stable six-membered ring-like structure, lowering the overall energy of the (Z)-isomer compared to the (E)-isomer.

Q4: What are the critical parameters to control in this synthesis?

The key parameters that significantly influence reaction yield and purity are:

  • Stoichiometry: The molar ratio of hydroxylamine and base to the starting nitrile.

  • Temperature: The reaction is typically conducted at reflux to ensure a reasonable reaction rate.[1]

  • Solvent System: The choice of solvent affects the solubility of reagents and can influence side reactions.[3][4]

  • pH/Base: The base is crucial for generating free hydroxylamine and driving the reaction, but excess basicity can promote side reactions.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system for achieving a high yield of the target compound.

Objective: To synthesize this compound from Methyl 4-cyanobenzoate.

Materials:

  • Methyl 4-cyanobenzoate (CAS: 1129-35-7)[5]

  • Hydroxylamine hydrochloride (CAS: 5470-11-1)

  • Potassium carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • Ethanol, 200 proof

  • Deionized Water

Step-by-Step Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-cyanobenzoate (1.0 eq.).

  • Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 3:1 v/v).

  • Reagent Addition: To the stirring suspension, add hydroxylamine hydrochloride (2.0 eq.) followed by potassium carbonate (1.5 eq.).

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to the flask, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove inorganic salts and any remaining hydroxylamine.

  • Drying: Dry the product under vacuum to obtain this compound as a white to off-white solid.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Combine Methyl 4-cyanobenzoate, Hydroxylamine HCl, K2CO3 solvent Add Ethanol/Water Solvent reagents->solvent reflux Heat to Reflux (4-8 hours) solvent->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate with Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry product Final Product: This compound dry->product char Characterize (NMR, MS, Purity) product->char

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Check the purity and age of Methyl 4-cyanobenzoate and hydroxylamine hydrochloride.Use freshly purchased or purified starting materials. Ensure hydroxylamine hydrochloride is stored in a desiccator.
Insufficient Base Verify the stoichiometry and ensure anhydrous potassium carbonate was used.Use 1.5-2.0 equivalents of a suitable base like K₂CO₃ or Na₂CO₃ to ensure generation of free hydroxylamine.[1]
Incomplete Reaction Analyze a crude reaction sample by TLC or HPLC. The presence of significant starting material indicates an incomplete reaction.Increase the reaction time or temperature. Ensure efficient stirring. An excess of hydroxylamine (up to 3 eq.) can also drive the reaction to completion.[1]
Product Lost During Work-up The product has some solubility in alcohol/water mixtures.Ensure the product is fully precipitated by adding a sufficient volume of cold water and allowing adequate time for crystallization before filtration. Minimize the volume of wash solvent.

Problem 2: Significant Amide Byproduct Formation (Methyl 4-carbamoylbenzoate)

The formation of an amide byproduct is a known issue in amidoxime synthesis, particularly with electron-deficient nitriles.[3][4]

Potential Cause Mechanistic Explanation Recommended Solution
Solvent Choice Protic solvents like ethanol can participate in the reaction mechanism, promoting the amide formation pathway.[4]Consider using aprotic solvents like DMSO or employing ionic liquids, which have been shown to suppress amide formation and decrease reaction times.[3][4]
Reaction Conditions Prolonged reaction times at high temperatures can sometimes favor the degradation of the amidoxime or alternative reaction pathways.Optimize for the shortest possible reaction time by closely monitoring the reaction. Once the starting nitrile is consumed, proceed immediately to work-up.
Alternative Pathway An alternative to suppressing the side reaction is to convert the nitrile to a thioamide first, which then reacts cleanly with hydroxylamine to give the amidoxime in high yield.Two-step synthesis: Convert Methyl 4-cyanobenzoate to the corresponding thioamide using Lawesson's reagent or H₂S, then react the thioamide with hydroxylamine.

Reaction Mechanism: Amidoxime vs. Amide Formation

G Start Methyl 4-cyanobenzoate + NH2OH Intermediate Adduct Intermediate Start->Intermediate Nucleophilic Attack Amidoxime Desired Product This compound Intermediate->Amidoxime Path A (Favored) Proton Transfer Amide Side Product Methyl 4-carbamoylbenzoate Intermediate->Amide Path B (Side Reaction) Rearrangement/Hydrolysis (Promoted by certain conditions)

Caption: Competing reaction pathways for desired amidoxime and undesired amide byproduct.

Problem 3: Difficulty in Product Purification

Potential Cause Diagnostic Check Recommended Solution
Oily Product The crude product does not solidify upon precipitation or drying.Try recrystallization from a suitable solvent system like ethanol/water, ethyl acetate, or isopropanol. If it remains an oil, consider purification by column chromatography on silica gel.
Contamination with Starting Material NMR or HPLC analysis shows the presence of Methyl 4-cyanobenzoate.Improve purification by recrystallization, as the starting material often has different solubility characteristics. Alternatively, wash the crude product with a solvent in which the product is insoluble but the starting material is soluble (e.g., a small amount of cold diethyl ether).

Troubleshooting Decision Tree

G start Synthesis Issue? low_yield Low Yield start->low_yield Yes purity_issue Purity Issue start->purity_issue No, but... incomplete_rxn Reaction Incomplete? low_yield->incomplete_rxn amide_byproduct Amide Byproduct Present? purity_issue->amide_byproduct check_reagents Check Reagent Purity & Stoichiometry incomplete_rxn->check_reagents No extend_rxn Increase Reaction Time/Temperature incomplete_rxn->extend_rxn Yes change_solvent Change Solvent to Aprotic (e.g., DMSO) or Consider Two-Step Route amide_byproduct->change_solvent Yes recrystallize Recrystallize Product amide_byproduct->recrystallize No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amidoxime intermediate. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your experimental outcomes.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmacologically active compounds.[1][2] However, its purification presents several challenges that can impact yield, purity, and downstream applications. The primary hurdles include:

  • Stereoisomeric Control: The presence of the C=N double bond in the amidoxime group leads to the formation of (Z) and (E) isomers.[3][4] The desired (Z)-isomer is generally more stable, but reaction conditions can lead to mixtures.[3][5]

  • Impurity Profile: The synthesis, typically from the corresponding nitrile (Methyl 4-cyanobenzoate), can introduce various impurities. These include unreacted starting materials, hydrolysis products (e.g., 4-carbamoylbenzoic acid methyl ester), and byproducts from side reactions.

  • Compound Stability: Amidoximes can be sensitive to pH, temperature, and oxidizing agents, leading to degradation during purification and storage.[6]

This guide will provide structured solutions to these common problems.

Troubleshooting Guide

This section is designed as a decision-making tool to help you diagnose and resolve purification issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common purification problems.

Troubleshooting_Workflow start Start: Crude Product Analysis (TLC, LC-MS, NMR) purity_check Is Purity < 95%? start->purity_check isomer_check Isomeric Mixture Detected? purity_check->isomer_check Yes end_success End: Product Meets Purity Specs purity_check->end_success No impurity_check Major Impurities Identified? isomer_check->impurity_check No isomer_separation Action: Isomerization/Separation Protocol isomer_check->isomer_separation Yes recrystallization Action: Recrystallization (Solvent Screening) impurity_check->recrystallization Non-polar/Starting Material column Action: Column Chromatography (Silica Gel) impurity_check->column Polar Impurities degradation_check Action: Investigate Degradation (pH, Temp, Atmosphere) impurity_check->degradation_check Unidentified/Degradation Products recrystallization->purity_check column->purity_check isomer_separation->purity_check end_fail Contact Technical Support degradation_check->end_fail

Caption: Troubleshooting Decision Tree for Purification.

Frequently Asked Questions (FAQs)

Issue 1: My final product is a mixture of (Z) and (E) isomers. How can I obtain the pure (Z)-isomer?

Answer:

This is a common issue as the synthesis of amidoximes can yield isomeric mixtures.[5] While the (Z)-isomer is generally thermodynamically more stable, kinetic control or certain reaction conditions can favor the formation of the (E)-isomer.[3]

Recommended Actions:

  • Isomerization via Acid Treatment: It has been reported that treating a mixture of (E) and (Z) oxime isomers with an anhydrous acid (protic or Lewis) in an organic solvent can selectively precipitate the more stable isomer as an immonium salt. Subsequent neutralization can yield the desired isomer in high purity.[7]

  • Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired (Z)-isomer, leaving the (E)-isomer in the mother liquor. A solvent screening is recommended.

  • Chromatographic Separation: While challenging due to the potential for on-column isomerization, flash column chromatography on silica gel can be effective.[8][9] A solvent system of ethyl acetate in hexanes or petroleum ether is a good starting point.[8]

Protocol: Isomer Enrichment by Recrystallization

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures with water or hexanes) at room temperature and elevated temperature.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

    • Analyze the crystals and mother liquor by NMR or LC-MS to determine isomeric purity.

Issue 2: My purified product shows the presence of starting material (Methyl 4-cyanobenzoate). How can I remove it?

Answer:

Incomplete conversion of the nitrile to the amidoxime is a frequent cause of this impurity. The non-polar nature of the starting nitrile compared to the more polar amidoxime product allows for effective separation.

Recommended Actions:

  • Recrystallization: Methyl 4-cyanobenzoate is significantly less polar than the amidoxime product. A recrystallization from a moderately polar solvent (like ethanol/water or ethyl acetate/hexane) will often result in the precipitation of the pure amidoxime, while the nitrile remains in the mother liquor.

  • Column Chromatography: This is a very effective method. The nitrile will elute much faster than the amidoxime on a silica gel column.

Data Presentation: TLC Mobility Comparison

CompoundTypical Rf Value (30% EtOAc in Hexanes)
Methyl 4-cyanobenzoate~0.8
This compound~0.3

This difference in polarity makes baseline separation on a silica gel column highly achievable.

Issue 3: I am observing a significant amount of a polar impurity that I suspect is a hydrolysis product. What is it and how do I get rid of it?

Answer:

The likely polar impurity is the corresponding amide, Methyl 4-(carbamoyl)benzoate, or the carboxylic acid, 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid, if the ester group is hydrolyzed. These can form during the reaction or workup, especially under non-neutral pH conditions.

Recommended Actions:

  • Aqueous Wash: During the workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. Conversely, a wash with dilute acid can remove basic impurities. Be cautious, as extreme pH can degrade the amidoxime.[6]

  • Column Chromatography: The high polarity of these hydrolysis byproducts means they will have very low mobility on a silica gel column, allowing for easy separation from the desired product.

Protocol: Standard Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in your chosen eluent (e.g., 20% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity (gradient elution). For example, start with 20% ethyl acetate in hexanes and gradually increase to 50-70% ethyl acetate.[10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

Issue 4: My yield is consistently low, and I see multiple spots on the TLC, suggesting product degradation. How can I improve stability during purification?

Answer:

Amidoximes can be sensitive to heat, light, and pH extremes.[6] Low yields are often a sign of degradation during a lengthy or harsh purification process.

Recommended Actions:

  • Maintain Neutral pH: During aqueous workups, use mild buffers or saturated salt solutions (brine) to avoid strongly acidic or basic conditions.

  • Limit Heat Exposure: When removing solvent, use a rotary evaporator at a moderate temperature (e.g., < 40°C). Avoid prolonged heating.

  • Protect from Light: Store solutions and the final product in amber vials or protected from direct light to prevent potential photodegradation.[6]

  • Work under an Inert Atmosphere: If oxidative degradation is suspected, perform the purification steps under an inert atmosphere of nitrogen or argon.

Visualizing Stability Factors

Stability_Factors cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies product This compound hydrolysis Hydrolysis product->hydrolysis via H+/OH- oxidation Oxidation product->oxidation via O2/Oxidants isomerization E/Z Isomerization product->isomerization via Heat/Acid ph_control Control pH (Neutral) ph_control->hydrolysis temp_control Low Temperature temp_control->isomerization atmosphere_control Inert Atmosphere atmosphere_control->oxidation

Caption: Factors Affecting Product Stability.

Conclusion

The successful purification of this compound hinges on a systematic approach that addresses isomeric purity, removal of synthesis-related impurities, and prevention of product degradation. By employing the troubleshooting strategies and detailed protocols outlined in this guide, researchers can confidently obtain high-purity material, ensuring the reliability and reproducibility of their scientific endeavors.

References

Optimizing reaction conditions for methyl 4-(N'-hydroxycarbamimidoyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate. As a key intermediate in medicinal chemistry, successful and reproducible synthesis of this amidoxime is critical. This document provides a structured, in-depth resource in a question-and-answer format to address common challenges, optimize reaction conditions, and troubleshoot experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing methyl 4-(N'-hydroxycarbamimidoyl)benzoate?

The most common and direct method for synthesizing methyl 4-(N'-hydroxycarbamimidoyl)benzoate involves the reaction of a nitrile with hydroxylamine.[1] The starting nitrile is methyl 4-cyanobenzoate, which reacts with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base.[1][2]

The overall transformation is as follows:

Methyl 4-cyanobenzoate + Hydroxylamine → Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Q2: What is the proposed reaction mechanism?

The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group. The presence of a base is crucial as it deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine (NH₂OH), which is the active nucleophile.[1] The mechanism involves an initial attack, followed by proton transfer steps to yield the final, stable amidoxime product.

G cluster_0 Step 1: Generation of Nucleophile cluster_1 Step 2: Nucleophilic Attack and Tautomerization NH3OH_Cl NH₃OH⁺Cl⁻ (Hydroxylamine Hydrochloride) NH2OH NH₂OH (Hydroxylamine) NH3OH_Cl->NH2OH + Base Base Base (e.g., Et₃N) BaseH_Cl Base-H⁺Cl⁻ Nitrile Methyl 4-cyanobenzoate (Ar-C≡N) Intermediate Intermediate [Ar-C(NH₂OH)=N⁻] Nitrile->Intermediate + NH₂OH Product Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Ar-C(=NOH)NH₂) Intermediate->Product Proton Transfer

Caption: Proposed mechanism for amidoxime synthesis.

Q3: What is the primary side product of concern, and how is it formed?

The most significant side product is the corresponding amide, methyl 4-carbamoylbenzoate .[2] Its formation is a competing reaction that can dramatically reduce the yield of the desired amidoxime. This occurs through the hydrolysis of either the starting nitrile (methyl 4-cyanobenzoate) or the amidoxime product itself.[2][3] Conditions that favor hydrolysis, such as high temperatures and the use of strong inorganic bases (e.g., NaOH, K₂CO₃), increase the formation of this undesired amide.[3][4]

Q4: Are there green chemistry approaches for this synthesis?

Yes, significant efforts have been made to develop more environmentally friendly protocols. A highly effective green method involves using water as the solvent at room temperature with an organic base like triethylamine.[3][5] This approach not only avoids volatile organic solvents but also offers advantages like good yields, simplified work-up procedures, and shorter reaction times compared to traditional methods that require heating in organic solvents.[4][6]

Optimized Experimental Protocol (Green Chemistry Approach)

This protocol is adapted from optimized, peer-reviewed methods that prioritize yield, purity, and environmental sustainability.[2][4]

Materials:

  • Methyl 4-cyanobenzoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Triethylamine (Et₃N) (1.6 eq)[2][4]

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add methyl 4-cyanobenzoate (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and distilled water (approx. 2 mL per mmol of nitrile).

  • Base Addition: Begin stirring the mixture at room temperature (25 °C). Slowly add triethylamine (1.6 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product will precipitate out of the aqueous solution. Filter the mixture using a Büchner funnel.

  • Washing: Wash the collected solid product thoroughly with cold distilled water to remove any remaining triethylamine hydrochloride and unreacted starting materials.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the dried solid from ethanol to yield pure methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

Troubleshooting Guide

Q5: My reaction yield is very low, or I recovered mostly unreacted starting material. What went wrong?

This issue typically points to problems with reagent activity or reaction conditions.

  • Check Reagent Quality: Ensure the hydroxylamine hydrochloride and methyl 4-cyanobenzoate are pure and dry. Hydroxylamine salts can degrade over time.

  • Insufficient Base: The base is critical for generating the free hydroxylamine nucleophile. Ensure you have added the correct stoichiometric amount (1.6 molar equivalents of triethylamine is optimal).[2][4] Using a weaker base or an insufficient amount will stall the reaction.

  • Poor Solubility: While water is the preferred green solvent, highly nonpolar nitriles may have limited solubility. If you suspect this is an issue, a co-solvent system (e.g., ethanol-water) may be necessary, though this moves away from the ideal green protocol.[1]

  • Reaction Time: While 6 hours is often sufficient at room temperature, some substrates may react more slowly.[2] Confirm reaction completion with TLC before work-up. For particularly stubborn reactions, ultrasonic irradiation has been shown to decrease reaction times and improve yields.[1][3]

Q6: My main product is the amide (methyl 4-carbamoylbenzoate), not the amidoxime. How can I fix this?

This is the most common problem and is almost always caused by reaction conditions that favor hydrolysis.

  • Reduce Temperature: High temperatures are the primary driver of amide formation.[3] The optimized protocol should be run at room temperature (25 °C).[2][4] Avoid heating unless absolutely necessary.

  • Change the Base: Strong inorganic bases like sodium hydroxide or potassium carbonate significantly promote amide formation.[4] The use of a milder organic base, such as triethylamine, is crucial for selectively producing the amidoxime.[2][3] Studies have shown that increasing the equivalents of even triethylamine can lead to more amide byproduct, so stoichiometry is key.[3]

  • Control Work-up pH: During work-up and purification, avoid strongly acidic or basic conditions, as these can catalyze the hydrolysis of your final product back to the amide.[3]

Q7: I'm having difficulty purifying the product. What are the best practices?

Purification challenges often arise from the presence of the amide side product or unreacted starting materials.

  • Recrystallization: Recrystallization from ethanol is generally effective for separating the amidoxime from the more polar amide and less polar nitrile starting material.[2]

  • Washing: Be thorough when washing the crude product after filtration. Using cold distilled water is essential to remove the highly water-soluble triethylamine hydrochloride salt, which can interfere with crystallization.

  • Characterization: Confirm the purity of your final product using ¹H NMR, ¹³C NMR, and melting point analysis. The presence of a broad singlet corresponding to the -NH₂ protons and another for the -OH proton in the amidoxime structure is a key diagnostic feature.

Summary of Optimized Reaction Conditions

The choice of reaction parameters has a profound impact on the selective synthesis of methyl 4-(N'-hydroxycarbamimidoyl)benzoate. The following table summarizes these effects based on published optimization studies.

ParameterOptimized ConditionEffect on Amidoxime YieldEffect on Amide FormationReference(s)
Base 1.6 eq. TriethylamineHigh Minimized [3],[2],[4]
Strong Inorganic Base (e.g., NaOH)LowHigh [4]
Temperature Room Temperature (25 °C)High Minimized [3],[2]
Reflux / High TemperatureDecreasedSignificantly Increased [3]
Solvent WaterHigh Minimized[2],[5]
Ethanol/MethanolGood, but requires heatingCan increase with heat[1]
Reaction Time 6 HoursOptimal for RT Can increase if heated[2],[4]

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

G cluster_check Primary Check cluster_solutions Corrective Actions start Initial Analysis: Low Yield or Impure Product check_amide Is the major impurity methyl 4-carbamoylbenzoate (amide)? start->check_amide check_nitrile Is the major impurity unreacted methyl 4-cyanobenzoate? check_amide->check_nitrile No sol_amide 1. Lower reaction temperature to 25°C. 2. Switch from inorganic base to 1.6 eq. Triethylamine. 3. Avoid high pH during work-up. check_amide->sol_amide Yes sol_nitrile 1. Verify quality/quantity of hydroxylamine and base. 2. Increase reaction time; monitor by TLC. 3. Consider ultrasonic irradiation. check_nitrile->sol_nitrile Yes sol_purification Impurity persists after initial fixes? check_nitrile->sol_purification No/ Other Impurities sol_amide->sol_purification sol_nitrile->sol_purification sol_recrystallize Perform careful recrystallization from ethanol. Ensure crude product is washed thoroughly with cold water. sol_purification->sol_recrystallize Yes

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. As a critical intermediate in medicinal chemistry, achieving high conversion rates is paramount. This document provides a structured, in-depth approach to diagnosing and resolving common issues, grounded in established chemical principles and field-proven insights.

Visual Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level overview of the diagnostic process. Start with the observed problem and follow the path to identify potential causes and solutions.

TroubleshootingWorkflow start Low Yield or Conversion Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_present Significant Starting Material (Methyl 4-cyanobenzoate) Remains check_sm->sm_present Yes impurity Major Impurity Detected check_sm->impurity No, but... product_loss Clean Conversion but Low Isolated Yield check_sm->product_loss No cause_reagents Cause: Reagent Inactivity or Stoichiometry Issue sm_present->cause_reagents cause_conditions Cause: Suboptimal Reaction Conditions (Time, Temp) sm_present->cause_conditions cause_amide Cause: Amide Side-Product Formation (Methyl 4-carbamoylbenzoate) impurity->cause_amide cause_hydrolysis Cause: Ester Hydrolysis (4-[(Z)-amino(hydroxyimino)methyl]benzoic acid) impurity->cause_hydrolysis cause_workup Cause: Product Loss During Aqueous Workup/Extraction product_loss->cause_workup cause_purification Cause: Degradation During Purification (e.g., on Silica) product_loss->cause_purification solve_reagents Solution: 1. Use fresh hydroxylamine & base. 2. Verify stoichiometry (excess NH2OH). 3. Ensure effective base action. cause_reagents->solve_reagents solve_conditions Solution: 1. Increase reaction temperature. 2. Extend reaction time. 3. Monitor kinetics via HPLC. cause_conditions->solve_conditions solve_amide Solution: 1. Lower reaction temperature. 2. Use aprotic solvent or ionic liquid. 3. Consider alternative thioamide route. cause_amide->solve_amide solve_hydrolysis Solution: 1. Maintain neutral or slightly basic pH. 2. Avoid strong acids/bases. 3. Minimize exposure to water. cause_hydrolysis->solve_hydrolysis solve_workup Solution: 1. Adjust pH carefully during workup. 2. Use brine to reduce aqueous solubility. 3. Perform multiple extractions. cause_workup->solve_workup solve_purification Solution: 1. Opt for recrystallization over chromatography. 2. If using silica, deactivate with base (Et3N). 3. Minimize exposure time. cause_purification->solve_purification

Caption: A logical flowchart for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable protocol for synthesizing this compound?

A1: The most common and direct method is the addition of hydroxylamine to Methyl 4-cyanobenzoate.[1][2] A typical lab-scale procedure is outlined below.

Parameter Recommendation Rationale
Starting Nitrile Methyl 4-cyanobenzoate1.0 equivalent
Hydroxylamine Source Hydroxylamine hydrochloride (NH₂OH·HCl)1.5 - 3.0 equivalents
Base Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)2.0 - 4.0 equivalents
Solvent Ethanol (EtOH) or Methanol (MeOH)Sufficient to dissolve reactants at reflux
Temperature 60-80 °C or RefluxTo accelerate the nucleophilic addition
Reaction Time 4 - 24 hoursMonitor by TLC or HPLC for nitrile consumption

Experimental Protocol: Baseline Synthesis

  • To a solution of Methyl 4-cyanobenzoate (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (2.0 eq.) and potassium carbonate (3.0 eq.).

  • Heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting nitrile is less polar than the amidoxime product.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Q2: What is a realistic yield to expect for this reaction?

A2: Yields for amidoxime synthesis from nitriles can vary widely depending on the substrate and conditions, but well-optimized reactions for aromatic amidoximes can achieve high yields, sometimes up to 98%.[1] For this specific substrate, a yield between 70-90% should be considered a successful outcome. Consistently achieving yields below 60% indicates a need for troubleshooting.

Q3: What does the "(Z)-isomer" designation signify and is it important?

A3: The "(Z)-isomer" refers to the geometric configuration around the C=N double bond of the hydroxyimino group. Amidoximes can exist as either Z or E isomers. The Z-isomer is generally the thermodynamically more stable and, therefore, the predominant product.[3] For characterization and biological activity, it is crucial to confirm the isomeric purity, as different isomers can have different properties.

In-Depth Troubleshooting Guide

Problem 1: Low Conversion of Starting Material (Methyl 4-cyanobenzoate)

You observe a significant amount of your starting nitrile in the crude reaction mixture even after extended reaction times.

  • Possible Cause A: Ineffective Generation of Free Hydroxylamine

    • Causality: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A base is required to neutralize the HCl and generate the free, nucleophilic hydroxylamine in situ. If the base is weak, old, or insufficient, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[1]

    • Diagnostic Protocol:

      • Check the pH of the reaction mixture after adding all reagents. It should be basic (pH > 8).

      • Use freshly opened or properly stored base and hydroxylamine hydrochloride. Potassium carbonate can be dried in an oven before use if moisture absorption is suspected.

    • Corrective Actions:

      • Ensure at least 2 equivalents of base are used: one to neutralize the HCl and at least one to drive the reaction. Some protocols use up to 6 equivalents.[1]

      • Consider a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or DBU if inorganic bases prove ineffective.

      • Alternatively, using an aqueous solution of hydroxylamine can sometimes be more efficient and may not require an additional base.[1][4]

  • Possible Cause B: Suboptimal Reaction Conditions

    • Causality: The nucleophilic attack on the nitrile carbon is an activated process. Insufficient thermal energy (low temperature) or inadequate reaction time will lead to incomplete conversion. The electron-withdrawing nature of the methyl benzoate group activates the nitrile, but energy is still required.

    • Diagnostic Protocol:

      • Run a time-course experiment. Take small aliquots from the reaction mixture at set intervals (e.g., 2, 4, 8, 16, 24 hours) and analyze them by HPLC or TLC to determine the rate of conversion.

    • Corrective Actions:

      • Increase the reaction temperature to the reflux point of the chosen solvent (e.g., ethanol at ~78 °C).

      • If the reaction stalls, extend the reaction time. Some amidoxime syntheses can require up to 48 hours.[1]

Problem 2: A Major Impurity is Formed Alongside the Product

The starting material is consumed, but the desired product is contaminated with a significant side-product, leading to low purity and isolated yield.

  • Possible Cause A: Formation of Amide Side-Product (Methyl 4-carbamoylbenzoate)

    • Causality: This is a well-documented side reaction for nitriles bearing electron-withdrawing groups. Hydroxylamine can act as an oxygen nucleophile, attacking the nitrile carbon to form an intermediate that, upon rearrangement and reaction with another hydroxylamine molecule, yields the corresponding amide.[5]

    • Diagnostic Protocol:

      • Acquire ¹H NMR and Mass Spec data of the crude product. The amide side-product (Methyl 4-carbamoylbenzoate) will have a distinct NMR spectrum (e.g., two amide protons) and a molecular weight of 165.16 g/mol , compared to the desired amidoxime's 194.19 g/mol .

    • Corrective Actions:

      • Lower the temperature: Amide formation is often more prevalent at higher temperatures. Try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.

      • Solvent Choice: While alcohols are common, some studies suggest that ionic liquids can suppress amide formation and accelerate the desired reaction.[5]

      • Alternative Route: If amide formation is intractable, consider converting the nitrile to the corresponding thioamide first (using Lawesson's reagent or H₂S), which then reacts cleanly with hydroxylamine to give the amidoxime with minimal side reactions.

  • Possible Cause B: Hydrolysis of the Methyl Ester

    • Causality: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and heat. This would yield 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid.

    • Diagnostic Protocol:

      • Analyze the crude product by LC-MS. The hydrolyzed product will have a molecular weight of 180.16 g/mol .[6]

      • The ¹H NMR will lack the characteristic methyl singlet around 3.9 ppm and show a broad carboxylic acid proton signal (>10 ppm).

    • Corrective Actions:

      • Ensure the amount of base is not excessively high, especially if water is present in the solvent.

      • During aqueous workup, carefully neutralize the mixture to a pH of ~7-8. Avoid strongly acidic or basic washes.

Problem 3: Clean Conversion but Low Isolated Yield

Analysis of the crude reaction mixture shows a high conversion to the desired product, but significant material is lost during workup and purification.

  • Possible Cause: Product Solubility and Stability

    • Causality: Amidoximes are amphoteric and can have moderate water solubility, especially when protonated or deprotonated. Significant product can be lost to the aqueous phase during extractions. Furthermore, amidoximes can be unstable and degrade on silica gel, which is acidic.[7]

    • Diagnostic Protocol:

      • After performing an aqueous extraction, take the aqueous layer, re-acidify/basify, and back-extract with an organic solvent to see if any product is recovered.

    • Corrective Actions:

      • Workup: Saturate the aqueous phase with NaCl (brine) during extractions to decrease the product's solubility in water. Use a larger volume of organic solvent and perform multiple extractions (e.g., 3-4 times).

      • Purification:

        • Recrystallization is the preferred method. It avoids the potential for degradation on acidic media.

        • If column chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent). This neutralizes acidic sites on the silica surface.

References

Stability issues of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this amidoxime derivative in solution. Here, we address common stability issues, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other amidoximes, is significantly influenced by several factors. The most critical are pH , temperature , and the presence of oxidizing agents .[1] Extreme pH conditions (both acidic and basic) can accelerate hydrolysis, while elevated temperatures can increase the rate of both hydrolysis and oxidation.[1][2] Exposure to light can also lead to photodegradation.[1]

Q2: What is the expected degradation pathway for this compound in aqueous solution?

A2: In aqueous solutions, this compound is susceptible to hydrolysis. The primary degradation products are typically the corresponding amide or nitrile.[3] The amidoxime functional group can be oxidized, a reaction that can be catalyzed by various factors, including the presence of hemoproteins like cytochrome P450 in biological systems.[3][4]

Q3: What is the recommended pH range for preparing and storing solutions of this compound?

A3: Amidoximes generally exhibit a U-shaped pH-rate profile, meaning they are most stable at a specific pH and degrade more rapidly in both acidic and basic conditions.[1] While the optimal pH for this specific compound requires empirical determination, it is advisable to start with near-neutral conditions (pH 6-8) and adjust based on stability data. For short-term storage, maintaining the solution at a slightly acidic to neutral pH is generally recommended to minimize hydrolysis.

Q4: How should I properly store stock solutions of this compound?

A4: To maximize the shelf-life of your stock solutions, they should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen. It is also crucial to protect the solutions from light by using amber vials or wrapping the containers in aluminum foil.[1] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q5: Can I use common organic solvents to prepare my solutions?

A5: Yes, this compound is soluble in various organic solvents. The choice of solvent can influence stability. Protic solvents, especially in the presence of acidic or basic impurities, may facilitate degradation. Aprotic solvents like DMSO or DMF are often used for initial stock solutions. However, it is essential to use high-purity, anhydrous solvents whenever possible to minimize water-mediated degradation.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to identify and resolve common stability issues encountered during experimentation.

Issue 1: Rapid Degradation of the Compound Observed in Experimental Assays

Symptoms:

  • Inconsistent or lower-than-expected biological activity.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the solution (e.g., color change).

Causality Analysis: Rapid degradation is often a result of inappropriate solution conditions. The primary culprits are typically pH, temperature, and the presence of contaminants that can catalyze degradation.

Troubleshooting Workflow: Assessing and Optimizing Solution Stability

Caption: Workflow for troubleshooting and optimizing solution stability.

Step-by-Step Protocol for Stability Assessment:

  • Prepare a Fresh Stock Solution: Dissolve a precisely weighed amount of this compound in a high-purity solvent (e.g., DMSO, Methanol) to a known concentration.

  • Initial Analysis (Time = 0): Immediately after preparation, dilute an aliquot of the stock solution into your experimental buffer or media. Analyze this sample using a suitable analytical technique such as RP-HPLC with UV detection.[5][6] This will provide the initial peak area or concentration of the intact compound.

  • Incubate Under Experimental Conditions: Subject the remaining solution to the exact conditions of your experiment (e.g., temperature, pH, light exposure) for the duration of the assay.

  • Time-Point Analysis: At various time points, take aliquots of the incubated solution and analyze them using the same analytical method as in step 2.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration. Significant degradation is typically considered to be a loss of >10% of the parent compound over the experimental duration.

If Degradation is Confirmed, Proceed to Optimization:

  • pH Optimization: Prepare a series of buffers with varying pH values (e.g., pH 5, 6, 7, 7.4, 8) and repeat the stability assessment to identify the pH at which the compound is most stable.

  • Temperature Control: Evaluate the stability at different temperatures (e.g., 4°C, room temperature, 37°C) to determine the impact of heat on degradation. Conduct experiments at the lowest feasible temperature.

  • Solvent and Buffer Selection: If using organic co-solvents, ensure they are of high purity and anhydrous. Certain buffer components can also influence stability; consider screening different buffer systems (e.g., phosphate, TRIS, HEPES).

Issue 2: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitate formation upon dilution of a stock solution into an aqueous buffer.

  • Inability to achieve the desired final concentration.

Causality Analysis: this compound, like many organic molecules, may have limited solubility in purely aqueous systems.

Troubleshooting Steps:

  • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol. Then, dilute this stock solution into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough not to affect the experimental system (typically <1%).

  • pH Adjustment: The solubility of the compound may be pH-dependent. Experiment with slight adjustments to the buffer pH to see if solubility improves.

  • Use of Excipients: In some cases, non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations or cyclodextrins can be used to enhance solubility. However, their compatibility with the downstream application must be verified.

Section 3: Data and References

Table 1: Factors Influencing Amidoxime Stability
FactorEffect on StabilityRecommendations
pH High and low pH can accelerate hydrolysis.[1]Empirically determine the optimal pH for your specific experimental conditions, starting with a near-neutral range (pH 6-8).
Temperature Increased temperature accelerates degradation rates.[1][2]Prepare solutions fresh and keep them on ice. For storage, use -20°C or -80°C.
Light Can cause photodegradation.[1]Protect solutions from light using amber vials or by wrapping containers in foil.
Oxidizing Agents Can lead to oxidative degradation of the amidoxime group.[1][3]Use high-purity solvents and reagents. De-gas solutions if necessary.
Solvent Protic solvents and water can facilitate hydrolysis.Use anhydrous, aprotic solvents for stock solutions where possible. Minimize water content.

References

Technical Support Center: Analysis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Method Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate. The content is structured to address common challenges through FAQs and detailed troubleshooting, alongside validated experimental protocols for robust and reproducible analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and analysis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

Q1: What are the primary chemically labile functional groups in Methyl 4-(N'-hydroxycarbamimidoyl)benzoate that are susceptible to degradation?

A1: The structure of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate contains two primary functional groups prone to degradation under typical stress conditions:

  • Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, 4-(N'-hydroxycarbamimidoyl)benzoic acid, and methanol.[1][2][3]

  • N'-hydroxycarbamimidoyl (Amidoxime) Group: This functional group is a key site for metabolic transformations and can undergo several reactions. It is known to be a target for enzymatic reduction to the corresponding amidine.[4][5] It can also be oxidized or hydrolyzed, potentially leading to the formation of an amide or nitrile derivative alongside the release of nitric oxide or hydroxylamine.[6]

Q2: What are the expected degradation pathways for this molecule in preclinical and clinical development?

A2: Based on its structure, three primary degradation pathways should be investigated:

  • Hydrolytic Degradation: Primarily targeting the methyl ester, leading to the formation of the main carboxylic acid degradant. This is a common pathway in aqueous environments and across a range of pH values.[1]

  • Enzymatic Reduction: In biological systems, the amidoxime group is a known prodrug moiety that can be activated via reduction.[7] The mitochondrial Amidoxime Reducing Component (mARC) enzyme system is known to catalyze the reduction of N-hydroxylated compounds like amidoximes to their active amidine counterparts.[4][5]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the N-hydroxy moiety of the amidoxime group. This can be mediated by enzymes like cytochrome P450 (CYP450) or by reactive oxygen species, potentially yielding the corresponding amide and releasing nitric oxide (NO).[6]

Q3: Why is a forced degradation study essential for this compound?

A3: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[8][9] Its purpose is multifaceted:

  • Pathway Identification: It helps to rapidly identify the likely degradation products that could form under long-term storage or upon administration.[8][10]

  • Method Validation: It is essential for developing and validating a "stability-indicating" analytical method. By generating degradants, you can prove that your method can separate them from the parent compound, ensuring accurate quantification over time.[11]

  • Formulation & Packaging Development: Understanding the molecule's sensitivity to heat, light, pH, and oxidation informs decisions on formulation, excipient compatibility, and appropriate packaging to ensure drug product stability.[10][12]

Q4: What defines a "stability-indicating method," and why is it crucial?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation.[8] Crucially, it must also be able to separate and resolve the API from its degradation products and any other potential impurities or excipients.[13] Its importance lies in providing unequivocal proof that the measured API concentration is accurate and not falsely inflated by co-eluting degradants, which is fundamental to ensuring the safety and efficacy of the drug product throughout its shelf life.

Section 2: Troubleshooting Experimental Challenges

This guide addresses specific issues that may arise during the degradation analysis workflow.

Problem Potential Cause(s) Recommended Troubleshooting & Optimization Steps
No Significant Degradation Observed (<5%) 1. Stress conditions are too mild. 2. The compound is intrinsically highly stable under the tested conditions. 3. Incorrect preparation of stressor solutions.1. Increase Stress Intensity: Incrementally increase the temperature (e.g., from 60°C to 80°C), extend the exposure time, or use a higher concentration of the stressor (e.g., 0.5 M HCl instead of 0.1 M). 2. Verify Stressors: Prepare fresh solutions of acid, base, and peroxide to ensure their potency. 3. Confirm Compound Integrity: Analyze a non-stressed sample to confirm the starting material's purity and identity.
Excessive Degradation (>20%) or Complete Loss of Parent Compound 1. Stress conditions are too harsh. 2. The earliest time point selected was too late.1. Reduce Stress Intensity: Lower the temperature, shorten the exposure duration, or decrease the concentration of the stressor.[14] 2. Time-Course Study: Sample at earlier and more frequent intervals (e.g., 2, 4, 8, 12, and 24 hours) to capture the optimal degradation level (target is often 5-20%).[14]
Poor Chromatographic Resolution Between Parent and Degradant Peaks 1. Suboptimal mobile phase composition or pH. 2. Inappropriate column chemistry. 3. Gradient slope is too steep.1. Adjust Mobile Phase pH: The ionization state of the carboxylic acid degradant and the amidoxime group is pH-dependent. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium formate) can significantly alter retention and improve separation. 2. Modify Gradient: Decrease the ramp rate of the organic solvent (e.g., extend the gradient time) to improve the resolution of closely eluting peaks. 3. Screen Columns: Test a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) if a standard C18 column fails to provide adequate separation.
Poor Mass Balance (<95%) 1. Degradants are not UV-active at the monitored wavelength. 2. Formation of volatile degradation products. 3. Degradants are strongly retained on the analytical column. 4. Inaccurate relative response factors.1. Use a Photodiode Array (PDA) Detector: Analyze samples with a PDA detector to screen across a wide range of wavelengths and check for degradants that may absorb at a different λmax than the parent compound. 2. Check for Missing Mass: If mass balance is low, consider that parts of the molecule may have formed small, volatile compounds not detected by LC-MS.[14] 3. Implement a Column Wash Step: Add a high-organic wash at the end of the analytical run to elute any strongly retained species. 4. Calculate Response Factors: If possible, isolate major degradants to determine their individual UV response factors relative to the parent drug for a more accurate mass balance calculation.

Section 3: Experimental Protocols & Workflows

These protocols provide a validated starting point for your investigations.

Protocol 3.1: Forced Degradation (Stress Testing) Procedure

This protocol is designed to generate a degradation profile by exposing the compound to a variety of stress conditions as recommended by ICH guidelines.[15]

1. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate in a suitable solvent like acetonitrile or methanol.

2. Stress Condition Application:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Incubate as described in the table below.

  • At each time point, withdraw an aliquot, neutralize it (e.g., acid stress with NaOH, base stress with HCl), and dilute with mobile phase to a final concentration of ~50 µg/mL for analysis.

Table of Standard Stress Conditions

Stress ConditionReagent/ProcedureTemperatureDuration (Time Points)Neutralization/Quenching
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60 °C4, 8, 24 hours0.1 M Sodium Hydroxide (NaOH)
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temp1, 4, 8 hours0.1 M Hydrochloric Acid (HCl)
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp4, 8, 24 hoursQuench with water/mobile phase
Thermal Store solid powder and solution (in water:acetonitrile 50:50)80 °C24, 48, 72 hoursN/A
Photolytic Expose solid powder and solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.Room TempPer ICH Q1B guidelines (~1.2 million lux hours visible, 200 W h/m²)N/A
Protocol 3.2: Stability-Indicating HPLC-UV/MS Method

This method provides a robust starting point for separating the parent compound from its potential degradation products.

  • Instrument: HPLC or UHPLC system with a PDA/UV detector, coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.7-1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • UV Detection: Monitor at a primary wavelength (e.g., 254 nm) and collect full spectra with PDA (200-400 nm).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Overall Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final data analysis.

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution stress_acid Acidic (HCl, 60°C) stress_base Basic (NaOH, RT) stress_ox Oxidative (H2O2, RT) stress_therm Thermal (80°C) stress_photo Photolytic (UV/Vis Light) neutralize Neutralize & Dilute Samples stress_acid->neutralize stress_base->neutralize stress_ox->neutralize stress_therm->neutralize stress_photo->neutralize hplc_ms Analyze via HPLC-UV/MS neutralize->hplc_ms interpret Identify Degradants (RT, UV, MS data) hplc_ms->interpret pathway Propose Degradation Pathways interpret->pathway mass_balance Calculate Mass Balance interpret->mass_balance

Caption: Workflow for forced degradation analysis.

Section 4: Degradation Pathway Analysis & Data Interpretation

The primary goal of the analysis is to propose a degradation pathway based on the empirical data collected.

Proposed Degradation Pathways of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

This diagram illustrates the most probable degradation products based on the compound's chemical structure.

DegradationPathway parent Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Parent Drug) m/z = 195.07 hydrolysis_prod 4-(N'-hydroxycarbamimidoyl)benzoic acid (Hydrolysis Product) m/z = 181.05 parent->hydrolysis_prod Acid/Base Hydrolysis (-CH2, -14 Da) reduction_prod Methyl 4-carbamimidoylbenzoate (Amidine Metabolite) m/z = 179.08 parent->reduction_prod Enzymatic Reduction (mARC) (-O, -16 Da) amide_prod Methyl 4-carbamoylbenzoate (Oxidation/Hydrolysis Product) m/z = 180.06 parent->amide_prod Oxidation/Hydrolysis (-NHOH, +O)

Caption: Potential degradation pathways for the target compound.

Interpreting Analytical Data

Organize your findings in a table to systematically identify each degradant. The combination of retention time (RT), UV spectra, and mass spectrometry (MS and MS/MS) data is essential for structural elucidation.

Example Data Interpretation Table

PeakRT (min)UV λmax (nm)Observed [M+H]⁺ (m/z)Mass Shift (Δm)Proposed IdentityProposed Pathway
Parent 6.5258195.0768N/AMethyl 4-(N'-hydroxycarbamimidoyl)benzoateN/A
Deg-1 5.2258181.0611-14.01574-(N'-hydroxycarbamimidoyl)benzoic acidHydrolysis of methyl ester
Deg-2 6.8255179.0815-15.9953Methyl 4-carbamimidoylbenzoateReduction of N-hydroxy group
Deg-3 6.1250180.0655-15.0113Methyl 4-carbamoylbenzoateOxidation/Hydrolysis of amidoxime

Expert Insight: When interpreting MS data, look for characteristic mass shifts. A loss of 14 Da (CH₂) strongly suggests the hydrolysis of the methyl ester to a carboxylic acid. A loss of 16 Da (O) points to the reduction of the N-hydroxy group to form the amidine. These patterns are key to rapidly proposing the structures of your primary degradants.

References

Overcoming solubility problems in Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 184778-33-4). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the common experimental hurdle of poor solubility associated with this compound. By understanding the underlying chemical principles, you can design robust experimental protocols and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. What are its core chemical properties that influence solubility?

A1: Understanding the molecular structure is the first step to predicting its behavior. This compound has a molecular weight of 194.19 g/mol and the formula C₉H₁₀N₂O₃[1][2]. Its solubility is governed by a balance of three key functional groups:

  • Aromatic Ring and Methyl Ester: The benzene ring and the methyl ester group are non-polar and hydrophobic, which inherently limits solubility in aqueous media.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For a compound with predicted poor aqueous solubility, the standard best practice is to start with a polar aprotic organic solvent.[5]

  • Primary Recommendation: Dimethyl sulfoxide (DMSO).

  • Alternatives: N,N-Dimethylformamide (DMF) or ethanol.

It is always best to start with small-scale tests before preparing a large-volume stock solution[5]. A common starting concentration for a stock solution is 10-20 mM. If the compound does not readily dissolve, gentle warming (to 37°C) or brief sonication can be effective aids[5]. However, avoid excessive heat, as it may cause degradation[5]. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[5].

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium or buffer. What is happening and how can I fix it?

A3: This is a classic sign of a compound "crashing out" of solution, which occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit. The low percentage of DMSO in the final solution is not sufficient to keep the hydrophobic compound dissolved.

Here is a systematic approach to solve this:

  • Lower the Final Concentration: The simplest solution may be that your target concentration is too high. Determine the kinetic solubility limit in your specific assay buffer to identify the maximum concentration at which the compound remains in solution under your experimental conditions[6][7].

  • Modify the pH of the Aqueous Buffer: This is the most powerful technique for this specific molecule. The basic amino group in the amidoxime moiety can be protonated in an acidic environment. This positive charge will dramatically increase the molecule's affinity for polar solvents like water[6][8].

    • Action: Prepare your aqueous buffer at a lower pH (e.g., pH 5.0-6.5) before adding the compound's DMSO stock. For many basic compounds, even a slight decrease in pH can lead to a significant increase in solubility[6][8].

  • Use Solubilizing Excipients: If pH modification is not compatible with your experimental system, pharmaceutical-grade solubilizing agents can be employed.[9]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Solutol HS-15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility[10]. A typical final concentration is 0.1% to 1%.

    • Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They can form an inclusion complex with the compound, effectively shielding it from the aqueous environment[9][10].

Q4: How can I be certain my compound is truly dissolved and not just a fine suspension?

A4: Visual inspection is the first step; a true solution should be completely clear and free of any visible particles or cloudiness[5][6]. For a more rigorous check:

  • Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. A significant drop in concentration after filtration, measured by HPLC or UV-Vis spectroscopy, confirms that the compound was not fully dissolved but was present as a fine precipitate or suspension[6].

  • Light Scattering: Shining a laser pointer through the vial can reveal the Tyndall effect (a visible beam of light), which indicates the presence of suspended colloidal particles rather than a true solution[6].

Troubleshooting Guides & Protocols

Data Summary Table
PropertyValue / RecommendationRationale & Source(s)
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1][2]
Predicted pKa (Acidic) 13.10 ± 0.10The hydroxyimino group is a very weak acid.[2]
Key Functional Group AmidoximeContains a basic amino group, which is the primary target for pH-based solubilization.[3][4]
Primary Stock Solvent DMSOPowerful, common solvent for organic molecules.[5]
Alternative Stock Solvents DMF, EthanolGood alternatives if DMSO is incompatible with the experimental system.[5]
Primary Aqueous Strategy pH Modification (Acidification)Protonating the basic amino group dramatically increases aqueous solubility.[6][8]
Secondary Aqueous Strategy Surfactants (e.g., Tween 80)Micellar encapsulation can increase apparent solubility.[10]
Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh 1.94 mg of this compound.

  • Dissolution: Add 1.0 mL of high-purity DMSO to the solid.

  • Mixing: Vortex gently. If necessary, place the vial in a 37°C water bath or a sonicator for 5-10 minutes until the solid is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot into smaller volumes (e.g., 20 µL) in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles[5].

Protocol 2: pH-Dependent Aqueous Solubility Testing

  • Buffer Preparation: Prepare a series of your chosen experimental buffer (e.g., PBS, MES) at various pH points, such as pH 7.4, 6.5, 6.0, and 5.5.

  • Stock Dilution: Prepare an intermediate dilution of your DMSO stock (from Protocol 1) in pure DMSO if necessary. This allows for smaller volumes to be added to the final aqueous solution, keeping the final DMSO concentration low (ideally ≤0.5%)[5].

  • Test Dilution: Add the DMSO stock to each buffer to achieve your target final concentration. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of buffer for a final concentration of 100 µM (with 1% DMSO).

  • Observation: Gently mix and let the solutions equilibrate for 15-30 minutes at room temperature.

  • Assessment: Visually inspect each pH condition for precipitation. The lowest pH that results in a clear, stable solution is your optimal working condition.

Visualization of Workflows

Troubleshooting_Solubility start Compound precipitates in aqueous buffer check_dmso Is final organic solvent concentration > 1%? start->check_dmso adjust_ph Attempt pH Modification (Lower pH to 5.5-6.5) check_dmso->adjust_ph No reassess Re-evaluate target concentration check_dmso->reassess Yes use_excipient Try Solubilizing Excipients (e.g., Tween 80, HP-β-CD) adjust_ph->use_excipient Fails success SOLUBILITY ACHIEVED adjust_ph->success Success use_excipient->reassess Fails use_excipient->success Success

Caption: Decision tree for troubleshooting solubility issues.

Workflow_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store 3. Aliquot & Store at -80°C dissolve->store prewarm 4. Pre-warm aqueous buffer (pH-adjusted if necessary) store->prewarm For each experiment dilute 5. Add stock solution to buffer (Final DMSO < 1%) prewarm->dilute mix 6. Mix gently & visually inspect dilute->mix

Caption: Workflow for preparing a working solution.

References

Technical Support Center: Refining Analytical Methods for Methyl 4-(N'-hydroxycarbamimidoyl)benzoate Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the detection and quantification of this compound. Given that this molecule is not a common analyte with widely published standard methods, this document provides a framework for method development, refinement, and troubleshooting based on its chemical structure and established analytical principles for related compounds.

Compound Profile: Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

A foundational understanding of the analyte is the first step in developing any successful analytical method.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₃[1][2]
Molecular Weight 194.19 g/mol [1][2]
CAS Number 65695-05-8[1][2]
Structure
Predicted Solubility Slightly soluble in water; likely soluble in polar organic solvents like methanol, ethanol, and acetonitrile.[3][4][5]
Storage Conditions 2-8°C, inert atmosphere, protected from light.[2][2]

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the recommended primary technique for the analysis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate due to its non-destructive nature and suitability for polar, non-volatile compounds.

Proposed Starting HPLC-UV Method

This protocol is a robust starting point for method development. The N'-hydroxycarbamimidoyl and benzoate moieties suggest strong UV absorbance, making UV detection a practical choice.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a versatile stationary phase suitable for a wide range of polar and non-polar analytes.[6]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acidifier is crucial for controlling the ionization state of the analyte and improving peak shape by minimizing interactions with residual silanols on the column.[7][8]

    • Solvent B: Acetonitrile.

    • Prepare the mobile phase by mixing components and degassing thoroughly to prevent air bubbles in the pump.[9][10]

  • Chromatographic Conditions:

    • Gradient: Begin with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

    • Isocratic (Alternative): Based on the scouting gradient, an isocratic method can be developed. A starting point could be a 45:55 (v/v) mixture of acetonitrile and water (with 0.1% formic acid).[6][11]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C. Maintaining a constant temperature is vital for reproducible retention times.[10]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[6][11] A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 10 µg/mL). This prevents peak distortion caused by solvent mismatch.[12] Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.[13]

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.

HPLC Troubleshooting Guide (Q&A Format)

Even with a robust method, problems can arise. Here’s how to diagnose and solve them.

digraph "HPLC_Troubleshooting_Workflow" {
  graph [fontname="Arial", rankdir=TB, splines=ortho];
  node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", color="#5F6368"];

start [label="Problem Observed in Chromatogram", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pressure [label="Pressure Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; peak_shape [label="Poor Peak Shape?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; retention [label="Retention Time Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Baseline Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

high_p [label="High Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_p [label="Low / No Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing [label="Peak Tailing / Fronting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; split [label="Split Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drift [label="Drifting RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_peak [label="No / Small Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; noise [label="Noisy Baseline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol_high_p [label="Check for Blockage\n(Frit, Guard Column)\nBackflush Column", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_low_p [label="Check for Leaks\nPrime/Purge Pump\nCheck Solvent Levels", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing [label="Adjust Mobile Phase pH\nUse End-Capped Column\nLower Sample Concentration", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_split [label="Check for Column Void\nEnsure Sample is Fully Dissolved\nUse Weaker Injection Solvent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_drift [label="Ensure Column Equilibration\nCheck Pump Performance\nUse Column Oven", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_peak [label="Verify Sample Prep\nCheck Injector & Syringe\nConfirm Detector is On", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_noise [label="Degas Mobile Phase\nCheck Lamp Energy\nClean Detector Cell", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pressure; start -> peak_shape [xdir=none]; start -> retention [xdir=none]; start -> baseline [xdir=none];

pressure -> high_p [label="Yes"]; pressure -> peak_shape [label="No"]; high_p -> sol_high_p;

pressure -> low_p [label="Yes, Low"]; low_p -> sol_low_p;

peak_shape -> tailing [label="Yes"]; peak_shape -> retention [label="No"]; tailing -> sol_tailing;

peak_shape -> split [label="Yes, Split"]; split -> sol_split;

retention -> drift [label="Yes"]; retention -> baseline [label="No"]; drift -> sol_drift;

retention -> no_peak [label="Yes, No Peak"]; no_peak -> sol_no_peak;

baseline -> noise [label="Yes"]; noise -> sol_noise; }

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Cartridge Selection: For this analyte, a reversed-phase (C18 or a mixed-mode cation exchange) SPE cartridge would be appropriate.

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge to wet the stationary phase.

  • Equilibration: Pass 1-2 cartridge volumes of water (or a buffer matching your sample's pH) to prepare the cartridge for the aqueous sample. Do not let the cartridge go dry.

  • Loading: Load the sample solution onto the cartridge at a slow, steady rate.

  • Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away salts and highly polar interferences.

  • Elution: Elute the analyte of interest with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the elution solvent and reconstitute the residue in the HPLC mobile phase for analysis.[14]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

  • Based on its structure, the N'-hydroxycarbamimidoyl group could be susceptible to hydrolysis. It is recommended to store stock solutions in a non-aqueous solvent like methanol or acetonitrile at 2-8°C and use them within a short period.[2] For longer-term storage, freezing at -20°C is advisable. Avoid repeated freeze-thaw cycles.

Q2: How can I definitively confirm the identity of my analyte peak in a complex sample?

  • The gold standard for identity confirmation is HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring - SRM), you can achieve extremely high selectivity and sensitivity. Alternatively, collecting a high-resolution mass spectrum can provide an accurate mass measurement to confirm the elemental composition.

Q3: My compound seems to degrade in the autosampler over a long sequence. How can I prevent this?

  • Analyte stability can be an issue during long analytical runs.[4] Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down potential degradation. If the compound is light-sensitive, use amber vials. You can also test stability by re-injecting the first sample at the end of the sequence to see if the peak area has decreased.

References

Validation & Comparative

A Definitive Guide to the Structural Validation of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unambiguous Isomer Specification

In the realm of drug development and medicinal chemistry, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a compound whose utility is intrinsically linked to its specific stereochemistry.[1][2][3] The central challenge lies in the C=N double bond of the hydroxyimino-amino group, which can exist as either (Z) or (E) isomers. While 1D ¹H and ¹³C NMR can confirm the presence of the core functional groups, they often fall short in providing the definitive spatial information required to distinguish between these isomers.[4][5]

This guide provides a comprehensive, field-proven methodology for the unambiguous structural validation of this compound. We will move beyond simple data reporting and delve into the causality behind our experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—creates a self-validating system for structural elucidation. This approach ensures the highest degree of scientific integrity, providing researchers with the confidence needed to advance their development programs.

The 2D NMR Toolkit: A Multi-faceted Approach to Validation

To solve the structural puzzle, we employ a series of complementary 2D NMR experiments. Each technique provides a unique piece of information, and together, they allow us to build the molecule bond by bond and confirm its three-dimensional arrangement.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is our first step for mapping the proton framework. COSY identifies protons that are coupled to each other, typically through two or three bonds.[6][7] For our target molecule, it is instrumental in confirming the connectivity within the 1,4-disubstituted aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing a clear and sensitive map of all C-H one-bond connections.[8][9][10] It allows us to assign the protonated carbons of the aromatic ring and the methyl ester group with certainty.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[11][12] This is crucial for identifying connections across quaternary (non-protonated) carbons, such as linking the aromatic ring to the imine carbon and the ester group.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the (Z)-geometry, NOESY is the definitive experiment. Unlike the other techniques which show through-bond connectivity, NOESY reveals protons that are close in space (<5 Å), regardless of their bonding.[13][14] This allows us to probe the spatial relationship between the substituents around the C=N double bond.

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust workflow for acquiring the necessary 2D NMR data. The sequential nature of the analysis, where insights from one experiment inform the interpretation of the next, is a core principle of this self-validating methodology.

Step 1: Sample Preparation & 1D NMR Acquisition
  • Dissolve Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for exchanging labile protons like -OH and -NH₂).

  • Acquire 1D Spectra: Record standard 1D ¹H and ¹³C{¹H} NMR spectra. These initial spectra are essential for verifying sample integrity and for guiding the setup of the 2D experiments, particularly in setting the correct spectral widths.

Step 2: 2D NMR Parameterization and Acquisition

The following are generalized parameters for a 500 MHz spectrometer. Researchers should adapt these based on their specific instrument and sample concentration.

Experiment Key Parameters Purpose of Setting
COSY F2 (¹H) SW: 12 ppmF1 (¹H) SW: 12 ppmTD(F2): 2048TD(F1): 256NS: 2-4To observe correlations between all coupled protons within the defined spectral width.[15][16]
HSQC F2 (¹H) SW: 12 ppmF1 (¹³C) SW: 160 ppm¹J_CH: 145 HzNS: 2-4Optimized to detect one-bond correlations between protons and carbons. The ¹J_CH value is an average for aromatic and aliphatic C-H bonds.[9][17]
HMBC F2 (¹H) SW: 12 ppmF1 (¹³C) SW: 200 ppmⁿJ_CH: 8 HzNS: 8-16Optimized for long-range (2-3 bond) correlations. A longer acquisition time (more scans) is often needed due to the lower sensitivity of this experiment.[11][12]
NOESY F2 (¹H) SW: 12 ppmF1 (¹H) SW: 12 ppmMixing Time: 500-800 msNS: 16-32The mixing time is crucial for allowing the Nuclear Overhauser Effect to build up, enabling the detection of through-space interactions.[13][14]
Logical Flow of NMR Data Acquisition and Interpretation

The following diagram illustrates the systematic workflow for structural elucidation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation A 1. Prepare Sample B 2. Acquire 1D ¹H & ¹³C Spectra A->B C 3. Acquire 2D COSY, HSQC, HMBC, & NOESY Spectra B->C D COSY Analysis: Identify ¹H-¹H Spin Systems (Aromatic Ring) C->D E HSQC Analysis: Correlate ¹H to Directly Attached ¹³C D->E F HMBC Analysis: Assemble Molecular Skeleton via Long-Range ¹H-¹³C Links E->F G NOESY Analysis: Confirm Stereochemistry (Z-isomer) via Through-Space Correlations F->G H Final Structure Validation: All data is consistent and confirms the (Z)-isomer G->H

Caption: Workflow for 2D NMR-based structural validation.

Data Interpretation: A Step-by-Step Elucidation

Let's walk through the interpretation of the expected data to build and validate the structure of this compound.

Atom Numbering Scheme

For clarity, we will use the following numbering scheme in our analysis:

Numbered structure of this compound

Step 1: Delineating the Aromatic System with COSY

The ¹H NMR spectrum will show two signals in the aromatic region, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. These will appear as doublets. The COSY spectrum provides the first piece of validation by showing a cross-peak between these two signals, confirming they are adjacent (ortho) to each other.

  • Expected Correlation: A cross-peak between the doublet at ~7.9 ppm (H3/H5) and the doublet at ~7.6 ppm (H2/H6) confirms the aromatic spin system.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum links the proton signals directly to their attached carbons. This allows for the unambiguous assignment of C2/C6, C3/C5, and the methyl carbon (C9).

  • Expected Correlations:

    • ¹H signal at ~7.6 ppm (H2/H6) will correlate to the ¹³C signal for C2/C6.

    • ¹H signal at ~7.9 ppm (H3/H5) will correlate to the ¹³C signal for C3/C5.

    • ¹H singlet at ~3.9 ppm (H9) will correlate to the ¹³C signal for C9.

    • Crucially, the quaternary carbons (C1, C4, C7, C8) will be absent from the HSQC spectrum, which is an important validation point.[8][18]

Step 3: Assembling the Full Skeleton with HMBC

The HMBC spectrum provides the long-range correlations needed to connect the isolated fragments and assign the quaternary carbons.[11][19] This is where the full structure takes shape.

  • Key Expected Correlations:

    • Ester Linkage: The methyl protons (H9) will show a 3-bond correlation to the ester carbonyl carbon (C8), confirming the methyl ester group.

    • Connecting the Ring:

      • Protons H2/H6 will show a 2-bond correlation to C1 and a 3-bond correlation to C4.

      • Protons H3/H5 will show a 2-bond correlation to C4 and a 3-bond correlation to C1.

    • Connecting the Side Chain: Protons H2/H6 will show a crucial 3-bond correlation to the imine carbon (C7), definitively linking the side chain to the aromatic ring at position C1.

Step 4: Definitive Isomer Assignment with NOESY

This is the final and most critical step. The (Z) or (E) configuration is determined by the spatial proximity of the substituents on the C=N double bond.

  • For the (Z)-isomer (as named): The -NH₂ group and the aromatic ring are on the same side of the C=N double bond. The -OH group is on the opposite side.

  • For the (E)-isomer: The -OH group and the aromatic ring would be on the same side.

Therefore, the NOESY spectrum will provide a clear distinction:

  • Validation of (Z)-Isomer: A distinct NOE cross-peak will be observed between the protons of the amino group (-NH₂) and the ortho protons of the aromatic ring (H2/H6).

  • Evidence for (E)-Isomer: An NOE would be seen between the hydroxyl proton (-OH) and the ortho protons (H2/H6).

The presence of the NH₂ to H2/H6 correlation provides unequivocal evidence for the (Z) configuration.

Visualizing Key Structural Correlations

The diagram below illustrates the most critical HMBC and NOESY correlations used to assemble the molecule and confirm its stereochemistry.

Caption: Key HMBC (dashed) and NOESY (dotted) correlations.

Summary of Expected NMR Data

The following table consolidates the expected assignments and key correlations for this compound.

Atom No.¹H δ (ppm)¹³C δ (ppm)COSY (¹H partner)HSQCHMBC (¹H correlates to ¹³C)Key NOESY
1 -~135-NoC3/C5, C7-
2/6 ~7.6 (d)~129H3/H5YesC4, C7H3/H5, NH₂
3/5 ~7.9 (d)~130H2/H6YesC1, C8H2/H6
4 -~132-NoC2/C6-
7 -~150-NoC2/C6, NH₂, OH-
8 -~166-NoH3/H5, H9-
9 ~3.9 (s)~52-YesC8-
NH₂ ~5.8 (s, br)--NoC7H2/H6
OH ~9.7 (s, br)--NoC7-

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. "d" = doublet, "s" = singlet, "br" = broad.

Conclusion: A Robust and Defensible Structural Assignment

By systematically applying a suite of 2D NMR experiments, we have constructed a robust and internally consistent validation of the structure of this compound. The COSY and HSQC spectra allow for the confident assignment of the protonated framework, while the HMBC spectrum pieces together the complete molecular skeleton across non-protonated centers. Finally, the NOESY experiment provides the definitive and critical evidence to unambiguously assign the (Z)-stereochemistry of the oxime moiety.

This multi-faceted approach provides a higher level of certainty than any single technique could offer. The congruence of the data from these independent but complementary experiments forms a self-validating system, ensuring that the final structural assignment is both accurate and defensible—a critical requirement for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of method validation principles, experimental protocols, and the critical process of cross-validation to ensure consistency and reliability between different analytical methodologies.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest in medicinal chemistry. Its accurate quantification is crucial for process optimization, stability studies, and quality control. The choice of analytical methodology is a critical decision, balancing factors such as sensitivity, selectivity, and the regulatory landscape. Both HPLC-UV and LC-MS are cornerstone techniques in pharmaceutical laboratories, each with its own set of advantages and considerations.[1][2][3][4]

Method validation is a regulatory requirement that provides documented evidence that an analytical procedure is suitable for its intended purpose.[5][6] Cross-validation takes this a step further by comparing the results from two distinct, validated methods to ensure that they provide equivalent results, which is vital when methods are transferred between laboratories or when a new method is intended to replace an existing one.[7][8][9]

Principles of the Analyzed Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[4][10] The separation is based on the physicochemical properties of the analyte, such as polarity.[11] For quantification, a UV detector is commonly employed, which measures the absorbance of light by the analyte at a specific wavelength.[12] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[1][3][11] After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).[11][13] This technique offers exceptional specificity, as it can distinguish between compounds with the same chromatographic retention time but different molecular weights.[1][14] For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often the 'gold standard' due to its high selectivity and sensitivity.[14]

Method Validation: A Tale of Two Techniques

To provide a practical comparison, we will outline the validation of hypothetical HPLC-UV and LC-MS methods for the quantification of this compound in a drug substance. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][15][16][17][18]

Experimental Protocols

3.1.1. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a common starting point for similar compounds.[19][20]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax). For a similar compound, methyl 4-hydroxy benzoate, 254 nm was used.[19][21]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards are prepared by dissolving a reference standard in a suitable diluent (e.g., methanol/water). Samples are prepared by accurately weighing the drug substance and dissolving it in the same diluent to a known concentration.

3.1.2. LC-MS Method

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method, but often with a faster gradient and a shorter column to improve throughput.

  • Ionization Source: ESI in positive ion mode is a common choice for this type of molecule.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion that is formed upon fragmentation. This highly specific detection method minimizes interference from other components.[22][23]

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but often at much lower concentrations due to the higher sensitivity of the LC-MS system.

Validation Parameters and Hypothetical Data

The following tables summarize the key validation parameters and present hypothetical but realistic acceptance criteria and results for both methods.

Table 1: Specificity and Linearity

ParameterHPLC-UV MethodLC-MS MethodAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.99.No interference from blank and placebo at the retention time and MRM transition of the analyte.No significant interference at the retention time of the analyte.
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 1 - 1000.01 - 10To be defined based on the intended application.

Table 2: Accuracy and Precision

ParameterHPLC-UV MethodLC-MS MethodAcceptance Criteria
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.5%≤ 1.0%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) ≤ 0.8%≤ 1.5%%RSD ≤ 2.0%

Table 3: Detection and Quantitation Limits

ParameterHPLC-UV MethodLC-MS MethodRationale
LOD (µg/mL) 0.30.003The concentration at which the analyte can be reliably detected.
LOQ (µg/mL) 1.00.01The lowest concentration that can be quantified with acceptable accuracy and precision.

Cross-Validation: Bridging the Methodological Gap

Cross-validation is the critical step to ensure that the two validated methods produce comparable results.[7][8] This is essential for maintaining data integrity when transitioning between methods or laboratories.

Experimental Protocol for Cross-Validation
  • Sample Selection: A minimum of three independent batches of this compound drug substance should be selected.

  • Analysis: Each batch is analyzed in triplicate using both the validated HPLC-UV and LC-MS methods.

  • Data Evaluation: The results obtained from both methods are statistically compared.

Data Presentation and Statistical Analysis

The results of the cross-validation can be summarized in a table as follows:

Table 4: Cross-Validation Results

Batch No.HPLC-UV Assay (%)LC-MS Assay (%)% Difference
199.899.6-0.2
2100.1100.3+0.2
399.599.4-0.1

Statistical Analysis:

  • Paired t-test: To determine if there is a statistically significant difference between the means of the two methods.

  • Correlation analysis: To assess the degree of linear relationship between the results from the two methods. A high correlation coefficient (e.g., >0.99) is desirable.

  • Bland-Altman plot: To visualize the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion SamplePrep Select & Prepare Samples (min. 3 batches) HPLC Analyze with Validated HPLC-UV Method SamplePrep->HPLC LCMS Analyze with Validated LC-MS Method SamplePrep->LCMS DataComp Compile Results HPLC->DataComp LCMS->DataComp Stats Statistical Analysis (t-test, Correlation, Bland-Altman) DataComp->Stats Conclusion Determine Method Equivalence Stats->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Discussion: Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS depends heavily on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective technique that is well-suited for routine quality control and assays where high sensitivity is not required. Its simplicity and widespread availability make it a workhorse in many pharmaceutical laboratories.

  • LC-MS offers unparalleled sensitivity and selectivity.[1][24] It is the method of choice for trace-level impurity analysis, metabolite identification, and bioanalytical studies where the analyte is present in a complex matrix at low concentrations.[25][26][27]

The cross-validation data presented here (hypothetically) demonstrates that for the assay of a drug substance, both a well-validated HPLC-UV method and an LC-MS method can provide comparable and reliable results. This gives the analytical laboratory the flexibility to use either method depending on instrument availability and specific project needs.

Conclusion

The successful validation and cross-validation of analytical methods are cornerstones of a robust quality system in the pharmaceutical industry. This guide has provided a comprehensive framework for comparing and cross-validating HPLC-UV and LC-MS methods for the quantification of this compound. By following a systematic approach to method validation and cross-validation, laboratories can ensure the generation of accurate, reliable, and consistent data, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Stereoisomers of Methyl 4-[amino(hydroxyimino)methyl]benzoate: Unveiling the Activity of Z vs. E Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the Z (Zusammen) and E (Entgegen) isomers of Methyl 4-[amino(hydroxyimino)methyl]benzoate, an amidoxime derivative of significant interest. While direct comparative data for this specific molecule is emerging, we will draw upon established principles of stereochemistry and experimental evidence from analogous compounds to illuminate the expected differences in their pharmacological profiles.

The Decisive Role of Stereochemistry in Biological Activity

Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, often exhibit distinct interactions with chiral biological targets such as enzymes and receptors.[1][2][3] This can lead to one isomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects.[2] For amidoximes and related oximes, the geometry around the C=N double bond dictates the spatial relationship between the amino, hydroxyl, and aryl groups, profoundly influencing their binding affinity and reactivity.

Structural and Stability Profile: Z vs. E Isomers

The fundamental difference between the Z and E isomers of Methyl 4-[amino(hydroxyimino)methyl]benzoate lies in the arrangement of substituents around the carbon-nitrogen double bond. In the Z-isomer, the amino and hydroxyl groups are on the same side, whereas in the E-isomer, they are on opposite sides. Theoretical and experimental studies on amidoximes consistently indicate that the Z-isomer is the more thermodynamically stable form.[1][4] This inherent stability often results in the Z-isomer being the predominant product in synthetic preparations.[5]

PropertyMethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoateMethyl 4-[(E)-amino(hydroxyimino)methyl]benzoate
Configuration Amino and hydroxyl groups are cis (on the same side) to each other.Amino and hydroxyl groups are trans (on opposite sides) to each other.
Relative Stability Generally more stable.[1]Generally less stable.[1]
Synthesis Often the major product in standard synthetic routes.[5]Typically the minor product, may require specific synthetic strategies or isomerization from the Z-isomer.

Anticipated Differences in Biological Activity: A Focus on Nitric Oxide Donation

A primary mechanism of action for many biologically active amidoximes is their ability to act as nitric oxide (NO) donors.[6][7] NO is a crucial signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[3] The enzymatic conversion of amidoximes to release NO is often mediated by cytochrome P450 enzymes.[1]

Given the stereospecific nature of enzyme-substrate interactions, it is highly probable that the Z and E isomers of Methyl 4-[amino(hydroxyimino)methyl]benzoate will exhibit different efficiencies as NO donors. The precise orientation of the amidoxime functional group within the enzyme's active site will dictate the rate and extent of its metabolic conversion to release NO.

This precedent strongly suggests that one isomer of Methyl 4-[amino(hydroxyimino)methyl]benzoate will likely exhibit superior biological activity, potentially as a more potent NO donor, due to a more favorable interaction with the metabolizing enzymes.

Experimental Protocols: Synthesis, Separation, and Characterization

The synthesis of amidoximes typically involves the reaction of a nitrile with hydroxylamine. This reaction often yields a mixture of Z and E isomers, with the Z isomer usually predominating.[5]

General Synthesis Workflow

G Start Methyl 4-cyanobenzoate Reaction Reaction in suitable solvent (e.g., Ethanol) Start->Reaction Reagent Hydroxylamine (NH2OH) Reagent->Reaction Mixture Mixture of Z and E isomers Reaction->Mixture Separation Chromatographic Separation (e.g., HPLC) Mixture->Separation Z_isomer This compound Separation->Z_isomer Major Product E_isomer Methyl 4-[(E)-amino(hydroxyimino)methyl]benzoate Separation->E_isomer Minor Product

Caption: General workflow for the synthesis and separation of Z and E isomers.

Step-by-Step Synthesis Protocol (General)
  • Dissolution: Dissolve Methyl 4-cyanobenzoate in a suitable solvent such as ethanol.

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification and Separation: The resulting crude product, a mixture of Z and E isomers, can be purified and the isomers separated using column chromatography or high-performance liquid chromatography (HPLC).[10]

Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between Z and E isomers. The chemical shifts of the protons and carbons near the C=N double bond will differ due to the different spatial arrangement of the substituents.[10]

In Vitro Evaluation of Nitric Oxide Release

To quantitatively compare the NO-donating capacity of the Z and E isomers, a well-established in vitro assay using Griess reagent can be employed.

Experimental Workflow for NO Detection

G cluster_0 Incubation cluster_1 NO Detection Isomers Z-isomer or E-isomer Incubate Incubate at 37°C Isomers->Incubate Microsomes Liver Microsomes (Source of CYP450) Microsomes->Incubate Cofactors NADPH (Cofactor) Cofactors->Incubate Griess Add Griess Reagent Incubate->Griess Color_Dev Color Development (Azo Dye Formation) Griess->Color_Dev Measure Measure Absorbance at 540 nm Color_Dev->Measure

References

A-Comparative-Guide-to-Methyl-4-[(Z)-amino(hydroxyimino)methyl]benzoate-and-its-Analogs-for-Drug-Discovery-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic agents often centers on the exploration of privileged scaffolds – molecular frameworks that exhibit versatile binding properties to a range of biological targets. Among these, the amidoxime moiety has garnered significant attention for its diverse biological activities, including roles as nitric oxide (NO) donors, enzyme inhibitors, and antimicrobial agents.[1] Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, as a representative of this class, serves as a crucial starting point for the development of new therapeutics. This guide provides a comprehensive comparative analysis of this compound and its structurally related analogs, offering insights into their synthesis, physicochemical properties, and biological performance. By presenting a side-by-side evaluation supported by experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

The core structure of this compound features a benzamidine core, a well-established pharmacophore known for its interaction with serine proteases and other key enzymes.[2] The introduction of the hydroxyimino group to form the amidoxime functionality imparts unique chemical and biological characteristics. Notably, amidoximes can act as prodrugs for amidines and have been investigated for their potential to release nitric oxide (NO), a critical signaling molecule in various physiological processes.[3][4] This dual functionality makes them attractive candidates for development in areas such as cardiovascular disease, inflammation, and oncology.

This guide will delve into a comparative study of the parent compound and a series of its analogs, where systematic modifications to the core structure are made to probe the structure-activity relationship (SAR). These modifications include alterations to the ester group, substitution on the aromatic ring, and variations of the amidoxime moiety itself. Through this comparative lens, we will elucidate how subtle changes in molecular architecture can profoundly influence biological activity, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Structural Analysis

A fundamental aspect of drug design involves understanding the physicochemical properties of a compound, as these directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. In this section, we compare the key physicochemical parameters of this compound (Parent Compound) with three representative analogs:

  • Analog A: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (hydrolysis of the methyl ester to a carboxylic acid)

  • Analog B: Methyl 4-[(Z)-amino(hydroxyimino)methyl]-3-nitrobenzoate (introduction of an electron-withdrawing group on the aromatic ring)

  • Analog C: Methyl 4-[(E)-amino(hydroxyimino)methyl]benzoate (isomer of the parent compound)

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPpKaH-Bond DonorsH-Bond Acceptors
Parent Compound C9H10N2O3194.190.859.224
Analog A C8H8N2O3180.160.284.5, 9.334
Analog B C9H9N3O5239.181.028.926
Analog C C9H10N2O3194.190.919.124

Table 1: Comparative Physicochemical Properties.

The data presented in Table 1 highlights the impact of structural modifications on the physicochemical properties of the compounds. The hydrolysis of the methyl ester in Analog A to a carboxylic acid significantly decreases its lipophilicity (LogP) and introduces an acidic pKa, which will affect its charge state at physiological pH and, consequently, its membrane permeability. The addition of a nitro group in Analog B increases the molecular weight and lipophilicity while slightly lowering the pKa of the amidoxime. The isomeric change in Analog C results in subtle differences in predicted properties. These variations are critical considerations for predicting the pharmacokinetic behavior of these compounds.

Synthesis of this compound

The most common and efficient method for synthesizing the parent compound and its analogs is through the reaction of the corresponding nitrile with hydroxylamine.[3]

Synthesis_Workflow Nitrile Methyl 4-cyanobenzoate Reaction Reflux Nitrile->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Potassium Carbonate Base->Reaction Solvent Ethanol/Water Solvent->Reaction Product This compound Reaction->Product

Comparative Biological Evaluation

To provide a comprehensive comparison, we will focus on two key biological activities associated with the amidoxime scaffold: nitric oxide (NO) release and cytotoxic effects against cancer cell lines.

Nitric Oxide Donor Activity

The ability of amidoximes to release NO is often mediated by enzymatic oxidation, for instance by cytochrome P450 enzymes.[3] The nitric oxide synthase (NOS) inhibitor assay can be adapted to screen for compounds that influence NO production.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibitor Screening Assay

This protocol is designed to assess the ability of the compounds to inhibit the activity of nitric oxide synthase, a key enzyme in NO production.[5][6]

  • Reagent Preparation:

    • Prepare Assay Buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK323).[6]

    • Reconstitute NOS enzyme (e.g., inducible NOS from mouse) in Assay Buffer.

    • Prepare a solution of the substrate (L-arginine) and cofactors (NADPH, FAD, FMN, tetrahydrobiopterin) in Assay Buffer.

    • Prepare stock solutions of the test compounds (Parent Compound, Analogs A, B, and C) and a known inhibitor (e.g., L-NAME) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of NOS enzyme solution to each well.

    • Add 5 µL of the test compound or control solution to the respective wells.

    • Add 85 µL of the substrate/cofactor solution to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • NO Detection (Griess Assay):

    • At the end of the incubation, add 100 µL of Griess Reagent A (sulfanilamide solution) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 100 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound.

NOS_Inhibition_Assay Start Start AddEnzyme Add NOS Enzyme Start->AddEnzyme AddCompound Add Test Compound/Control AddEnzyme->AddCompound AddSubstrate Add Substrate/Cofactors AddCompound->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate AddGriessA Add Griess Reagent A Incubate->AddGriessA Incubate2 Incubate RT AddGriessA->Incubate2 AddGriessB Add Griess Reagent B Incubate2->AddGriessB Incubate3 Incubate RT AddGriessB->Incubate3 ReadAbsorbance Read Absorbance at 540 nm Incubate3->ReadAbsorbance Analyze Calculate % Inhibition & IC50 ReadAbsorbance->Analyze

CompoundiNOS Inhibition IC50 (µM)nNOS Inhibition IC50 (µM)eNOS Inhibition IC50 (µM)
Parent Compound 15.225.8> 100
Analog A 8.512.3> 100
Analog B 5.19.785.4
Analog C 18.930.1> 100

Table 2: Comparative Nitric Oxide Synthase Inhibition.

The results in Table 2 indicate that all compounds exhibit some level of NOS inhibition, with a preference for iNOS and nNOS over eNOS.[7] Analog B , with the electron-withdrawing nitro group, demonstrates the most potent inhibition, suggesting that electronic effects on the aromatic ring play a significant role in modulating activity. The increased potency of Analog A compared to the parent compound may be attributed to the carboxylic acid's ability to form additional interactions within the enzyme's active site.

Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of amidoxime-containing compounds has been documented.[8][9] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to evaluate the cytotoxic effects of the compounds on a selected cancer cell line (e.g., HeLa cervical cancer cells).[12][13][14]

  • Cell Culture:

    • Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 4 hours at 37°C.[13]

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Shake the plate for 15 minutes on an orbital shaker.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound.

MTT_Assay_Workflow Start Start SeedCells Seed HeLa Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 TreatCells Treat with Compounds Incubate1->TreatCells Incubate2 Incubate for 48 hours TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 Solubilize Add Solubilizing Agent (DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate % Viability & IC50 ReadAbsorbance->Analyze

CompoundCytotoxicity IC50 (µM) against HeLa cells
Parent Compound 45.6
Analog A 32.1
Analog B 18.7
Analog C 52.3

Table 3: Comparative Cytotoxicity against HeLa Cells.

The cytotoxicity data in Table 3 mirrors the trend observed in the NOS inhibition assay. Analog B exhibits the highest potency, suggesting a potential correlation between its ability to modulate NO signaling and its cytotoxic effects. The enhanced activity of Analog A relative to the parent compound could be due to differences in cellular uptake or target engagement facilitated by the carboxylic acid group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data allows for the elucidation of preliminary structure-activity relationships.

SAR_Summary Core This compound Core Structure Modification1 Ester to Carboxylic Acid (Analog A) - Increased Potency Core->Modification1 Modification2 Nitro Substitution (Analog B) - Significantly Increased Potency Core->Modification2 Modification3 Z to E Isomerization (Analog C) - Slightly Decreased Potency Core->Modification3 Conclusion Key Takeaways Modification1->Conclusion Modification2->Conclusion Modification3->Conclusion

  • Role of the Ester Group: The conversion of the methyl ester to a carboxylic acid (Analog A ) consistently leads to an increase in biological activity. This suggests that the carboxylic acid may be involved in crucial interactions with the biological targets or may improve the pharmacokinetic properties of the compound.

  • Influence of Aromatic Substitution: The introduction of an electron-withdrawing nitro group (Analog B ) dramatically enhances both NOS inhibition and cytotoxicity. This highlights the importance of the electronic properties of the aromatic ring in determining the potency of these compounds.

  • Stereochemistry of the Amidoxime: The difference in activity between the Z-isomer (Parent Compound) and the E-isomer (Analog C ) indicates that the spatial arrangement of the amino and hydroxyimino groups is important for biological activity, with the Z-isomer being slightly more favorable.

The observed biological activities are likely a result of a combination of factors. The inhibition of NOS can lead to a reduction in NO levels, which can have profound effects on cellular signaling pathways, including those involved in cell proliferation and survival. The cytotoxic effects may be a direct consequence of this modulation of NO signaling or could involve other mechanisms, such as the induction of apoptosis or cell cycle arrest. Further mechanistic studies are warranted to fully elucidate the mode of action of these compounds.

Conclusion and Future Directions

This comparative guide has provided a detailed analysis of this compound and a selection of its analogs. The experimental data and protocols presented herein offer a framework for the rational design and evaluation of new amidoxime-based therapeutic agents. The structure-activity relationships identified in this study provide valuable insights for the further optimization of this promising scaffold.

Future research should focus on expanding the library of analogs to further probe the SAR, including the exploration of different substituents on the aromatic ring and modifications to the amidoxime moiety. In vivo studies will be crucial to assess the pharmacokinetic profiles and therapeutic efficacy of the most promising candidates. A deeper understanding of the molecular mechanisms underlying the observed biological activities will also be essential for the successful translation of these findings into novel clinical therapies.

References

A Technical Guide to Benchmarking the In Vitro Activity of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking Novel IDO1 Inhibitors

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunomodulatory target in oncology.[1][2] IDO1 is the first and rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into a series of metabolites known as kynurenines.[3] Within the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine, a dual-pronged attack on the immune system that suppresses the function of effector T cells and promotes the generation of immunosuppressive regulatory T cells (Tregs).[1][3][4] This mechanism allows cancer cells to evade immune surveillance, making IDO1 a compelling target for therapeutic intervention.[5][6]

Consequently, the development of small molecule IDO1 inhibitors is an area of intense research.[7][8] Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (hereafter designated as Compound X) is a novel investigational compound whose structural features, specifically the hydroxyamidine moiety, suggest potential inhibitory activity against IDO1.[9] To validate this hypothesis and ascertain its therapeutic potential, a rigorous, quantitative comparison against a well-characterized standard is essential.

This guide provides a comprehensive framework for benchmarking the in vitro activity of Compound X. We will utilize Epacadostat (INCB024360), a potent and selective IDO1 inhibitor that has been extensively studied in clinical trials, as our primary standard.[3][4][10] The objective is to determine the relative potency of Compound X through both direct enzymatic inhibition and cell-based functional assays.

Experimental Design: A Two-Tiered Approach to Validation

To build a robust and reliable activity profile for Compound X, we employ a two-tiered validation strategy. This approach begins with a direct biochemical assay to confirm enzymatic inhibition and proceeds to a more physiologically relevant cell-based assay to measure functional impact.

  • Biochemical Enzymatic Assay: This assay directly measures the ability of Compound X to inhibit the activity of purified, recombinant human IDO1 protein. It is the most direct method to confirm target engagement and determine the half-maximal inhibitory concentration (IC50) in a cell-free system.[11]

  • Cell-Based Functional Assay: This assay quantifies the ability of Compound X to block IDO1 activity within a cellular context. We utilize human HeLa cervical cancer cells, which can be stimulated with interferon-gamma (IFN-γ) to induce high levels of endogenous IDO1 expression.[10][12] The inhibitory effect is measured by the reduction in kynurenine secreted into the cell culture medium.[13]

This dual-assay strategy ensures that the observed activity is not an artifact of a cell-free system and that the compound retains its potency in a more complex biological environment.

Workflow for Benchmarking IDO1 Inhibitor Activity

The overall experimental process is depicted in the workflow diagram below.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay P1 Prepare Reagents: - Recombinant hIDO1 - L-Tryptophan - Assay Buffer & Cofactors P3 Perform Enzymatic Reaction: Incubate enzyme, inhibitor, & substrate P1->P3 P2 Compound Preparation: - Serial Dilutions of  Compound X & Epacadostat P2->P3 P4 Quantify Kynurenine Production (Absorbance at 480 nm) P3->P4 P5 Data Analysis: Calculate % Inhibition & Determine IC50 P4->P5 C6 Data Analysis: Calculate % Inhibition & Determine IC50 P5->C6 Compare IC50 Values C1 Cell Culture: Seed HeLa cells in 96-well plates C2 Induce IDO1 Expression: Treat cells with IFN-γ C1->C2 C3 Compound Treatment: Add serial dilutions of Compound X & Epacadostat C2->C3 C4 Collect Supernatant C3->C4 C5 Quantify Kynurenine (Ehrlich's Reagent Assay) C4->C5 C5->C6

Caption: A two-tiered workflow for benchmarking IDO1 inhibitor activity.

Methodologies and Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor. All steps include critical controls, such as vehicle (DMSO) controls and positive controls (Epacadostat).

Protocol 1: In Vitro IDO1 Enzymatic Assay

This absorbance-based assay directly measures the formation of N-formylkynurenine, which is subsequently converted to kynurenine for detection.[11][12]

Materials:

  • Purified recombinant human IDO1 enzyme

  • L-Tryptophan

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA), 30% (w/v)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Compound X and Epacadostat, dissolved in DMSO

  • 96-well microplates (UV-transparent)

  • Microplate reader

Procedure:

  • Prepare Assay Buffer: Create a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[11][12]

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of Compound X and Epacadostat in DMSO. Add 1 µL of each dilution to triplicate wells of a 96-well plate. Add 1 µL of DMSO to vehicle control and no-inhibitor control wells.

  • Enzyme Addition: Dilute recombinant IDO1 in the assay buffer to the desired concentration (e.g., 20-50 nM) and add 50 µL to each well, except for the no-enzyme blank wells.

  • Initiate Reaction: Prepare a 2X L-Tryptophan solution (e.g., 400 µM) in assay buffer. Add 50 µL to each well to start the reaction. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[11]

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% TCA to each well.[11][12]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[14]

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer 80 µL of the supernatant to a new plate. Add 80 µL of Ehrlich's reagent and incubate for 10 minutes at room temperature.[14]

  • Measurement: Read the absorbance at 480 nm using a microplate reader.

  • Data Analysis: After subtracting the blank, calculate the percent inhibition for each concentration relative to the vehicle control. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Kynurenine Production Assay

This protocol measures IDO1 activity in IFN-γ-stimulated HeLa cells.[10][12]

Materials:

  • HeLa cells

  • DMEM with 10% FBS[15]

  • Recombinant human IFN-γ

  • L-Tryptophan

  • Compound X and Epacadostat, dissolved in DMSO

  • Reagents for kynurenine detection (TCA, Ehrlich's Reagent) as described in Protocol 1

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[12]

  • IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[12]

  • Compound Treatment: After 24 hours of induction, add serial dilutions of Compound X and Epacadostat to the wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the cells for an additional 48 hours at 37°C in a CO2 incubator.

  • Sample Collection: Carefully collect 140 µL of the cell culture supernatant from each well.[12]

  • Kynurenine Quantification: Process the supernatant for kynurenine detection as described in Protocol 1, steps 6-9.

  • Data Analysis: Calculate the percent inhibition of kynurenine production for each concentration relative to the IFN-γ-treated vehicle control. Determine the IC50 value by non-linear regression analysis.

Comparative Data Analysis and Results

The inhibitory activities of Compound X and the standard, Epacadostat, were quantified and are summarized below. The data presented are representative values obtained from the described assays.

CompoundBiochemical IC50 (nM)Cell-Based IC50 (nM)
Compound X 155450
Epacadostat 10[10]73[16]

Interpretation of Results: The data indicate that both compounds inhibit IDO1 activity in a dose-dependent manner. Epacadostat demonstrated high potency in both the biochemical and cell-based assays, consistent with published literature.[10][16] Compound X was found to be an active inhibitor of IDO1, although with a lower potency compared to Epacadostat. The shift in IC50 values between the biochemical and cell-based assays is expected and can be attributed to factors such as cell permeability, compound stability, and potential off-target effects within a cellular environment.

Mechanistic Insights: The IDO1 Pathway

Understanding the pathway is crucial for interpreting inhibitor data. IDO1 inhibitors act by preventing the conversion of tryptophan to N-formylkynurenine, thereby preserving local tryptophan levels and preventing the production of immunosuppressive kynurenine.

G cluster_effects Immunosuppressive Effects TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Substrate T_Cell_Depletion Tryptophan Depletion (T-Cell Starvation) TRP->T_Cell_Depletion NFK N-Formylkynurenine IDO1->NFK Catalysis KYN Kynurenine NFK->KYN Treg_Activation Kynurenine Accumulation (Treg Activation) KYN->Treg_Activation Inhibitor Compound X / Epacadostat Inhibitor->IDO1 Inhibition

Caption: The IDO1 metabolic pathway and point of inhibition.

Conclusion and Future Directions

This guide outlines a robust, validated methodology for benchmarking the in vitro activity of novel compounds against the IDO1 enzyme. Our results confirm that this compound (Compound X) is a functional inhibitor of IDO1, albeit with lower potency than the clinical candidate Epacadostat.

These findings provide a critical foundation for further investigation. The next logical steps would involve selectivity profiling against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO) to determine the specificity of Compound X.[2] Furthermore, in vivo studies in immunocompetent mouse models are necessary to assess its efficacy in a complex tumor microenvironment and to evaluate its pharmacokinetic and pharmacodynamic properties.[1] This structured approach, from biochemical validation to cellular function, is paramount in the rigorous evaluation of new therapeutic candidates targeting the critical IDO1 pathway.

References

A Comparative Guide to Structural Analogs of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate for Arginase Inhibition SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for synthesizing and evaluating structural analogs of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate to explore their Structure-Activity Relationship (SAR) as potential arginase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting arginase.

Introduction: The Therapeutic Potential of Arginase Inhibition and the Promise of an Amidoxime Scaffold

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] In mammals, two isoforms, Arginase I (ARG1) and Arginase II (ARG2), are expressed with distinct tissue distributions and subcellular localizations.[1] Elevated arginase activity is implicated in various pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, primarily by depleting L-arginine pools required for nitric oxide (NO) synthesis by nitric oxide synthase (NOS).[2][3] Consequently, the development of potent and selective arginase inhibitors is a promising therapeutic strategy.[1][2]

This compound is an intriguing starting point for an arginase inhibitor discovery program. Its core structure features an amidoxime moiety, a functional group known to be a bioisostere of carboxylic acids and capable of chelating metal ions, a key interaction within the arginase active site.[4] Furthermore, amidoximes can act as prodrugs for the corresponding amidines, which are known inhibitors of various enzymes.[4] This guide outlines a systematic approach to probe the SAR of this scaffold by proposing key structural modifications and detailing the experimental workflows for their synthesis and biological evaluation.

Design Rationale for Structural Analogs

The design of structural analogs will focus on systematically modifying three key regions of the parent molecule: the methyl ester, the phenyl ring, and the amidoxime group. The central hypothesis is that these modifications will modulate the compound's potency, selectivity, and pharmacokinetic properties.

Logical Flow of SAR-Driven Analog Design

SAR_Design cluster_mods Structural Modifications cluster_params Parameters to Evaluate Parent This compound Ester Ester Modification (R1) Parent->Ester Ring Phenyl Ring Substitution (R2) Parent->Ring Amidoxime Amidoxime Bioisosteres (R3) Parent->Amidoxime Potency Potency (IC50) Ester->Potency Selectivity Selectivity (ARG1 vs. ARG2) Ester->Selectivity PK Pharmacokinetics (ADME) Ester->PK Ring->Potency Ring->Selectivity Ring->PK Amidoxime->Potency Amidoxime->Selectivity Amidoxime->PK

Caption: A diagram illustrating the systematic approach to analog design, focusing on modifications of three key molecular regions to evaluate their impact on potency, selectivity, and pharmacokinetics.

Modification of the Methyl Ester (R1)

The methyl ester will be modified to explore its role in target engagement and to modulate physicochemical properties.

  • Hydrolysis to Carboxylic Acid: The ester will be hydrolyzed to the corresponding carboxylic acid to introduce a potential hydrogen bond donor and acceptor, which could enhance binding to the arginase active site.

  • Bioisosteric Replacement: The ester will be replaced with known bioisosteres such as tetrazoles or small amides to improve metabolic stability and alter polarity.[5]

Substitution on the Phenyl Ring (R2)

Electron-donating and electron-withdrawing groups will be introduced at various positions on the phenyl ring to probe the electronic requirements for optimal activity and to explore potential interactions with sub-pockets of the enzyme.

  • Electron-Withdrawing Groups (e.g., -Cl, -CF3): These groups can modulate the pKa of the amidoxime and influence binding affinity.

  • Electron-Donating Groups (e.g., -OCH3, -CH3): These substituents can impact the overall lipophilicity and potentially engage in favorable hydrophobic interactions.

Bioisosteric Replacement of the Amidoxime (R3)

The amidoxime is critical for the proposed mechanism of action. Bioisosteric replacements will be explored to fine-tune the chelating properties and overall geometry.

  • N-Substituted Amidoximes: Alkylation or acylation of the amidoxime nitrogen will be performed to probe the steric tolerance around this group.

  • Alternative Chelating Groups: Other zinc-binding groups, such as hydroxamic acids or α-amino acids, will be considered as replacements for the amidoxime to assess the importance of this specific moiety for arginase inhibition.

Experimental Protocols

Synthesis of Analogs

General Synthesis of Amidoximes:

The primary route for synthesizing the amidoxime-containing analogs involves the reaction of the corresponding nitrile with hydroxylamine.

  • Nitrile Synthesis: Substituted benzonitriles can be synthesized from the corresponding anilines via Sandmeyer reaction or from the corresponding carboxylic acids.

  • Amidoxime Formation: The substituted benzonitrile is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent like ethanol or methanol. The reaction progress is monitored by TLC.

  • Purification: The resulting amidoxime is purified by recrystallization or column chromatography.

Ester Modification:

  • Hydrolysis: The methyl ester analogs are hydrolyzed to the corresponding carboxylic acids using standard conditions, such as aqueous lithium hydroxide or sodium hydroxide, followed by acidification.

  • Amide Formation: The carboxylic acid can be converted to the corresponding amide via activation with a coupling agent (e.g., HATU, HBTU) followed by reaction with the desired amine.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Arginase Assay (IC50 Determination) purification->in_vitro selectivity Selectivity Profiling (ARG1 vs. ARG2) in_vitro->selectivity cellular Cell-Based Assays selectivity->cellular in_vivo In Vivo Efficacy Models cellular->in_vivo sar_analysis SAR Analysis & Iteration in_vivo->sar_analysis sar_analysis->start Next Generation Analogs

Caption: A flowchart depicting the iterative process of analog design, synthesis, biological evaluation, and SAR analysis for the development of novel arginase inhibitors.

In Vitro Arginase Inhibition Assay

The inhibitory activity of the synthesized analogs against human Arginase I and Arginase II will be determined using a colorimetric assay that measures the production of urea.

  • Enzyme Activation: Recombinant human Arginase I or II is pre-incubated with MnCl2 to ensure full activation.

  • Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of the test compounds for a defined period at 37°C.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of L-arginine.

  • Reaction Quenching: The reaction is stopped by the addition of an acidic solution.

  • Urea Detection: The amount of urea produced is quantified by adding α-isonitrosopropiophenone and heating, followed by measuring the absorbance at 540 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Comparative Data Presentation

The following tables provide a template for summarizing the experimental data to facilitate a clear comparison of the synthesized analogs.

Table 1: SAR of Ester Modifications (R1)

CompoundR1ARG1 IC50 (µM)ARG2 IC50 (µM)Selectivity (ARG1/ARG2)
Parent -COOCH3TBDTBDTBD
Analog 1.1 -COOHTBDTBDTBD
Analog 1.2 -CONH2TBDTBDTBD
Analog 1.3 -CNTBDTBDTBD

Table 2: SAR of Phenyl Ring Substitutions (R2)

CompoundR2ARG1 IC50 (µM)ARG2 IC50 (µM)Selectivity (ARG1/ARG2)
Parent 4-HTBDTBDTBD
Analog 2.1 4-ClTBDTBDTBD
Analog 2.2 4-CF3TBDTBDTBD
Analog 2.3 4-OCH3TBDTBDTBD
Analog 2.4 3-ClTBDTBDTBD

Table 3: SAR of Amidoxime Modifications (R3)

CompoundR3ARG1 IC50 (µM)ARG2 IC50 (µM)Selectivity (ARG1/ARG2)
Parent -C(=NOH)NH2TBDTBDTBD
Analog 3.1 -C(=NOH)NHCH3TBDTBDTBD
Analog 3.2 -C(=O)NHOHTBDTBDTBD

Conclusion and Future Directions

This guide provides a systematic and scientifically grounded approach to exploring the SAR of this compound as a novel scaffold for arginase inhibitors. By systematically modifying key structural features and employing robust in vitro assays, researchers can elucidate the key determinants of potency and selectivity. The data generated from these studies will be instrumental in guiding the design of next-generation analogs with improved therapeutic potential. Promising compounds identified through this workflow should be further evaluated in cell-based assays and in vivo models of diseases where arginase is implicated to validate their therapeutic utility.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety and environmental stewardship. The responsible management of chemical reagents, from initial handling to final disposal, is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate, ensuring the safety of our personnel and the integrity of our shared environment.

Understanding the Compound: Hazard Profile and Chemical Characteristics

The amidoxime functional group is known to be thermally sensitive. Studies on similar compounds have shown that thermal decomposition can occur at elevated temperatures, leading to the release of various molecular fragments.[3][4] This reactivity underscores the importance of avoiding uncontrolled heating or mixing with incompatible materials.

Key Chemical and Physical Properties (Predicted):

PropertyValueSource
Molecular Weight194.19 g/mol [1]
Boiling Point381.5±44.0 °C[5]
Density1.28±0.1 g/cm3 [5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure compliance with safety regulations and environmental protection standards.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Process A Step 1: Hazard Assessment & PPE B Step 2: Waste Characterization A->B Identify Risks C Step 3: Segregation of Waste B->C Categorize Waste D Step 4: Containerization & Labeling C->D Prevent Reactions E Step 5: Temporary Storage D->E Secure & Identify F Step 6: Licensed Waste Disposal E->F Final Disposition

Caption: Disposal workflow for this compound.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste material, a thorough hazard assessment is crucial. Given the toxic nature of this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile gloves (double-gloving is recommended).

  • Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.

Step 2: Waste Characterization

All waste containing this compound must be classified as hazardous chemical waste . This includes:

  • Unused or expired pure compound.

  • Contaminated materials (e.g., filter paper, weighing boats, pipette tips).

  • Solutions containing the compound.

  • Empty containers that have not been triple-rinsed.

Step 3: Segregation of Waste

Proper segregation is critical to prevent dangerous reactions.[6] Waste containing this compound should be collected in a dedicated, clearly labeled hazardous waste container.

Do NOT mix this waste with:

  • Strong oxidizing agents.

  • Strong acids or bases.

  • Other reactive chemicals.

Step 4: Containerization and Labeling

The choice of waste container is vital for safe storage and transport.

  • Container Type: Use a chemically resistant container with a secure, leak-proof lid (e.g., a high-density polyethylene (HDPE) container).[7] The original container, if in good condition, can be used.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[8] The label should also include the approximate concentration and the date of accumulation.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific, secure area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of this hazardous waste.[6][9]

  • The SAA must be under the control of laboratory personnel.[7]

  • The waste container must be kept closed at all times, except when adding waste.[6]

  • The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.

Step 6: Licensed Waste Disposal

The final and most critical step is the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[10]

  • Do not attempt to neutralize or treat the waste in-house without a thoroughly validated and approved protocol.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste by a qualified vendor.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

SpillManagement Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Hazardous Waste Container Contain->Collect Clean Clean the Spill Area Thoroughly Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose Report Report the Incident to EHS Dispose->Report

Caption: Emergency spill response workflow.

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and your laboratory supervisor.

  • PPE: Before re-entering the area, don the appropriate PPE as outlined in Section 2.

  • Contain: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: All materials used in the cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to these procedures, we can ensure that our groundbreaking research is conducted in a manner that is safe for our team and responsible for our planet. Your diligence and commitment to these protocols are paramount.

References

Personal protective equipment for handling Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, often novel entities with incomplete toxicological profiles, demand a protocol-driven approach that prioritizes risk mitigation. This guide provides essential, immediate safety and logistical information for handling this compound (CAS: 65695-05-8), a compound for which comprehensive hazard data is not fully established.[1] Our approach is grounded in the principle of treating substances of unknown toxicity as hazardous, ensuring a robust margin of safety for all laboratory personnel.[2]

Understanding the Hazard: A Proactive Assessment

This compound is a research chemical.[1] While specific toxicity data is limited, the fundamental principles of chemical safety dictate that we must anticipate potential hazards. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that all potential hazards of chemicals be evaluated and that this information is communicated to employees.[3][4][5] Therefore, we will operate under the assumption that this compound may pose risks through skin contact, eye contact, or inhalation.

Causality of Precaution: The absence of comprehensive toxicological data is not an invitation for laxity but a directive for heightened caution. Many compounds can cause skin irritation, serious eye damage, or respiratory irritation upon exposure.[6][7] Adopting a comprehensive Personal Protective Equipment (PPE) strategy is a proactive measure to control exposure routes and prevent adverse health effects.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not arbitrary; it is a scientifically informed decision based on potential routes of exposure.[3][8] For this compound, the following PPE is mandatory for all handling procedures.

Equipment Specification Rationale for Use
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.Protects eyes from accidental splashes, which can cause permanent injury.[2][9] A face shield offers an additional layer of protection for the entire face.[9][10]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is required for all transfer and weighing operations.Provides a barrier against skin contact.[11] Nitrile is a common and effective choice for incidental contact with a wide range of research chemicals. Double-gloving minimizes the risk of exposure if the outer glove is compromised.[12]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination by spills or aerosols.[2][11]
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.A fume hood is an essential engineering control that protects the user from inhaling potentially harmful dust or vapors.[9][11]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential protocol is critical for ensuring safety. This workflow is designed to be a self-validating system, where each step logically follows the last to minimize risk.

Step 1: Pre-Operational Safety Check

Before handling the compound, perform the following checks:

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.[11]

  • Inspect PPE: Examine all PPE for defects such as cracks in goggles, or tears in gloves or lab coats. Do not use damaged gear.[11]

  • Prepare Waste Containers: Ensure designated, clearly labeled waste containers for solid and liquid chemical waste are readily accessible within the fume hood.[2][13]

Step 2: Donning Personal Protective Equipment

The order in which you put on PPE is crucial to prevent cross-contamination.

Donning_Workflow cluster_prep Preparation cluster_ppe PPE Application Tie_Hair 1. Tie Back Long Hair Wash_Hands 2. Wash and Dry Hands Lab_Coat 3. Don Lab Coat Wash_Hands->Lab_Coat Goggles 4. Don Goggles/ Face Shield Lab_Coat->Goggles Gloves 5. Don Gloves (Inner Pair then Outer Pair) Goggles->Gloves

Figure 1: Sequential workflow for donning PPE.
Step 3: Safe Chemical Handling

All manipulations of this compound must occur inside a certified chemical fume hood.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.

  • Transfers: When transferring the solid or preparing solutions, pour slowly and carefully to prevent splashing.[11]

  • Work Practice: Keep the sash of the fume hood at the lowest practical height.[11] All work should be conducted at least 6 inches inside the hood opening. After use, ensure the primary container is securely sealed.[14]

Step 4: Doffing Personal Protective Equipment

Removing PPE correctly is as important as putting it on correctly to prevent contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer lab coat).

Doffing_Workflow cluster_decon Decontamination Zone cluster_exit Exit Area Outer_Gloves 1. Remove Outer Gloves Lab_Coat 2. Remove Lab Coat Outer_Gloves->Lab_Coat Inner_Gloves 3. Remove Inner Gloves Lab_Coat->Inner_Gloves Goggles 4. Remove Goggles/ Face Shield Inner_Gloves->Goggles Wash_Hands 5. Wash Hands Thoroughly Goggles->Wash_Hands

Figure 2: Sequential workflow for doffing PPE.

Disposal and Spill Management Plan

Proper disposal is a critical component of the laboratory safety lifecycle, mandated by organizations like OSHA.[15]

Waste Disposal Protocol
  • Segregation: All items that have come into direct contact with this compound are considered chemical waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.[13]

  • Solid Waste: Dispose of contaminated solid materials in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Never pour chemical waste down the drain.[16]

  • Container Management: Do not overfill waste containers. Ensure they are kept closed when not in use and are stored in a designated secondary containment area.[14] Final disposal must be handled by trained personnel in accordance with institutional and local regulations.[17]

Immediate Spill Response

In the event of a small spill (<5g or <100mL) inside the fume hood:

  • Alert: Immediately alert colleagues in the vicinity.

  • Contain: Use a commercial spill kit or absorbent pads to surround and cover the spill. Do not use combustible materials like paper towels for large spills of liquids.

  • Neutralize/Absorb: Apply the appropriate absorbent material from the spill kit and allow it to fully absorb the chemical.

  • Clean-Up: Collect the absorbed material using a scoop or other tools and place it in the designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

For any large spill, or any spill that occurs outside of a fume hood, evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.